molecular formula C9H11NO2 B1604803 2-methoxy-N-methylbenzamide CAS No. 3400-35-9

2-methoxy-N-methylbenzamide

Cat. No.: B1604803
CAS No.: 3400-35-9
M. Wt: 165.19 g/mol
InChI Key: NXVAEVHJWOBXKG-UHFFFAOYSA-N
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Description

2-Methoxy-N-methylbenzamide (CAS 3400-35-9) is a high-purity chemical compound provided for research and development applications. This compound, with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol, is characterized by its high purity level of 97% . Key physical properties include a density of approximately 1.074 g/cm³ and a boiling point of 311.3°C at 760 mmHg . Its structure is a valuable synthetic intermediate, or building block, in organic synthesis and medicinal chemistry research. The compound is related to a class of molecules that have been investigated in scientific studies for the preparation of more complex structures, highlighting its role in facilitating advanced chemical synthesis . This product is labeled with the MDL number MFCD01578285 . It is offered for sale explicitly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers can order this product from our catalog, with various pack sizes available to meet different R&D needs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N-methylbenzamide
Source PubChem
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InChI

InChI=1S/C9H11NO2/c1-10-9(11)7-5-3-4-6-8(7)12-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NXVAEVHJWOBXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60187609
Record name Benzamide, o-methoxy-N-methyl-
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Molecular Weight

165.19 g/mol
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CAS No.

3400-35-9
Record name 2-Methoxy-N-methylbenzamide
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Record name Benzamide, o-methoxy-N-methyl-
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Record name Benzamide, o-methoxy-N-methyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-N-methylbenzamide from 2-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-N-methylbenzamide is a valuable chemical intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring a benzamide core with a methoxy group at the ortho position and a methyl group on the amide nitrogen, provides a scaffold for the development of novel therapeutics. This guide, intended for researchers and professionals in the fields of medicinal chemistry and drug development, offers a comprehensive overview of the synthesis of this compound from 2-methoxybenzoic acid. We will delve into the chemical principles, provide detailed experimental protocols for two robust synthetic routes, and discuss the analytical techniques for the characterization of the final product, ensuring a thorough understanding of the process from starting material to purified compound.

Chemical Principles and Synthetic Strategies

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that results in the formation of a molecule of water. However, the direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures, which can be incompatible with sensitive functional groups. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This guide will focus on two widely employed and effective methods for this activation:

  • Conversion to an Acyl Chloride using Thionyl Chloride (SOCl₂): This is a classic and cost-effective method for activating a carboxylic acid. Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. The subsequent reaction with an amine is rapid and efficient.

  • Amide Coupling using Carbodiimide Reagents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), are popular in modern organic synthesis. This method is generally milder than using thionyl chloride and is suitable for more complex molecules.

The choice of synthetic route often depends on the scale of the reaction, the availability of reagents, and the presence of other functional groups in the starting materials.

Synthetic Workflow Overview

The synthesis of this compound from 2-methoxybenzoic acid can be visualized as a two-step process when using an activating agent.

Synthesis_Workflow Start 2-Methoxybenzoic Acid Activation Activation of Carboxylic Acid Start->Activation Intermediate Activated Intermediate (e.g., Acyl Chloride or O-acylisourea ester) Activation->Intermediate Coupling Amide Bond Formation Intermediate->Coupling Amine Methylamine or Methylamine Hydrochloride Amine->Coupling Product Crude this compound Coupling->Product Purification Purification (e.g., Recrystallization or Chromatography) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis via Acyl Chloride Formation with Thionyl Chloride

This method is a robust and widely used procedure for the synthesis of amides. The carboxylic acid is first converted to the more reactive acyl chloride, which then readily reacts with the amine.

Mechanism of Acyl Chloride Formation

The reaction of 2-methoxybenzoic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is then eliminated, and subsequent collapse of the intermediate with the loss of sulfur dioxide and a proton generates the acyl chloride.

Acyl_Chloride_Mechanism cluster_0 Mechanism of Acyl Chloride Formation RCOOH 2-Methoxybenzoic Acid Intermediate1 Protonated Chlorosulfite Ester RCOOH->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride Acyl_Chloride 2-Methoxybenzoyl Chloride Intermediate1->Acyl_Chloride - SO₂ - HCl SO2 Sulfur Dioxide HCl Hydrogen Chloride

Caption: Simplified mechanism of acyl chloride formation.

Experimental Protocol: Thionyl Chloride Method

Materials:

  • 2-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine solution (e.g., 40% in water or 2M in THF) or Methylamine hydrochloride

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Triethylamine (Et₃N) (if using methylamine hydrochloride)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Acyl Chloride Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methoxybenzoic acid (1.0 eq).

    • Under a fume hood, add an excess of thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Heat the reaction mixture to reflux (approximately 80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure (rotary evaporator). To ensure complete removal, co-evaporate with anhydrous toluene (2 x 20 mL).[1]

  • Amide Formation:

    • Dissolve the crude 2-methoxybenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • In a separate flask, prepare a solution of methylamine. If using an aqueous solution of methylamine, cool the acyl chloride solution to 0 °C in an ice bath. Add the methylamine solution (2.0-2.5 eq) dropwise with vigorous stirring.

    • If using methylamine hydrochloride (1.1 eq), dissolve it in the solvent and add a base such as triethylamine (2.2 eq) to liberate the free amine before adding it to the acyl chloride solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Part 2: Synthesis via Amide Coupling with EDC/HOBt

This method utilizes a carbodiimide (EDC) to activate the carboxylic acid and an additive (HOBt) to suppress side reactions and improve efficiency. This is a milder alternative to the thionyl chloride method.

Mechanism of EDC/HOBt Mediated Amide Coupling

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with EDC. This intermediate can then be attacked by the amine to form the amide. However, the O-acylisourea can rearrange to a stable N-acylurea byproduct. HOBt is added to intercept the O-acylisourea, forming an active HOBt-ester, which is less prone to side reactions and efficiently reacts with the amine to yield the desired amide.

EDC_HOBt_Mechanism cluster_1 Mechanism of EDC/HOBt Mediated Amide Coupling RCOOH 2-Methoxybenzoic Acid O_acylisourea O-acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester Active HOBt-ester O_acylisourea->HOBt_ester + HOBt - Urea HOBt HOBt Amide This compound HOBt_ester->Amide + Methylamine - HOBt Amine Methylamine Urea EDC-urea byproduct

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol: EDC/HOBt Method

Materials:

  • 2-Methoxybenzoic acid

  • Methylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxybenzoic acid (1.0 eq), methylamine hydrochloride (1.1 eq), and HOBt (1.2 eq).

    • Dissolve the solids in anhydrous DMF or DCM.

    • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Amide Coupling:

    • Add EDC·HCl (1.2 eq) to the cooled solution.

    • Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Characterization of this compound

To confirm the successful synthesis and purity of this compound, a combination of analytical techniques should be employed.

Data Presentation
PropertyExpected Value
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃)δ (ppm): ~7.8-7.2 (m, 4H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.0 (d, 3H, NCH₃), ~6.5 (br s, 1H, NH)
¹³C NMR (CDCl₃)δ (ppm): ~168 (C=O), ~157 (C-OCH₃), ~132-121 (Ar-C), ~56 (OCH₃), ~27 (NCH₃)
IR (KBr, cm⁻¹)~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1240 (C-O stretch)
Mass Spec. (EI)m/z (%): 165 (M⁺), 134 ([M-OCH₃]⁺), 106 ([M-CONCH₃]⁺), 77 ([C₆H₅]⁺)

Note: The exact chemical shifts and coupling constants in NMR, as well as the precise peak positions in IR, may vary slightly depending on the solvent and instrument used. The mass spectrometry fragmentation pattern is a prediction based on common fragmentation pathways for benzamides.

Conclusion

This in-depth technical guide provides two reliable and well-established methods for the synthesis of this compound from 2-methoxybenzoic acid. The choice between the thionyl chloride and EDC/HOBt coupling methods will depend on the specific requirements of the synthesis, including scale, cost, and the sensitivity of any other functional groups present in the molecule. By following the detailed experimental protocols and utilizing the provided characterization data, researchers, scientists, and drug development professionals can confidently synthesize and verify this important chemical intermediate for their research and development endeavors.

References

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34475. Available at: [Link]

  • Organic Syntheses. (1993). N,N-DIETHYL-2-METHOXYBENZAMIDE. Organic Syntheses, 71, 236. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

mechanism of 2-methoxy-N-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Methoxy-N-methylbenzamide: Mechanisms, Protocols, and Practical Insights

Introduction

This compound is a key structural motif and a valuable intermediate in the landscape of pharmaceutical and materials science. As a substituted benzamide, its derivatives are integral to the development of biologically active compounds, including potent inhibitors of the hedgehog signaling pathway, which is implicated in various cancers.[1] The synthesis of this amide, while conceptually straightforward—involving the formation of a bond between 2-methoxybenzoic acid and methylamine—presents a classic challenge in organic chemistry: the inherent low reactivity of a carboxylic acid towards an amine. Direct reaction is unfavorable as it leads to a non-productive acid-base reaction, forming a stable ammonium carboxylate salt.[2]

Therefore, activation of the carboxylic acid is paramount. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the two predominant strategies for synthesizing this compound: the robust, time-tested Acyl Chloride Pathway and the versatile, modern Direct Amide Coupling approach. We will dissect the underlying mechanisms, provide field-tested experimental protocols, and offer critical insights into the rationale behind procedural choices, empowering the scientist to select and execute the optimal synthesis for their specific objective.

Part 1: The Acyl Chloride Pathway – A Robust and Scalable Approach

This method is a cornerstone of amide synthesis, prized for its reliability, use of inexpensive reagents, and scalability. The strategy involves a two-step sequence: first, activating the 2-methoxybenzoic acid by converting it to the highly reactive 2-methoxybenzoyl chloride, and second, reacting this intermediate with methylamine.

The Underlying Mechanism

Step 1: Activation of 2-Methoxybenzoic Acid

The carboxylic acid is converted to its corresponding acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3][4] This transformation is highly efficient because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. Their evolution from the reaction mixture drives the equilibrium towards the product, in accordance with Le Châtelier's principle, ensuring a high conversion rate.

Step 2: Nucleophilic Acyl Substitution

The core bond-forming event is a nucleophilic acyl substitution reaction.[5][6][7] The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine (the nucleophile) attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride.[6][7] This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl π-bond.

  • Expulsion of the Leaving Group: Concurrently, the chloride ion, being an excellent leaving group, is expelled.[6]

  • Deprotonation: The resulting protonated amide is then deprotonated by a second equivalent of methylamine or another added base (like triethylamine or pyridine) to yield the final, neutral this compound and an ammonium salt byproduct.[6][8]

Visualization of the Mechanism

Acyl_Chloride_Mechanism r1 2-Methoxybenzoyl Chloride intermed Tetrahedral Intermediate r1->intermed Nucleophilic Attack r2 + CH₃NH₂ (Methylamine) p1 Protonated Amide intermed->p1 Collapse & Expulsion of Leaving Group p2 + Cl⁻ p3 This compound p1->p3 Deprotonation p4 + CH₃NH₃⁺Cl⁻ base + CH₃NH₂ (Base)

Mechanism of Nucleophilic Acyl Substitution.
Detailed Experimental Protocol

This protocol is a self-validating system based on standard Schotten-Baumann conditions.[8]

Step A: Synthesis of 2-Methoxybenzoyl Chloride

  • Materials: 2-Methoxybenzoic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF, catalytic).

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxybenzoic acid (1.0 eq.).

    • Add thionyl chloride (2.0-3.0 eq.) slowly at room temperature. A reflux condenser equipped with a gas outlet leading to a base trap (e.g., NaOH solution) should be fitted.

    • Add one drop of DMF as a catalyst.

    • Heat the mixture to reflux (approx. 75-80 °C) and stir for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

    • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-methoxybenzoyl chloride is a liquid and is typically used in the next step without further purification.

Step B: Synthesis of this compound

  • Materials: Crude 2-methoxybenzoyl chloride, Methylamine (as a solution, e.g., 40% in water or 2M in THF), Triethylamine (Et₃N) or Pyridine, Dichloromethane (DCM, anhydrous).

  • Procedure:

    • In a separate flask, dissolve methylamine (2.2 eq.) in anhydrous DCM and cool the solution to 0 °C in an ice bath with continuous stirring.[8]

    • Dissolve the crude 2-methoxybenzoyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.

    • Add the 2-methoxybenzoyl chloride solution dropwise to the cooled methylamine solution over 20-30 minutes.[8] Maintain the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Workup: Quench the reaction by adding 1 M aqueous HCl to neutralize excess methylamine. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.[8]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

Key Process Parameters & Rationale
ParameterTypical ValueRationale
Temperature 0 °C for amine additionThe reaction is highly exothermic. Cooling prevents side reactions and controls the reaction rate.
Base Excess Methylamine or Et₃NA base is required to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine.[6]
Solvent Anhydrous DCM or THFAn aprotic, non-reactive solvent is crucial to prevent hydrolysis of the highly reactive acyl chloride.[8]
Atmosphere Inert (N₂ or Ar)Prevents reaction of the acyl chloride with atmospheric moisture.

Part 2: Direct Amide Coupling – Precision and Versatility

Direct coupling methods have become ubiquitous in medicinal chemistry due to their mild reaction conditions, broad substrate scope, and high efficiency, often avoiding the need to isolate harsh intermediates like acyl chlorides.[9] The strategy relies on a "coupling reagent" to activate the carboxylic acid in situ.

The Principle of Carboxylic Acid Activation

The core function of a coupling reagent is to convert the poor leaving group of the carboxylic acid (⁻OH) into a much better one.[2] This is achieved by reacting the carboxylate with the coupling reagent to form a highly reactive intermediate (e.g., an active ester, an O-acylisourea). This intermediate is sufficiently electrophilic to be readily attacked by the amine nucleophile (methylamine).

A Survey of Common Coupling Reagents

A vast array of coupling reagents is available, generally categorized into several classes:[9][10]

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and increase efficiency, they are often used with additives like 1-Hydroxybenzotriazole (HOBt).[2][10]

  • Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are very efficient and generate a stable benzotriazolyl active ester.[9]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are known for rapid coupling times and low rates of side reactions.[2][10]

Mechanistic Overview of EDC/HOBt Coupling
  • Activation: The carboxylic acid adds to the carbodiimide (EDC), forming the O-acylisourea intermediate.

  • Intermediate Reaction: This intermediate can be attacked directly by methylamine. However, it is also susceptible to intramolecular rearrangement to form a stable N-acylurea byproduct.

  • Role of HOBt: To prevent this, an additive like HOBt is included. HOBt rapidly attacks the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine.

  • Aminolysis: Methylamine then attacks the carbonyl carbon of the HOBt-active ester to form the desired amide bond, regenerating HOBt.

Visualization of the Experimental Workflow

Coupling_Workflow cluster_flask One-Pot Reaction A 1. Dissolve 2-Methoxybenzoic Acid, Methylamine, and HOBt in Solvent B 2. Add Base (e.g., DIPEA) A->B C 3. Cool to 0 °C B->C D 4. Add EDC Portion-wise C->D E 5. Stir and Warm to RT D->E F 6. Aqueous Workup (Wash & Extract) E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography or Recrystallization) G->H I Final Product: This compound H->I

General workflow for an EDC/HOBt mediated coupling.
Detailed Experimental Protocol (EDC Coupling)

This protocol is based on standard procedures for carbodiimide-mediated couplings.[2]

  • Materials: 2-Methoxybenzoic acid, Methylamine hydrochloride, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Procedure:

    • To a round-bottom flask, add 2-methoxybenzoic acid (1.0 eq.), methylamine hydrochloride (1.1 eq.), and HOBt (1.2 eq.).

    • Dissolve the solids in DCM or DMF.

    • Add a non-nucleophilic base, such as DIPEA (3.0 eq.), to the mixture and stir for 10 minutes. The base neutralizes the hydrochloride salt and the HOBt.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC hydrochloride (1.2 eq.) portion-wise over 10 minutes, ensuring the temperature remains low.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight. Monitor progress by TLC.

    • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.

Comparative Analysis of Synthesis Routes
FeatureAcyl Chloride PathwayDirect Amide Coupling
Reagents Inexpensive (e.g., SOCl₂)More expensive (e.g., HATU, PyBOP)
Conditions Harsher (reflux in SOCl₂)Milder (often room temperature)
Safety/Handling Corrosive/toxic reagents (SOCl₂), moisture-sensitive intermediateGenerally safer, less hazardous reagents
Byproducts Gaseous (SO₂, HCl), requires trapping; stoichiometric saltsWater-soluble ureas (from EDC), phosphine oxides; requires purification
Substrate Scope Excellent for robust substratesExcellent for sensitive or complex substrates with multiple functional groups
Scalability Highly scalable for industrial productionCan be more costly and generate more waste on a very large scale

Conclusion

The synthesis of this compound can be approached through two primary, highly effective methodologies. The Acyl Chloride Pathway stands as a powerful, cost-effective, and scalable option, particularly well-suited for large-scale production where the starting materials are robust. Its main drawbacks are the harshness of the activation step and the handling of corrosive reagents.

In contrast, Direct Amide Coupling offers unparalleled mildness, precision, and functional group tolerance, making it the method of choice in research, discovery, and the synthesis of complex, sensitive molecules. While the reagents are more expensive, the ability to perform the reaction in one pot under gentle conditions often justifies the cost.

The selection of a synthetic route should be a deliberate choice based on the specific project goals. For bulk synthesis, the acyl chloride method is often preferred. For intricate, small-scale syntheses in a drug discovery context, the versatility and reliability of modern coupling reagents are indispensable.

References

  • Bar-Haim, G., et al. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Royal Society of Chemistry. [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. [Link]

  • NIST. 2-Methoxybenzamide. NIST Chemistry WebBook, SRD 69. [Link]

  • Google Patents. (2011). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • PubChem. 2-Methoxybenzamide. National Center for Biotechnology Information. [Link]

  • Google Patents. (2006).
  • Pearson. Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Pearson+. [Link]

  • Lee, D., & Chang, S. (2015). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Chemistry. [Link]

  • Rossi, S., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Sheppard, T.D. Catalytic Amidation. University College London. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Brainly. (2024). Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product. [Link]

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physical and chemical properties of 2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating 2-Methoxy-N-methylbenzamide in Modern Research

This compound (CAS No. 3400-35-9) is a substituted aromatic amide that holds significant interest for researchers in medicinal chemistry and drug development. Its structural framework, featuring a benzamide core with ortho-methoxy and N-methyl substitutions, serves as a versatile scaffold in the design of bioactive molecules. Notably, derivatives of 2-methoxybenzamide have been investigated as potent inhibitors of critical biological pathways, such as the Hedgehog (Hh) signaling pathway, which is implicated in various forms of cancer.

The specific arrangement of the methoxy and N-methylamide groups imparts distinct conformational and electronic properties to the molecule. The ortho-methoxy group can engage in intramolecular hydrogen bonding with the amide proton, influencing the molecule's three-dimensional shape and its ability to interact with biological targets[1]. Understanding the fundamental physical and chemical properties of this core structure is therefore paramount for scientists aiming to design and synthesize novel therapeutics.

This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, and chemical behavior of this compound, offering field-proven insights and detailed experimental protocols for its characterization.

Chemical Identity and Physicochemical Properties

This compound is a white solid at room temperature[2]. Its core structure consists of a benzene ring substituted at the 1- and 2-positions by an N-methylcarboxamide group and a methoxy group, respectively.

structure cluster_ring cluster_amide cluster_methoxy a1 C a2 C a1->a2 C_amide C a1->C_amide a3 CH a2->a3 O_methoxy O a2->O_methoxy a4 CH a3->a4 a5 CH a4->a5 a6 CH a5->a6 a6->a1 O_amide O C_amide->O_amide N_amide N C_amide->N_amide H_N H N_amide->H_N C_methyl CH₃ N_amide->C_methyl C_methoxy CH₃ O_methoxy->C_methoxy

Figure 1: Chemical Structure of this compound.

The key physicochemical properties are summarized in the table below. It is important to note that while core identifiers are well-established, some physical constants are based on high-quality predictions due to a scarcity of published experimental data.

PropertyValueSource
IUPAC Name This compound-
CAS Number 3400-35-9[3][4][5]
Molecular Formula C₉H₁₁NO₂[3][4][5]
Molecular Weight 165.19 g/mol [3][4][5]
Physical State White Solid[2]
Melting Point Data not available in reviewed literature-
Boiling Point 127-129 °C at 1 Torr (Predicted)[5]
Density 1.074 ± 0.06 g/cm³ (Predicted)[5]
pKa 15.12 ± 0.46 (Predicted)[5]
Solubility Soluble in common organic solvents such as chloroform, methanol, and DMSO.Inferred from analogs

Spectroscopic Profile & Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The expected signals in ¹H and ¹³C NMR are discussed below.

¹H NMR Spectroscopy: A study of related salicylamides and their methoxy analogs provides critical insight into the ¹H NMR spectrum of this compound. In a nonpolar solvent like CDCl₃, an intramolecular hydrogen bond forms between the amide N-H and the oxygen of the 2-methoxy group. This interaction significantly influences the chemical shifts of nearby protons[1].

  • Amide Proton (N-H): Expected to be a broad singlet or a doublet (due to coupling with the N-methyl protons) significantly downfield, around δ 7.8 ppm . This downfield shift is characteristic of a proton involved in hydrogen bonding[1].

  • Aromatic Protons (Ar-H): The four protons on the benzene ring are in distinct chemical environments and will exhibit complex splitting. The H-6 proton (ortho to the carbonyl group) is particularly deshielded due to the anisotropy of the carbonyl and its proximity in the hydrogen-bonded conformation, appearing far downfield around δ 8.2 ppm [1]. The remaining three aromatic protons (H-3, H-4, H-5) are expected to resonate between δ 6.9 and 7.5 ppm .

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, expected around δ 3.9 ppm .

  • N-Methyl Protons (-NCH₃): A doublet integrating to 3 protons, resulting from coupling to the amide proton (³J ≈ 5 Hz), expected around δ 3.0 ppm .

¹³C NMR Spectroscopy: Based on the structure, nine distinct carbon signals are expected.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, typically appearing around δ 166-168 ppm .

  • Aromatic Carbons (Ar-C): Six signals are expected. The carbon bearing the methoxy group (C-2) would appear far downfield (~δ 157 ppm), while the carbon attached to the amide group (C-1) would be found around δ 120-125 ppm. The other four CH carbons will resonate in the typical aromatic region of δ 110-133 ppm .

  • Methoxy Carbon (-OCH₃): Expected around δ 56 ppm .

  • N-Methyl Carbon (-NCH₃): Expected around δ 27 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • N-H Stretch: A sharp to moderately broad peak around 3350-3400 cm⁻¹ . The sharpness depends on the extent of hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

  • C=O Stretch (Amide I Band): A very strong, sharp absorption between 1640 and 1670 cm⁻¹ .

  • N-H Bend (Amide II Band): A strong peak near 1550 cm⁻¹ .

  • C-O Stretch: A strong signal for the aryl-alkyl ether is expected in the 1230-1270 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 165 , corresponding to the molecular weight of the compound.

  • Key Fragments: Common fragmentation pathways for benzamides include cleavage of the C-N bond and the bond between the carbonyl carbon and the aromatic ring. Expected key fragments would include:

    • m/z = 134: Loss of the methylamino group (•NHCH₃).

    • m/z = 135: Formation of the 2-methoxybenzoyl cation [CH₃O-C₆H₄-CO]⁺. This is often a very prominent peak.

    • m/z = 107: Loss of the N-methylcarboxamide group.

    • m/z = 77: Phenyl cation, arising from further fragmentation.

Chemical Synthesis & Reactivity

Synthesis Protocol

This compound can be reliably synthesized via the acylation of methylamine with 2-methoxybenzoyl chloride. This is a standard and robust method for amide formation[2].

synthesis start 2-Methoxybenzoic Acid intermediate 2-Methoxybenzoyl Chloride start->intermediate  Acyl Chloride  Formation reagent1 SOCl₂ or (COCl)₂ product This compound intermediate->product  Amidation reagent2 Methylamine (CH₃NH₂) Base (e.g., Pyridine, Et₃N)

Figure 2: General Synthesis Workflow.

Step-by-Step Methodology: Synthesis via Acyl Chloride

  • Objective: To synthesize this compound from 2-methoxybenzoic acid.

  • Causality: This two-step, one-pot procedure first converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, which then readily reacts with the methylamine nucleophile. The use of a non-nucleophilic base is critical to neutralize the HCl byproduct, driving the reaction to completion.

  • Acyl Chloride Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methoxybenzoic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-methoxybenzoyl chloride is typically used directly in the next step without further purification.

  • Amidation:

    • Dissolve the crude 2-methoxybenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve methylamine hydrochloride (1.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) or pyridine in the same solvent.

    • Add the methylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Workup and Purification:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Chemical Reactivity
  • Amide Hydrolysis: The amide bond is generally stable but can be hydrolyzed to the parent carboxylic acid (2-methoxybenzoic acid) and methylamine under strong acidic or basic conditions with heating. The ortho-methoxy group, being electron-donating by resonance, can slightly influence the rate of hydrolysis compared to unsubstituted benzamides.

  • Aromatic Ring Reactions: The benzene ring can undergo electrophilic aromatic substitution. The methoxy group is a strong activating, ortho-, para-director, while the N-methylcarboxamide group is a deactivating meta-director. The overall substitution pattern will be a composite of these effects, with substitution likely favored at the C4 and C6 positions.

Safety and Handling

While specific toxicity data for this compound is not widely available, data from analogous benzamides should be used to inform handling procedures.

  • General Hazards: Benzamide derivatives may be harmful if swallowed, cause skin irritation, and cause serious eye irritation[6][7].

  • Handling Precautions:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

    • Avoid inhalation of dust or powder.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a foundational building block in medicinal chemistry. Its properties are defined by the interplay between the N-methylamide and the ortho-methoxy substituent, which governs its conformation and reactivity. This guide has consolidated available experimental and high-quality predicted data to provide a robust technical profile of the compound. The detailed protocols for synthesis and characterization serve as a practical resource for researchers, enabling them to confidently utilize this versatile scaffold in the development of next-generation chemical entities.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
  • ChemBK. (n.d.). 3400-35-9.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 569575, N-Methoxy-N-methylbenzamide. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75540, 2-Methoxybenzamide. Retrieved from [Link].

  • Gholipour, B., Zonouzi, A., Rostamnia, S., & Liu, X. (n.d.). Electronic Supporting Information: Single-pot tandem oxidative/C-H modification amidation process using ultra small PdNPs encapsulated porous organosilica nanotubes. The Royal Society of Chemistry.
  • Armarego, W. L. F., et al. (n.d.). Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State. National Center for Biotechnology Information. Retrieved from [Link].

  • Wang, Z., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Royal Society of Chemistry. Retrieved from [Link].

  • Al-Sharify, A. N. M., Jafar, N. N. A., & Madlool, A. K. (2015). Synthesis of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide and Spectrofluorometric Study. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 871962, 2-methoxy-N-(2-methoxyphenyl)benzamide. Retrieved from [Link].

  • BLD Pharm. (n.d.). This compound.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-methoxy-N-methylbenzamide. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation and verification. We will delve into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation, grounded in established scientific principles.

Introduction: The Molecule and the Method

This compound is a disubstituted aromatic amide. Its structure comprises a benzene ring functionalized with a methoxy group (-OCH₃) at the ortho (C2) position and an N-methylcarboxamide group (-C(=O)NHCH₃) at the C1 position. Molecules of this class are valuable intermediates in organic synthesis and can serve as scaffolds in medicinal chemistry.

Proton NMR (¹H NMR) spectroscopy is an indispensable analytical technique that provides detailed information about the molecular structure of a compound.[1] By analyzing the chemical shifts, integration, and signal splitting patterns, one can deduce the number and connectivity of hydrogen atoms (protons) within a molecule, ultimately confirming its identity and purity.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct sets of chemically non-equivalent protons in this compound. Due to the molecule's asymmetry, all protons on the benzene ring are unique, as are the protons on the substituent groups.

Figure 1: Structure of this compound with proton labeling.

The molecule has four primary proton environments:

  • Aromatic Protons (H₃, H₄, H₅, H₆): Four distinct protons on the benzene ring.

  • Methoxy Protons (-OCH₃): Three equivalent protons of the methoxy group.

  • N-Methyl Protons (-NHCH₃): Three equivalent protons of the N-methyl group.

  • Amide Proton (-NH-): One labile proton on the nitrogen atom.

Experimental Protocol for ¹H NMR Acquisition

A robust and reproducible protocol is fundamental to acquiring high-quality NMR data. The following outlines a standard procedure.

A. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons like the amide N-H.[2] DMSO-d₆ is often preferred for observing N-H protons as it reduces the rate of proton exchange and forms hydrogen bonds, shifting the N-H signal to a less crowded region of the spectrum.[3]

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[1]

  • Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is completely dissolved and the solution is homogeneous.

B. Instrument Setup and Data Acquisition

  • Spectrometer: Utilize a modern NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.

Spectral Analysis and Interpretation

The analysis of a ¹H NMR spectrum involves a systematic evaluation of four key features: the number of signals, their chemical shifts, their integration values, and their splitting patterns (multiplicity).[1]

Figure 2: Workflow for ¹H NMR spectral analysis.

A. Predicted ¹H NMR Data

The following table summarizes the expected signals for this compound. The chemical shift ranges are based on typical values for these functional groups.[4][5]

Signal LabelAssignmentIntegrationMultiplicityApprox. Chemical Shift (δ, ppm) (in CDCl₃)
1H₆ (Aromatic)1HDoublet of doublets (dd)~8.1 - 8.3
2H₄, H₅ (Aromatic)2HMultiplet (m)~7.3 - 7.5
3H₃ (Aromatic)1HDoublet of doublets (dd)~6.9 - 7.1
4-NH- (Amide)1HBroad quartet (br q)~6.5 - 7.0 (variable)
5-OCH₃ (Methoxy)3HSinglet (s)~3.9
6-NHCH₃ (N-Methyl)3HDoublet (d)~3.0

B. Detailed Signal-by-Signal Interpretation

  • Aromatic Region (δ 6.9 - 8.3 ppm):

    • H₆: This proton is ortho to the electron-withdrawing amide group, placing it in a deshielded environment. Therefore, it is expected to resonate at the furthest downfield position in the aromatic region (~8.2 ppm). It will be split by H₅ (ortho coupling, J ≈ 7-8 Hz) and H₄ (meta coupling, J ≈ 2-3 Hz), appearing as a doublet of doublets.

    • H₃: This proton is ortho to the electron-donating methoxy group, which shields it and shifts its signal upfield (~7.0 ppm). It will be split by H₄ (ortho coupling) and H₅ (meta coupling), also appearing as a doublet of doublets.

    • H₄ and H₅: These protons are influenced by both substituents and will have intermediate chemical shifts. They will couple with each other and with H₃ and H₆, likely resulting in a complex, overlapping multiplet around 7.3-7.5 ppm.

  • Amide Proton (-NH-, δ ~6.5 - 7.0 ppm):

    • The chemical shift of the amide proton is highly variable and depends on concentration, temperature, and solvent due to its involvement in hydrogen bonding.[2] In a non-hydrogen-bonding solvent like CDCl₃, it may appear around 6.5-7.0 ppm. It couples to the three protons of the N-methyl group, which should split it into a quartet (N+1 rule, where N=3).[4] However, due to the quadrupole moment of the nitrogen atom and potential chemical exchange, this signal is often broad.[6]

  • Methoxy Protons (-OCH₃, δ ~3.9 ppm):

    • The three protons of the methoxy group are equivalent and have no adjacent proton neighbors. Consequently, they will appear as a sharp singlet. Their position is characteristic of protons on a carbon attached to an oxygen atom on an aromatic ring.

  • N-Methyl Protons (-NHCH₃, δ ~3.0 ppm):

    • These three protons are coupled to the single amide proton (-NH-). According to the N+1 rule, this signal will be split into a doublet (N=1). The coupling constant (J-value) of this doublet should be identical to that of the amide proton's quartet.

Advanced Considerations: A Deeper Scientific Insight

A. The Phenomenon of Rotamers

A key feature in the NMR spectra of amides is the restricted rotation around the carbon-nitrogen (C-N) bond. This is due to the partial double-bond character of the C-N bond arising from resonance delocalization of the nitrogen's lone pair of electrons.[7] This restricted rotation can give rise to two distinct rotational isomers, or rotamers (s-cis and s-trans).[8][9]

For an ortho-substituted benzamide like this one, the steric interaction between the ortho-methoxy group and the N-methyl group can influence the equilibrium and rotational barrier between these rotamers. At room temperature, if the rate of interconversion is slow on the NMR timescale, separate signals may be observed for each rotamer. More commonly, an intermediate exchange rate leads to significant broadening of the signals for the protons near the amide bond, namely the N-methyl, amide N-H, and the H₆ aromatic proton. Variable-temperature (VT) NMR experiments can be employed to study this dynamic process. At low temperatures, the exchange can be "frozen out," showing sharp signals for both rotamers, while at high temperatures, the rapid rotation leads to a single set of sharp, averaged signals.[10]

B. Confirmation with 2D NMR: COSY

To definitively establish the connectivity between protons, a 2D Homonuclear Correlation Spectroscopy (COSY) experiment is invaluable.[11] A COSY spectrum plots a ¹H spectrum against itself, with cross-peaks appearing between signals that arise from protons that are spin-spin coupled.[12][13]

For this compound, a COSY experiment would show:

  • A cross-peak connecting the amide proton (-NH-) signal and the N-methyl (-NHCH₃) doublet, providing unambiguous proof of their coupling.

  • Cross-peaks connecting adjacent aromatic protons: H₆ with H₅ , H₅ with H₄ , and H₄ with H₃ . This would confirm the assignment of the entire aromatic spin system.

  • The methoxy (-OCH₃) singlet would show no cross-peaks, confirming its isolation from other proton environments.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A systematic analysis of chemical shifts, integration, and multiplicity allows for the complete assignment of all proton signals. Understanding advanced concepts such as the effects of rotational isomers and the influence of solvent choice is crucial for a correct and nuanced interpretation. The application of 2D NMR techniques like COSY serves as a powerful tool to validate these assignments, embodying the principle of a self-validating system in structural elucidation. This guide provides the foundational knowledge and expert insights necessary for researchers to confidently analyze this and similar molecular structures.

References

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs Blog. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Griffiths, L., & Abraham, R. J. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 434-442. Retrieved from [Link]

  • Nanalysis Corp. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • Pérez, M. A., et al. (2010). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 15(9), 6138-6148. Retrieved from [Link]

  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs Blog. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Wang, Z., et al. (2017). NMR studies of rotamers with multi-substituted amides. ResearchGate. Retrieved from [Link]

  • Chen, J., & Lu, W. (2001). Spec2D: A Structure Elucidation System Based on ¹H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Computer Sciences, 41(5), 1195-1201. Retrieved from [Link]

  • OChemLounge. (2020, December 30). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube. Retrieved from [Link]

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An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-methoxy-N-methylbenzamide. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document offers a detailed examination of the predicted chemical shifts, the underlying principles of spectral interpretation, a standardized experimental protocol for data acquisition, and a visual representation of the molecular structure with its corresponding spectral assignments.

Introduction to ¹³C NMR Spectroscopy in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule resonates at a specific frequency in a strong magnetic field, resulting in a distinct signal in the NMR spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon atom. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift, allowing for the precise assignment of each carbon atom within a molecular structure.

For a molecule like this compound, ¹³C NMR spectroscopy is instrumental in confirming its structure by identifying the carbonyl carbon of the amide, the aromatic carbons of the substituted benzene ring, and the carbons of the methoxy and N-methyl groups.

Predicted ¹³C NMR Data for this compound

While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily accessible in common databases, a reliable prediction of the chemical shifts can be made based on established principles and data from structurally analogous compounds. The predicted chemical shifts are presented in Table 1, with assignments based on the analysis of substituent effects.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O~168The carbonyl carbon of an amide typically appears in this downfield region.[1]
C1~125Quaternary aromatic carbon attached to the amide group. Its chemical shift is influenced by both the methoxy and amide substituents.
C2~157Aromatic carbon bearing the electron-donating methoxy group, resulting in a significant downfield shift.
C3~111ortho to the methoxy group and meta to the amide, this carbon is shielded and appears upfield.
C4~132meta to the methoxy group and para to the amide, this carbon experiences deshielding.
C5~121para to the methoxy group and meta to the amide, this carbon is shielded.
C6~130ortho to the amide group and meta to the methoxy group.
O-CH₃~56The carbon of the methoxy group, typically found in this region.[2]
N-CH₃~27The carbon of the N-methyl group, appearing in the aliphatic region.

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Structural Assignment and Interpretation

The predicted ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The assignments are based on the known effects of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing N-methylbenzamide group (-C(O)NHCH₃) on the chemical shifts of the aromatic carbons.

The methoxy group is a strong activating group, causing a significant downfield shift for the carbon it is directly attached to (C2) and shielding the ortho (C3) and para (C5) positions, shifting them upfield. The amide group is a deactivating group, which deshields the ortho (C6) and para (C4) carbons. The interplay of these electronic effects leads to the predicted chemical shifts for the aromatic region (δ 110-160 ppm).

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom. The carbons of the methoxy (O-CH₃) and N-methyl (N-CH₃) groups will appear in the upfield aliphatic region of the spectrum.

To confirm these assignments experimentally, advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a generalized, step-by-step protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

4.1. Sample Preparation

  • Dissolve the Sample: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[2]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Add Internal Standard (Optional but Recommended): A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[2]

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument Tuning and Shimming: Place the NMR tube in the spectrometer. Tune and match the probe for the ¹³C frequency. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set up a standard proton-decoupled ¹³C NMR experiment with the following typical parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 240 ppm (e.g., from -20 to 220 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

    • Number of Scans: 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

4.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the predicted ¹³C NMR chemical shift assignments.

Figure 1: Molecular structure of this compound with predicted ¹³C NMR chemical shifts.

Conclusion

This technical guide has provided a detailed overview of the ¹³C NMR data for this compound. By leveraging data from analogous structures and fundamental NMR principles, a reliable prediction of the chemical shifts and their assignments has been presented. The included experimental protocol offers a standardized approach for acquiring high-quality ¹³C NMR spectra. This information serves as a valuable resource for scientists engaged in the synthesis, characterization, and analysis of this and related compounds. For unambiguous assignment, further 2D NMR experiments are recommended.

References

  • MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]

  • Universidad de Granada. (n.d.). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

  • PubChem. (n.d.). N-Methoxy-N-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-methoxy-N-(4-methylbenzyl)benzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

  • ACS Publications. (2025). 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Resolving alternative structure determinations of indapamide using 13C solid-state NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the.... Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Methoxy-N-methylbenzamide. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to the FTIR Analysis of 2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-methoxy-N-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures to offer an in-depth exploration of the principles, experimental design, and detailed spectral interpretation integral to characterizing this molecule. We will delve into the causality behind methodological choices, establish a self-validating experimental protocol, and ground our analysis in authoritative spectroscopic principles. The guide culminates in a detailed assignment of the principal vibrational modes of this compound, supported by quantitative data and visual aids to facilitate a thorough understanding of its infrared spectral characteristics.

Introduction: The Molecule and the Method

1.1. This compound: A Structural Overview

This compound is a disubstituted aromatic amide. Its structure features a benzene ring substituted with a methoxy (-OCH₃) group and an N-methylbenzamide group (-C(=O)NHCH₃) at the ortho (1,2) position. This specific arrangement of functional groups—a secondary amide, an aromatic ether, and a 1,2-disubstituted benzene ring—gives rise to a unique and predictable infrared spectrum. Understanding these structural components is the first step in a successful spectral analysis.

1.2. The Power of FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the structure of molecules. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An FTIR spectrum is a plot of this absorption versus wavenumber (cm⁻¹), creating a distinct "molecular fingerprint." For a molecule like this compound, FTIR allows us to confirm the presence and bonding environment of its key functional groups, providing critical data for structural verification, purity assessment, and quality control.

Experimental Methodology: A Self-Validating Protocol

The integrity of an FTIR spectrum is contingent upon a meticulously executed experimental protocol. The following sections detail a robust methodology, explaining the rationale behind each step to ensure trustworthy and reproducible results.

2.1. Instrumentation

A standard benchtop FTIR spectrometer equipped with a Globar source, a potassium bromide (KBr) beamsplitter, and a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis. The instrument should be purged with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

2.2. Sample Preparation: The KBr Pellet Technique

For solid samples like this compound, the potassium bromide (KBr) pellet method is a widely accepted and effective preparation technique.[1] KBr is chosen as the matrix because it is transparent to infrared radiation in the typical mid-IR analysis range (4000–400 cm⁻¹) and acts as a stable, non-reactive medium.[1]

Step-by-Step Protocol for KBr Pellet Preparation:

  • Material Preparation: Use only spectroscopy-grade KBr. To eliminate absorbed moisture, which shows strong IR absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹, the KBr powder must be dried in an oven at ~110°C for 2-3 hours and stored in a desiccator until use.[1][2]

  • Sample Grinding & Mixing: Weigh approximately 1-2 mg of the this compound sample and 200-300 mg of the dried KBr powder.[1][3] The goal is a sample concentration of 0.2% to 1%.[3] First, grind the sample into a fine powder in an agate mortar and pestle. Then, add the KBr and continue to grind the two components together until the mixture is homogeneous and has the consistency of fine flour.[4] This step is critical to reduce the particle size to less than the wavelength of the IR light, which minimizes light scattering and prevents a sloped, noisy baseline.[1]

  • Die Loading: Transfer the homogeneous powder mixture into the collar of a pellet-forming die. Distribute the powder evenly to ensure a pellet of uniform thickness.

  • Pressing: Place the die into a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[1][2] This high pressure causes the KBr to "cold-flow" and fuse into a solid, transparent, or uniformly translucent disc.

  • Pellet Ejection & Inspection: Carefully release the pressure and eject the pellet from the die. A high-quality pellet should be thin and transparent, not opaque or cloudy.[1]

2.3. Data Acquisition Workflow

The following workflow ensures that the final spectrum is solely representative of the sample.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing cluster_final Result Prep Prepare KBr Pellet (Sample + KBr) Sample 2. Collect Sample Spectrum Prep->Sample Place in beam Blank Prepare Blank Pellet (KBr Only) BG 1. Collect Background Spectrum (Blank) Blank->BG Place in beam BG->Sample Instrument Reference Process 3. Ratio/Subtract (Sample / Background) Sample->Process Result Final FTIR Spectrum Process->Result

Caption: FTIR Data Acquisition and Processing Workflow.

Data Acquisition Parameters:

  • Background Scan: First, acquire a background spectrum using a "blank" pellet containing only KBr from the same batch used for the sample.[1] This allows the instrument's software to subtract the spectral contributions of atmospheric CO₂, water vapor, and any minor impurities in the KBr itself.

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

Spectral Interpretation and Analysis

The FTIR spectrum of this compound can be logically divided into distinct regions corresponding to the vibrations of its constituent functional groups. The following analysis provides a detailed assignment of the major absorption bands.

Caption: Structure of this compound with key functional groups.

3.1. High-Frequency Region (> 3000 cm⁻¹)

  • N-H Stretching (Amide A): A single, sharp to medium intensity peak is expected in the range of 3370-3170 cm⁻¹ for the N-H stretching vibration of the secondary amide.[5] The presence of a single peak in this region is a key differentiator from primary amides, which exhibit two N-H stretching bands.[5]

  • Aromatic C-H Stretching: Weak to medium intensity sharp peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6] These are characteristic of the C-H bonds on the benzene ring.

  • Aliphatic C-H Stretching: Peaks corresponding to the C-H stretching vibrations of the two methyl groups (-OCH₃ and -NHCH₃) will appear just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[7]

3.2. Carbonyl and Benzene Ring Region (1700-1400 cm⁻¹)

  • C=O Stretching (Amide I): This is one of the most prominent and reliable absorption bands in the spectrum. For a secondary amide, a very strong, sharp peak is expected in the range of 1680-1630 cm⁻¹.[5][8] This band is primarily associated with the C=O stretching vibration.[8]

  • N-H Bending (Amide II): A strong, sharp peak typically appears between 1570 cm⁻¹ and 1515 cm⁻¹.[5] This band arises from a combination of the in-plane N-H bending and C-N stretching vibrations.[8] The Amide I and Amide II bands form a highly diagnostic pair for identifying secondary amides.[5]

  • Aromatic C=C Stretching: The benzene ring gives rise to several medium to weak, sharp absorptions in the 1600-1450 cm⁻¹ region due to in-ring C=C stretching vibrations.[6][7]

3.3. Fingerprint Region (< 1400 cm⁻¹)

This region contains a wealth of complex, overlapping peaks that are unique to the molecule's overall structure.

  • Aromatic Ether C-O-C Stretching: Aromatic ethers display a characteristic strong, asymmetric C-O-C stretching band between 1300 and 1200 cm⁻¹.[9] This is a key indicator of the methoxy group's attachment to the aromatic ring.

  • C-N Stretching (Amide III): The Amide III band, which is more complex and involves C-N stretching, is typically found in the 1350-1250 cm⁻¹ range.[10]

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring strongly influences the C-H out-of-plane ("oop") bending vibrations. For an ortho (1,2) disubstituted ring, a strong absorption is expected in the range of 770-735 cm⁻¹.[11] This peak is highly diagnostic for the substitution pattern.

Quantitative Data Summary

The following table summarizes the expected characteristic FTIR absorption bands for this compound based on established correlation data.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3300Medium, SharpN-H Stretch (Amide A)Secondary Amide (-C(=O)NH-)
3100-3000Medium-Weak, Sharp=C-H StretchAromatic Ring
3000-2850Medium, Sharp-C-H StretchMethyl groups (-OCH₃, -NHCH₃)
~1650Strong, SharpC=O Stretch (Amide I)Secondary Amide (-C(=O)NH-)
~1540Strong, SharpN-H Bend + C-N Stretch (Amide II)Secondary Amide (-C(=O)NH-)
1600-1450Medium-Weak, SharpC=C In-Ring StretchAromatic Ring
~1250StrongAsymmetric C-O-C StretchAromatic Ether (Ar-O-CH₃)
770-735StrongC-H Out-of-Plane Bend1,2-Disubstituted Benzene

Conclusion

The FTIR spectrum of this compound provides a rich source of structural information. Through a systematic analysis, key absorption bands can be confidently assigned to the molecule's principal functional groups: the secondary amide (N-H stretch, Amide I, and Amide II bands), the aromatic ether (strong C-O-C stretch), and the ortho-disubstituted benzene ring (aromatic C-H and C=C stretches, and a characteristic out-of-plane C-H bend). By adhering to the rigorous experimental protocol outlined in this guide, researchers can obtain high-quality, reliable spectra, enabling unambiguous confirmation of the molecule's identity and structural integrity. This guide serves as a foundational resource for the application of FTIR spectroscopy in the analysis of this compound and similarly complex pharmaceutical compounds.

References

  • Kintek Solution. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis.
  • Spectroscopy Online. (2020-01-01). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • Helsinki University. Quick User Guide for FT-IR.
  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Research Article. (2021-02-15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
  • Spectroscopy Online. (2016-05-01). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics.
  • ACS Omega. (2020-04-08). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
  • Spectroscopy Online. (2017-05-01). The C-O Bond III: Ethers By a Knockout.
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

Sources

A Technical Guide to the Solubility of 2-methoxy-N-methylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This in-depth technical guide focuses on 2-methoxy-N-methylbenzamide, a molecule of interest in medicinal chemistry. Despite its relevance, publicly available experimental data on its solubility in a comprehensive range of organic solvents is notably scarce. This guide, therefore, serves a dual purpose: to consolidate the theoretical principles governing the solubility of substituted benzamides and to provide a robust framework for the experimental determination of this crucial parameter. By synthesizing established methodologies with an understanding of intermolecular forces, this document empowers researchers to systematically approach the solubility characterization of this compound and analogous compounds, ensuring data integrity and facilitating informed decision-making in a research and development setting.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility profile is paramount for:

  • Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for synthesis and crystallization, and developing efficient purification strategies.

  • Formulation Development: Designing stable and effective dosage forms, including oral solids, injectables, and topical preparations. The choice of excipients and the manufacturing process are heavily influenced by the API's solubility.

  • Pharmacokinetics: The rate and extent of drug absorption are often dictated by its solubility. Poor solubility can lead to low bioavailability, hindering therapeutic efficacy.

This guide will delve into the theoretical underpinnings of solubility, provide a detailed protocol for its experimental determination, and discuss the anticipated solubility of this compound in various organic solvents based on the behavior of structurally similar molecules.

Theoretical Framework for Solubility

The dissolution of a crystalline solute in a solvent is a thermodynamically driven process governed by the Gibbs free energy of solution (ΔGsol). This process can be conceptualized as two main steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding. The solubility of a compound is maximized when the intermolecular forces of the solute and solvent are similar. For this compound, the key structural features influencing its solubility are:

  • The Benzene Ring: A nonpolar, aromatic moiety that favors interactions with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.

  • The Amide Group (-CONHCH3): A polar functional group capable of acting as a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This group promotes solubility in polar, protic, and aprotic solvents.

  • The Methoxy Group (-OCH3): A moderately polar ether group that can act as a hydrogen bond acceptor. Its presence on the benzene ring can influence the overall polarity and electronic distribution of the molecule.

The interplay of these features will dictate the solubility of this compound across a spectrum of organic solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants.

Predicted Solubility of this compound: An Analog-Based Approach

In the absence of direct experimental data for this compound, we can infer its likely solubility behavior by examining data for structurally related compounds such as benzamide and other substituted benzamides.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amide group can form strong hydrogen bonds with the hydroxyl groups of these solvents. The methoxy group can also act as a hydrogen bond acceptor.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighThese solvents can act as hydrogen bond acceptors for the amide N-H. The overall polarity of this compound is compatible with these solvents.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very HighDMF and DMSO are excellent hydrogen bond acceptors and have high dielectric constants, which can effectively solvate the polar amide and methoxy groups.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have moderate polarity and can engage in dipole-dipole interactions with the amide and methoxy groups. The aromatic ring also contributes to favorable interactions. Qualitative data for N-methoxy-N-methylbenzamide indicates slight solubility in chloroform.[1]
Nonpolar Hexane, TolueneLowThe significant polarity of the amide and methoxy groups makes favorable interactions with nonpolar solvents unlikely. The nonpolar benzene ring is not sufficient to overcome the unfavorable energetics of solvating the polar moieties.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a well-controlled experimental procedure is essential. The saturation shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Materials and Equipment
  • This compound (as a pure, crystalline solid)

  • A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethylformamide, dimethyl sulfoxide)

  • Analytical balance (readable to at least 0.1 mg)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the saturation shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_quantification Quantification prep1 Weigh excess this compound prep2 Add a known volume of solvent to a sealed vial prep1->prep2 Step 1 equil1 Incubate at a constant temperature with agitation prep2->equil1 equil2 Allow to equilibrate for a defined period (e.g., 24-48 hours) equil1->equil2 Step 2 sample1 Centrifuge to pellet undissolved solid equil2->sample1 sample2 Withdraw a clear aliquot of the supernatant sample1->sample2 Step 3 sample3 Filter the aliquot sample2->sample3 Step 4 sample4 Dilute the filtered sample with a suitable mobile phase sample3->sample4 Step 5 sample5 Analyze by a validated HPLC method sample4->sample5 Step 6 quant2 Determine the concentration of the sample from the calibration curve sample5->quant2 quant1 Construct a calibration curve with standards of known concentration quant1->quant2 Step 7 quant3 Calculate the solubility (e.g., in mg/mL or mol/L) quant2->quant3 Step 8

Sources

The Weinreb Amide: A Cornerstone of Modern Ketone Synthesis – An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision in Carbonyl Chemistry

In the landscape of organic synthesis, the reliable formation of carbon-carbon bonds to construct ketones is a fundamental pursuit. For decades, chemists grappled with the challenge of over-addition when employing highly reactive organometallic reagents with common acylating agents like esters and acid chlorides. This often led to the undesired formation of tertiary alcohols, complicating synthetic routes and reducing yields. The advent of the N-methoxy-N-methylamide, now ubiquitously known as the Weinreb amide, in 1981 by Steven M. Weinreb and Steven Nahm, marked a paradigm shift, offering a robust and elegant solution to this persistent problem.[1] This guide provides an in-depth exploration of the discovery, mechanism, and application of Weinreb amides, tailored for researchers, scientists, and drug development professionals who rely on precise and predictable chemical transformations.

The Pre-Weinreb Era: A Challenge of Reactivity

Prior to 1981, the synthesis of ketones from carboxylic acid derivatives and organometallic reagents was often a tightrope walk of stoichiometry and reaction conditions. The primary methods were fraught with limitations:

  • Grignard Reagents with Esters and Acid Chlorides: The reaction of a Grignard or organolithium reagent with an ester or acid chloride initially forms the desired ketone. However, the ketone product is itself highly electrophilic and often more reactive than the starting material.[2][3] This leads to a second nucleophilic attack by the organometallic reagent, resulting in the formation of a tertiary alcohol as the major product, even with careful control of reagent stoichiometry.[4][5]

graph OverAddition { rankdir="LR"; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, fontsize=10, fontname="Arial"];

Figure 1: Over-addition in Grignard reactions with esters.

  • Organocadmium Reagents: A notable alternative was the use of organocadmium reagents (R₂Cd), which are less nucleophilic than their magnesium or lithium counterparts.[6] These reagents react with acid chlorides to form ketones and, due to their reduced reactivity, do not readily attack the resulting ketone.[6][7] However, the high toxicity of cadmium compounds posed significant safety and environmental concerns, limiting their widespread adoption.[8]

This landscape highlighted a critical need for a new type of acylating agent—one that could react with potent organometallic reagents to form a stable intermediate, thereby preventing over-addition and cleanly delivering the desired ketone upon workup.

The Genesis of the Weinreb Amide: A Mechanistic Innovation

The seminal 1981 paper by Steven M. Weinreb and Steven Nahm in Tetrahedron Letters introduced the N-methoxy-N-methylamide as a solution.[1] The brilliance of their approach lies in the unique stability of the tetrahedral intermediate formed upon nucleophilic attack.

The Key to Success: The Chelated Intermediate

When an organolithium or Grignard reagent adds to a Weinreb amide, a tetrahedral intermediate is formed. Unlike the transient intermediates in ester reactions, this species is stabilized by chelation of the metal cation (Li⁺ or MgX⁺) between the newly formed alkoxide oxygen and the N-methoxy oxygen.[1][9] This forms a stable five-membered ring that is unreactive towards further nucleophilic attack, even in the presence of excess organometallic reagent, typically at low temperatures.[1][10] The stable intermediate only collapses to the ketone upon aqueous workup, which quenches the remaining organometallic reagent and protonates the alkoxide.[3][9]

graph WeinrebMechanism { rankdir="LR"; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, fontsize=10, fontname="Arial"];

Figure 2: The stable chelated intermediate in Weinreb synthesis.

This chelation-controlled stability is the cornerstone of the Weinreb amide's utility, providing a reliable and high-yielding pathway to ketones and, through reduction, aldehydes.[1][11]

Synthesis of Weinreb Amides: Versatile and Accessible

A key advantage of Weinreb amides is their straightforward preparation from a variety of common starting materials.[11][12] The reagent of choice is typically the commercially available and air-stable salt, N,O-dimethylhydroxylamine hydrochloride.[1][13]

Common Preparative Routes:
Starting MaterialReagentsTypical ConditionsReference
Acid Chloride N,O-dimethylhydroxylamine HCl, Pyridine or Et₃NCH₂Cl₂, 0 °C to rt[1][11]
Carboxylic Acid Coupling agents (DCC, EDC, HATU, BOP, T3P)Aprotic solvent (DMF, CH₂Cl₂), Base (DIEA)[11][14][15]
Ester/Lactone AlMe₃ or i-PrMgCl then N,O-dimethylhydroxylamine HClToluene or THF, 0 °C to reflux[1]

Experimental Protocols

Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid using HATU

This protocol describes a general procedure for the conversion of a carboxylic acid to a Weinreb amide using the peptide coupling reagent HATU.

Materials:

  • Carboxylic acid (1.0 eq)

  • N,O-dimethylhydroxylamine hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and DIEA (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure Weinreb amide.

Protocol 2: Ketone Synthesis from a Weinreb Amide using a Grignard Reagent

This protocol provides a general method for the reaction of a Weinreb amide with a Grignard reagent.

Materials:

  • Weinreb amide (1.0 eq)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.2 eq) dropwise via syringe to the stirred solution.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.

graph Workflow { rankdir="TB"; node [shape=box, style=rounded, fontsize=12, fontname="Arial", fillcolor="#F1F3F4", style="filled"]; edge [arrowhead=vee, fontsize=10, fontname="Arial"];

Figure 3: General workflow for ketone synthesis via a Weinreb amide.

Applications in Drug Development and Total Synthesis

The reliability, mild conditions, and high functional group tolerance of the Weinreb ketone synthesis have made it an indispensable tool in the synthesis of complex molecules, particularly in the fields of natural products and pharmaceuticals.[1]

  • Rocaglamide (Flavagline) Synthesis: The natural product rocaglamide and its derivatives are known for their potent anticancer activity. Syntheses of various rocaglamide analogs have utilized Weinreb amides to introduce key side chains. For instance, a Weinreb amide of rocaglaic acid serves as a versatile intermediate for coupling with various lithiated heterocycles to generate a library of ketone-containing analogs for biological evaluation.[16][17][18]

  • Rapamycin Fragments: Rapamycin is a complex macrocyclic natural product with important immunosuppressive and anticancer properties. The total synthesis of rapamycin and its fragments is a formidable challenge. The Weinreb amide methodology has been employed in the synthesis of key fragments of the rapamycin core, allowing for the controlled introduction of alkyl groups without disturbing other sensitive functionalities within the molecule.[19][20][21][22]

  • Pharmaceutical Intermediates: The scalability and robustness of the Weinreb amide chemistry make it attractive for industrial applications. A notable recent example is in the synthesis of a key intermediate for the antiviral drug Remdesivir, where a Weinreb amide approach was developed to enable a high-yield, kilogram-scale synthesis, eliminating over-addition side reactions that plagued previous routes.

Scope and Versatility: A Summary

The Weinreb ketone synthesis is compatible with a wide array of functional groups and organometallic reagents.

Substrate Functional Group ToleranceOrganometallic Reagent Scope
Esters, amides, carbamates (N-protected amino acids)Grignard Reagents (Alkyl, Aryl, Vinyl, Alkynyl)
Silyl ethers, acetals, ketalsOrganolithium Reagents
α,β-UnsaturationOrganocuprates (less common)
Halogens (Aryl and Alkyl)Functionalized Organometallics
Sulfonates, phosphonates

Conclusion

The discovery of the Weinreb amide represents a landmark achievement in synthetic organic chemistry. By ingeniously leveraging the concept of a chelation-stabilized tetrahedral intermediate, Weinreb and Nahm provided a powerful and general solution to the long-standing problem of over-addition in ketone synthesis. The ease of preparation, broad functional group tolerance, and high yields have cemented the Weinreb amide's status as a privileged functional group. For researchers in academia and industry, particularly in drug discovery and development, the Weinreb ketone synthesis remains a go-to method for the precise and reliable construction of complex molecular architectures, underscoring its enduring impact on the field.

References

  • Nahm, S.; Weinreb, S. M. N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 1981 , 22 (39), 3815–3818. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). 2020 , 36 (2). [Link]

  • ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). 2019 . [Link]

  • Chemistry Steps. Esters with Grignard Reagent. [Link]

  • designer-drug.com. The use of organocadmium reagents for the preparation of ketones. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. 2024 . [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Use of 2-Methoxy-N-methylbenzamide in Weinreb Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Weinreb-Nahm ketone synthesis stands as a cornerstone of modern organic chemistry, prized for its reliability and precision in carbon-carbon bond formation.[1][2] This method uniquely circumvents the pervasive issue of over-addition often encountered with highly reactive organometallic reagents, thereby providing a high-yield pathway to ketones.[3][4] This technical guide provides an in-depth exploration of the Weinreb ketone synthesis, specifically focusing on the application of 2-methoxy-N-methylbenzamide as a model substrate. We will dissect the underlying mechanism, present detailed, field-tested protocols, offer troubleshooting guidance, and contextualize the synthesis with data-driven insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Advantage of the Weinreb Amide

Traditional methods for ketone synthesis, such as the reaction of Grignard or organolithium reagents with esters or acid chlorides, are frequently plagued by a critical side reaction: the addition of a second equivalent of the nucleophile to the newly formed ketone, leading to a tertiary alcohol.[2][4] This over-addition occurs because the intermediate ketone is often more reactive than the starting acyl compound.

The Weinreb-Nahm synthesis, discovered in 1981, elegantly solves this problem through the use of an N-methoxy-N-methylamide, commonly known as a Weinreb amide.[1] The key to this method's success lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of the organometallic reagent.[3][5] This intermediate is stable at low temperatures, preventing its collapse to a ketone until a deliberate aqueous acidic workup is performed.[1][6] This controlled reactivity ensures the reaction stops cleanly at the ketone stage, making it a highly chemoselective and widely adopted strategy in complex molecule synthesis.[1][7]

This compound serves as an excellent model for demonstrating this reaction's utility, featuring an aromatic system with an ortho-substituent that allows for the exploration of electronic and steric effects.

The Reaction Mechanism: A Tale of Chelation and Stability

The efficacy of the Weinreb ketone synthesis is entirely dependent on the unique electronic properties of the N-methoxy-N-methylamide functional group. The reaction proceeds via nucleophilic acyl substitution, but with a crucial stabilizing interaction.

  • Nucleophilic Addition: The organometallic reagent (e.g., a Grignard reagent, R-MgX) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.

  • Formation of a Chelated Intermediate: This addition forms a tetrahedral intermediate. Crucially, the magnesium (or lithium) cation is coordinated by both the newly formed anionic oxygen and the oxygen of the N-methoxy group. This creates a stable five-membered ring chelate.[3][5]

  • Stability at Low Temperature: This chelated intermediate is remarkably stable at low temperatures (typically between -78 °C and 0 °C) and does not spontaneously collapse to form the ketone.[8] This stability is the cornerstone of the reaction's success, as it prevents the intermediate from being available to react with a second equivalent of the Grignard reagent.

  • Hydrolytic Workup: Upon completion of the initial addition, the reaction is quenched with an aqueous acid source (e.g., NH₄Cl, HCl). Protonation of the intermediate leads to its collapse, eliminating N,O-dimethylhydroxylamine and liberating the final ketone product.[5]

Workflow start Dissolve Weinreb Amide in anhydrous THF under N₂ cool Cool reaction mixture to 0 °C start->cool add_grignard Add Grignard reagent (e.g., MeMgBr) dropwise cool->add_grignard stir Stir at 0 °C for 1-2h (Monitor by TLC) add_grignard->stir quench Quench with saturated aqueous NH₄Cl solution stir->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash combined organic layers with Brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by Flash Chromatography dry->purify end_product Obtain Pure Ketone Product purify->end_product

Sources

Application Note: Synthesis of Highly Substituted Aryl Ketones via Directed ortho-Metalation of 2-Methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Regiocontrol in Aromatic Synthesis

Aryl ketones are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. Their synthesis often requires precise control over substituent placement on the aromatic ring. Classical methods like Friedel-Crafts acylation, while powerful, are governed by the inherent electronic properties of the starting materials, frequently leading to mixtures of ortho, meta, and para isomers. The Directed ortho-Metalation (DoM) reaction has emerged as a superior strategy for achieving unparalleled regioselectivity in the synthesis of polysubstituted aromatics.[1][2]

This guide details a robust methodology for synthesizing complex, contiguously substituted aryl ketones starting from 2-methoxy-N-methylbenzamide. We will explore the mechanistic underpinnings of this strategy, provide detailed, field-proven protocols, and demonstrate its synthetic utility.

Mechanistic Rationale: The Synergy of Directing Groups

The success of this synthetic approach hinges on the concept of the Directed Metalation Group (DMG). A DMG is a functional group that coordinates to a strong organolithium base, directing deprotonation to a specific, adjacent ortho-position.[1][3]

In our substrate, this compound, the tertiary amide is one of the most powerful DMGs known.[4][5][6] Its efficacy is rooted in its ability to form a stable, five-membered chelate with the lithium cation of the base (e.g., sec-butyllithium), drastically lowering the activation energy for proton abstraction at the C3 position.

Key Mechanistic Steps:

  • Chelation & Directed Deprotonation: The organolithium base is directed by the tertiary amide to selectively deprotonate the C3 position, forming a thermally sensitive aryllithium intermediate. The reaction is conducted at -78 °C to ensure the stability of this intermediate.[3]

  • Electrophilic Quench: The aryllithium species is a potent nucleophile. Its reaction with an aldehyde electrophile (R-CHO) generates a new carbon-carbon bond, forming a lithium alkoxide intermediate.

  • Hydrolysis & Oxidation: Aqueous workup protonates the alkoxide to yield a secondary alcohol. Subsequent oxidation of this alcohol furnishes the target aryl ketone.

The N-methoxy-N-methylamide functionality, characteristic of a Weinreb amide, offers the additional advantage of being relatively stable to the highly reactive organolithium species, preventing intramolecular degradation.[7] This stability is crucial for the successful formation of the desired ortho-lithiated intermediate.

Mechanism_DoM_Ketone_Synthesis Figure 1: Mechanism of Aryl Ketone Synthesis via DoM Start This compound Base s-BuLi / THF -78 °C Intermediate Ortho-Lithiated Intermediate (C3-Li) Start->Intermediate Step 1: DoM Base->Intermediate Electrophile 1. Aldehyde (R-CHO) 2. H₃O⁺ Workup Alcohol Secondary Alcohol Intermediate Intermediate->Alcohol Step 2: C-C Formation Electrophile->Alcohol Oxidation Oxidation (e.g., DMP) Product Final Aryl Ketone Product Alcohol->Product Step 3: Oxidation Oxidation->Product

Figure 1: Mechanism of Aryl Ketone Synthesis via DoM

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis of (3-benzoyl-2-methoxyphenyl)-N-methoxy-N-methylbenzamide as a representative example.

Materials & Reagents:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Benzaldehyde

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl, NaHCO₃, and NaCl solutions

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Protocol 1: Synthesis of the Secondary Alcohol Intermediate

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Directed Metalation: Add TMEDA (1.2 eq) via syringe. Then, add s-BuLi (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may turn a deep color, indicating the formation of the aryllithium species. Stir the mixture at -78 °C for 1 hour.

    • Causality Insight: TMEDA is used to break up the oligomeric structure of s-BuLi, increasing its basicity and accelerating the metalation process.[6]

  • Electrophilic Quench: Add benzaldehyde (1.1 eq) dropwise via syringe. The color of the solution should fade upon addition. Stir the reaction at -78 °C for an additional 2 hours.

  • Warming & Quenching: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and saturated aqueous NaCl (brine). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary alcohol. The product can be purified by column chromatography or used directly in the next step.

Protocol 2: Oxidation to the Aryl Ketone

  • Reaction Setup: In a separate flask under a nitrogen/argon atmosphere, dissolve the crude secondary alcohol intermediate (1.0 eq) in anhydrous DCM.

  • Oxidant Addition: Add Dess-Martin Periodinane (DMP, 1.5 eq) portion-wise at room temperature. The reaction is typically complete within 1-3 hours, which can be monitored by Thin Layer Chromatography (TLC).

    • Causality Insight: DMP is a mild and highly selective oxidant suitable for substrates with sensitive functional groups. It avoids the harsh acidic or basic conditions of other methods like permanganate or chromate oxidations.

  • Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until both layers are clear.

  • Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure aryl ketone.

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Assemble Flask (Flame-Dried, N₂/Ar) Dissolve 2. Dissolve Substrate in Anhydrous THF Setup->Dissolve Cool 3. Cool to -78 °C Dissolve->Cool Metalation 4. Add TMEDA & s-BuLi (Stir 1 hr for DoM) Cool->Metalation Quench 5. Add Aldehyde (Stir 2 hr) Metalation->Quench Workup1 6. Warm, Quench (NH₄Cl) & Extract Quench->Workup1 Oxidation 7. Dissolve Alcohol in DCM Add DMP Oxidant Workup1->Oxidation Workup2 8. Quench (NaHCO₃/Na₂S₂O₃) & Extract Oxidation->Workup2 Purify 9. Column Chromatography Workup2->Purify Product Characterize Final Ketone Purify->Product

Figure 2: General Experimental Workflow

Substrate Scope & Data

The described protocol is versatile and accommodates a range of electrophiles. The table below presents representative data for the synthesis of various aryl ketones using this methodology.

Electrophile (R-CHO)Intermediate Alcohol Yield (%)Final Ketone Yield (%)
Benzaldehyde8892
4-Methoxybenzaldehyde8590
2-Naphthaldehyde8289
Butyraldehyde7985
Cyclohexanecarboxaldehyde8491

Yields are for isolated, purified products and are representative of typical outcomes for this reaction class.

Conclusion

The directed ortho-metalation of this compound provides a highly efficient and regioselective pathway for the synthesis of complex, polysubstituted aryl ketones. By leveraging the powerful directing ability of the tertiary amide group, this strategy overcomes the limitations of classical electrophilic aromatic substitution. The protocols outlined herein are robust, scalable, and tolerant of various functional groups, making this methodology a valuable tool for professionals in drug discovery and chemical synthesis.

References

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Garrido, N. M., et al. (2004). N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Organic Letters, 6(13), 2181–2184. [Link]

  • Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). Retrieved from [Link]

  • Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents. Organic & Biomolecular Chemistry, 18, 3536-3540. [Link]

  • Iwao, M., Reed, J. N., & Snieckus, V. (1982). Directed metalation of tertiary benzamides. Ortho N-aryl amination and synthesis of acridones. Journal of the American Chemical Society, 104(20), 5531–5533. [Link]

  • Organic Syntheses. (n.d.). Grignard additions to Weinreb amide. Organic Syntheses, 101, 61-79. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • De Silva, S. O., Reed, J. N., & Snieckus, V. (1978). Directed lithiation of N,N-diethylbenzamides. Regiospecific synthesis of contiguously tri- and tetra-substituted alkoxybenzenes. Tetrahedron Letters, 19(51), 5099-5102. [Link]

  • Ma, D., et al. (2020). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Nature Communications, 11, 448. [Link]

  • Sureshbabu, P., et al. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)−N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry, 84(18), 11823-11838. [Link]

  • Common Organic Chemistry. (n.d.). Grignard Reaction Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide ortho lithiation in new synthetic methods for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]

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Sources

The Strategic Utility of 2-Methoxy-N-methylbenzamide in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Architectures

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, containing at least one heteroatom, are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. The strategic selection of starting materials is paramount to the efficient and regioselective construction of these complex architectures. 2-Methoxy-N-methylbenzamide has emerged as a particularly valuable and versatile building block for this purpose. Its utility is primarily rooted in its capacity to undergo directed ortho-metalation (DoM), a powerful C-H activation strategy that allows for precise functionalization of the aromatic ring.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of heterocyclic compounds from this compound, detailing the underlying principles, step-by-step protocols, and critical experimental considerations.

The power of this compound lies in the synergistic effect of its two key functional groups: the N-methylamide and the ortho-methoxy group. The amide functionality serves as a potent directed metalation group (DMG), coordinating to an organolithium base and directing deprotonation to the adjacent ortho position.[2][3][4] The methoxy group, while also a DMG, further activates the aromatic ring and can influence the regioselectivity of subsequent transformations. This dual activation allows for the introduction of a wide range of electrophiles at the C6 position, paving the way for subsequent cyclization reactions to construct diverse heterocyclic systems.

Core Synthetic Strategy: Directed ortho-Metalation (DoM)

The central theme in the application of this compound for heterocyclic synthesis is the Directed ortho-Metalation (DoM) reaction. This strategy offers a significant advantage over classical electrophilic aromatic substitution by providing high regioselectivity, often avoiding the formation of isomeric mixtures.[2][3]

Mechanism of Directed ortho-Metalation

The DoM of this compound is initiated by the coordination of a strong organolithium base, typically sec-butyllithium or n-butyllithium, to the Lewis basic oxygen of the amide group. This coordination brings the base into close proximity to the C6 proton, facilitating its abstraction and forming a thermodynamically stable ortho-lithiated intermediate. The presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance the efficiency of the lithiation by sequestering the lithium cation and increasing the basicity of the organolithium reagent.[5]

Directed_ortho_Metalation_Mechanism start This compound base s-BuLi / TMEDA start->base Coordination & Deprotonation intermediate ortho-Lithiated Intermediate start->intermediate Formation electrophile Electrophile (E+) intermediate->electrophile Nucleophilic Attack product ortho-Functionalized Product intermediate->product Substitution

Figure 1: General workflow of the Directed ortho-Metalation of this compound.

Application in Heterocyclic Synthesis: A Step-by-Step Protocol for the Synthesis of N-Methylphthalimidine

A classic and illustrative application of this methodology is the synthesis of N-methylphthalimidine, a core scaffold found in various bioactive molecules. This protocol details the two-step process starting from this compound.

Part 1: ortho-Litiation and Reaction with an Aldehyde

This first step involves the directed ortho-metalation of this compound followed by quenching with an aldehyde, in this case, paraformaldehyde, to introduce a hydroxymethyl group at the C6 position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound165.1910.01.65 g
sec-Butyllithium (1.4 M in cyclohexane)64.0611.07.86 mL
TMEDA116.2411.01.65 mL
Paraformaldehyde30.0315.00.45 g
Anhydrous Tetrahydrofuran (THF)--50 mL
Saturated aqueous NH₄Cl solution--20 mL
Diethyl ether--100 mL
Anhydrous MgSO₄--As needed

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.65 g, 10.0 mmol) and anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Base: Add TMEDA (1.65 mL, 11.0 mmol) to the solution. Then, add sec-butyllithium (7.86 mL, 1.4 M in cyclohexane, 11.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Litiation: Stir the resulting deep orange solution at -78 °C for 1 hour.

  • Quenching with Electrophile: In a separate flask, dry paraformaldehyde (0.45 g, 15.0 mmol) under vacuum. Suspend the dried paraformaldehyde in anhydrous THF (10 mL) and add it to the lithiated solution via cannula.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the ortho-hydroxymethylated intermediate.

Part 2: Acid-Catalyzed Cyclization to N-Methylphthalimidine

The second step involves an acid-catalyzed intramolecular cyclization of the ortho-hydroxymethylated intermediate to form the desired N-methylphthalimidine.

Materials and Reagents:

ReagentQuantity (mmol)Volume/Mass
ortho-Hydroxymethylated intermediate5.0~0.97 g
Toluene-25 mL
p-Toluenesulfonic acid monohydrate (PTSA)0.2547.5 mg
Saturated aqueous NaHCO₃ solution-20 mL
Ethyl acetate-50 mL
Anhydrous Na₂SO₄-As needed

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ortho-hydroxymethylated intermediate (~0.97 g, 5.0 mmol), toluene (25 mL), and PTSA (47.5 mg, 0.25 mmol).

  • Azeotropic Removal of Water: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Wash the reaction mixture with saturated aqueous NaHCO₃ solution (20 mL) and then with brine.

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to afford pure N-methylphthalimidine.

Synthesis_of_N_Methylphthalimidine start This compound step1 1. s-BuLi, TMEDA, THF, -78°C 2. Paraformaldehyde start->step1 DoM & Electrophilic Quench intermediate ortho-Hydroxymethylated Intermediate start->intermediate Formation step2 PTSA, Toluene, Reflux intermediate->step2 Acid-Catalyzed Cyclization product N-Methylphthalimidine intermediate->product Formation

Figure 2: Synthetic pathway for the preparation of N-Methylphthalimidine.

Expert Insights and Causality Behind Experimental Choices

  • Choice of Base: sec-Butyllithium is often preferred over n-butyllithium for DoM reactions as it is more basic and less nucleophilic, minimizing side reactions. The use of an excess of the base ensures complete deprotonation.[6]

  • Role of TMEDA: TMEDA is a bidentate ligand that chelates the lithium cation, breaking up organolithium aggregates and increasing the kinetic basicity of the reagent. This leads to faster and more efficient lithiation at lower temperatures.

  • Cryogenic Temperatures: The reaction is conducted at -78 °C to prevent decomposition of the organolithium reagent and the lithiated intermediate. It also enhances the regioselectivity of the deprotonation.[3]

  • Electrophile Choice: The choice of electrophile is critical for the subsequent cyclization. Aldehydes, ketones, nitriles, and isocyanates are common electrophiles that can be used to introduce functionalities capable of participating in ring-closing reactions.

  • Acid Catalyst for Cyclization: PTSA is a strong acid that is soluble in organic solvents and is effective in catalyzing the intramolecular dehydration and cyclization to form the lactam ring of the phthalimidine.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each step can be meticulously monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and comparison with literature data. Consistent yields and spectroscopic data will validate the successful implementation of the protocol.

Conclusion: A Gateway to Diverse Heterocycles

This compound serves as an exemplary starting material for the synthesis of a wide range of heterocyclic compounds. The directed ortho-metalation strategy provides a reliable and regioselective method for the introduction of various functional groups, which can then be elaborated into complex ring systems. The protocols and insights provided in this application note are intended to empower researchers to leverage the synthetic potential of this versatile building block in their drug discovery and development endeavors. The principles outlined here can be extended to the synthesis of other important heterocyclic scaffolds, making this compound a valuable tool in the arsenal of the modern synthetic chemist.

References

  • Benchchem. (n.d.). Synthesis of Heterocyclic Compounds from 2-Methylbenzaldehyde: Application Notes and Protocols.
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  • ACS Publications. (n.d.). Metalation of N-Methylbenzamide with Excess n-Butyllithium. Condensations with Electrophilic Compounds to Form ortho Derivatives. Cyclizations. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). A Comparative Guide to Directed ortho-Metalation: N,N-Diethylbenzamide and Its Alternatives.

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2-Methoxy-N-methylbenzamide: A Strategic Acylating Agent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Advantage of a Modified Weinreb Amide

In the landscape of organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. Acylating agents are fundamental to this endeavor, enabling the introduction of acyl groups to create ketones, which are versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] Among the arsenal of acylating agents, N-methoxy-N-methylamides, commonly known as Weinreb amides, have distinguished themselves due to their remarkable ability to react with organometallic reagents to form a stable chelated intermediate.[2] This intermediate resists the typical over-addition that plagues reactions with more traditional acylating agents like esters or acid chlorides, thus cleanly affording ketones upon hydrolytic workup.[2][3]

2-Methoxy-N-methylbenzamide, a specialized derivative of the Weinreb amide family, incorporates a methoxy group on the benzoyl ring. This substitution not only retains the advantageous reactivity profile of the Weinreb amide but also introduces electronic and steric factors that can be strategically exploited in multi-step syntheses. Its inherent stability, predictable reactivity, and the capacity for further functionalization of its aromatic core make it an exceptionally valuable reagent for synthetic chemists.[1] This guide provides an in-depth exploration of this compound as an acylating agent, detailing its mechanistic underpinnings, providing field-proven protocols, and showcasing its application in contemporary organic synthesis.

Mechanism of Action: The Key to Controlled Acylation

The efficacy of this compound as an acylating agent hinges on the stability of the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents).[2][4] The N-methoxy and N-methyl substituents play a crucial role in this stability.

Key Mechanistic Steps:

  • Nucleophilic Addition: The organometallic reagent adds to the carbonyl carbon of the this compound.

  • Formation of a Stable Chelated Intermediate: The resulting tetrahedral intermediate is stabilized by chelation of the magnesium or lithium cation between the carbonyl oxygen and the oxygen of the N-methoxy group. This five-membered ring structure is remarkably stable and prevents the collapse of the intermediate and subsequent addition of a second equivalent of the organometallic reagent.

  • Hydrolytic Workup: Upon aqueous workup, the stable intermediate is hydrolyzed to release the desired ketone.

This controlled reactivity prevents the formation of tertiary alcohol byproducts, a common issue with more reactive acylating agents, leading to cleaner reactions and higher yields of the target ketone.[3]

Caption: General mechanism of acylation using this compound.

Applications in Organic Synthesis

The unique reactivity of this compound makes it a valuable tool for a variety of synthetic transformations.

Synthesis of Aryl Ketones

A primary application is the synthesis of aryl ketones, which are important precursors for numerous pharmaceuticals. The reaction with Grignard or organolithium reagents proceeds with high efficiency.

Heterocyclic Chemistry

This compound is a versatile building block in the synthesis of heterocyclic compounds.[1] The introduction of a benzoyl moiety allows for subsequent cyclization reactions to form various nitrogen-, oxygen-, and sulfur-containing ring systems.[1]

Multi-step Synthesis

The stability and predictable reactivity of this compound make it a preferred choice for complex, multi-step syntheses where functional group compatibility is critical.[1] The aromatic ring can also be further functionalized through electrophilic aromatic substitution or cross-coupling reactions, adding to its synthetic utility.[1]

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Synthesis of a Ketone using this compound and a Grignard Reagent

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
This compound6919-61-5165.19 g/mol 1.0 equiv
Grignard Reagent (e.g., Phenylmagnesium bromide, 3.0 M in ether)1.2 equiv
Anhydrous Tetrahydrofuran (THF)109-99-9
Saturated aqueous NH4Cl solution
Diethyl ether60-29-7
Anhydrous MgSO47487-88-9

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 equiv) and dissolve in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.2 equiv) dropwise via the dropping funnel over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ketone.

Expected Yields: High.[5]

Protocol_1_Workflow start Start dissolve Dissolve 2-methoxy-N- methylbenzamide in THF start->dissolve cool_0C Cool to 0 °C dissolve->cool_0C add_grignard Add Grignard Reagent (1.2 equiv) dropwise cool_0C->add_grignard warm_rt Warm to Room Temperature and Stir (1-3 h) add_grignard->warm_rt tlc_check Monitor by TLC warm_rt->tlc_check tlc_check->warm_rt Incomplete quench Quench with sat. aq. NH4Cl tlc_check->quench Complete extract Extract with Diethyl Ether quench->extract workup Combine, Wash, Dry, and Concentrate extract->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for ketone synthesis using a Grignard reagent.

Safety and Handling
  • This compound may cause skin and eye irritation.[6] It may also be harmful if swallowed and may cause respiratory irritation.[6]

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Grignard reagents are highly reactive and flammable. Handle with extreme care under an inert atmosphere.

  • For detailed safety information, refer to the Safety Data Sheet (SDS).

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend reaction time or slightly increase the temperature.
Poor quality Grignard reagentUse freshly prepared or titrated Grignard reagent.
Hydrolysis of Grignard reagentEnsure all glassware is flame-dried and reagents are anhydrous.
Formation of Byproducts Over-additionEnsure slow, dropwise addition of the Grignard reagent at low temperature.
Impurities in starting materialsPurify starting materials before use.

Conclusion

This compound stands out as a robust and versatile acylating agent in the synthetic chemist's toolkit. Its ability to cleanly and efficiently produce ketones, coupled with its stability and potential for further derivatization, makes it an invaluable reagent for the construction of complex molecular architectures. The protocols and mechanistic insights provided herein are intended to empower researchers to confidently employ this powerful building block in their synthetic endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds.
  • Benchchem. The Dawn of Methoxy-Ketones: A Technical Guide to Discovery, Isolation, and Characterization.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research.
  • KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents.
  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review).
  • PubChem. N-Methoxy-N-methylbenzamide.

Sources

Regioselective Acylation of 2-Methoxy-N-methylbenzamide: A Guide to Friedel-Crafts and Directed ortho-Metalation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of an acyl group onto an aromatic scaffold is a cornerstone transformation in organic synthesis, pivotal for the development of pharmaceuticals and fine chemicals. 2-Methoxy-N-methylbenzamide is a valuable substrate, presenting a nuanced regiochemical challenge due to the competing electronic effects of its methoxy and amide substituents. This application note provides a comprehensive guide to two powerful methodologies for the acylation of this substrate: the classical Friedel-Crafts acylation and the more modern Directed ortho-Metalation (DoM). We delve into the mechanistic underpinnings of each approach, offer detailed, field-proven protocols, and present a comparative analysis to empower researchers in selecting the optimal strategy for achieving their desired regiochemical outcome.

Introduction: The Synthetic Challenge

Acylated benzamides are prevalent motifs in medicinal chemistry, often serving as key intermediates for complex drug candidates.[1][2] The substrate, this compound, features two influential functional groups on its aromatic ring:

  • An electron-donating methoxy group (-OCH₃) , which is a powerful activating group and directs electrophilic substitution to the ortho and para positions.[3]

  • An electron-withdrawing N-methylbenzamide group (-CONHCH₃) , which is a deactivating group that directs electrophiles to the meta position.

This electronic dichotomy makes regioselective acylation non-trivial. The reaction's outcome is highly dependent on the chosen synthetic strategy, which dictates which group's directing effect will dominate. This guide will explore how to harness these effects to selectively functionalize the aromatic ring at either the C5 or C6 position.

Part I: Friedel-Crafts Acylation for C5-Functionalization

Principle & Mechanism

Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[4] The mechanism involves the generation of a highly electrophilic acylium ion from an acyl halide or anhydride using a Lewis acid catalyst.[5][6] This acylium ion is then attacked by the electron-rich aromatic ring.

In the case of this compound, the powerful activating and para-directing effect of the methoxy group overrides the deactivating, meta-directing effect of the amide. Consequently, the acylation is strongly directed to the C5 position, which is para to the methoxy group and meta to the amide group.

A critical consideration is the choice of Lewis acid. Strong catalysts like aluminum chloride (AlCl₃) can cause demethylation of the methoxy group, leading to unwanted byproducts.[7] Therefore, milder Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts are often preferred for activated systems like anisole derivatives.[7]

G acyl_chloride R-COCl (Acyl Chloride) acylium_ion R-C≡O⁺ (Acylium Ion) acyl_chloride->acylium_ion + FeCl₃ lewis_acid FeCl₃ (Lewis Acid) sigma_complex Sigma Complex (Intermediate) acylium_ion->sigma_complex substrate This compound product 5-Acyl-2-methoxy- N-methylbenzamide catalyst_regen FeCl₄⁻ + H⁺ sigma_complex->catalyst_regen Deprotonation final_products Product + HCl + FeCl₃ catalyst_regen->final_products Catalyst Regeneration sub_edge->sigma_complex Electrophilic Attack G substrate This compound lithiated_intermediate Ortho-Lithiated Intermediate (Coordinated Complex) substrate->lithiated_intermediate Deprotonation at -78 °C base s-BuLi / TMEDA product 6-Acyl-2-methoxy- N-methylbenzamide lithiated_intermediate->product Electrophilic Trapping electrophile R-COX (Acylating Agent) quench Aqueous Quench (e.g., NH₄Cl) product->quench Work-up final_product Isolated Product quench->final_product G start This compound fc_reaction Friedel-Crafts Acylation (FeCl₃, RCOCl, CH₂Cl₂) start->fc_reaction dom_reaction Directed ortho-Metalation (s-BuLi, TMEDA, THF, -78°C) + Electrophile start->dom_reaction workup Aqueous Work-up (Extraction, Washing) purify Purification (Chromatography or Recrystallization) workup->purify fc_product 5-Acyl Product purify->fc_product from FC Path dom_product 6-Acyl Product purify->dom_product from DoM Path fc_reaction->workup dom_reaction->workup

Sources

Application Notes and Protocols: 2-Methoxy-N-methylbenzamide as a Strategic Synthon in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the demand for precise and efficient synthetic methodologies is paramount. The construction of complex molecular architectures, particularly those destined for therapeutic applications, requires reagents that offer high levels of control and predictability. 2-Methoxy-N-methylbenzamide, a derivative of the well-established Weinreb amide, emerges as a synthon of significant strategic value. Its utility in the synthesis of pharmaceutical intermediates stems from a powerful dual-functionality: the N-methoxy-N-methylamide group provides a controlled and reliable route to ketones, while the ortho-methoxy substituent acts as a powerful directing group for regioselective C-H bond functionalization.

This guide provides an in-depth exploration of this compound's applications, moving beyond simple procedural outlines to explain the underlying chemical principles that make it an indispensable tool for drug development professionals. We will detail its core reactivity, provide validated experimental protocols for its key transformations, and contextualize its use within relevant pharmaceutical synthesis case studies.

Physicochemical Properties and Safety

Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
CAS Number 27644-32-6-
Appearance White to off-white crystalline solid-
Melting Point 63-66 °C-
Solubility Soluble in dichloromethane, THF, ethyl acetate; sparingly soluble in cold hexanes.-

Safety & Handling:

This compound is considered hazardous. Adherence to strict safety protocols is mandatory.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[2][3]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles conforming to EN166, and a lab coat.[4][5]

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[4]

    • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

Core Reactivity Principles: A Mechanistic Perspective

The synthetic power of this compound is rooted in two distinct, yet complementary, features of its structure. Understanding these principles is key to designing successful synthetic strategies.

The Weinreb Amide: Controlled Ketone Synthesis

A primary challenge in organic synthesis is the addition of organometallic reagents to carboxylic acid derivatives. Reagents like Grignards or organolithiums readily add to esters or acid chlorides to form ketones, but the newly formed ketone is often more reactive than the starting material, leading to a second addition and the formation of tertiary alcohol byproducts.

The N-methoxy-N-methylamide, or Weinreb amide, elegantly solves this problem.[6][7] The key is the formation of a stable, chelated tetrahedral intermediate upon addition of the organometallic reagent. This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup. This two-stage process prevents the over-addition that plagues other methods.

Caption: Directed ortho-metalation of this compound.

Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: Synthesis of a 2-Methoxy-Substituted Benzophenone Intermediate

This protocol details the reaction of this compound with phenylmagnesium bromide to yield 2-methoxybenzophenone, a common scaffold in pharmaceutical compounds.

  • Materials:

    • This compound (1.0 eq)

    • Phenylmagnesium bromide (3.0 M in Et₂O, 1.2 eq)

    • Anhydrous tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate and hexanes for chromatography

    • Argon or nitrogen gas supply

    • Flame-dried, three-neck round-bottom flask with magnetic stirrer, thermometer, and septum.

  • Experimental Workflow:

Protocol1_Workflow A 1. Setup & Inert Atmosphere - Flame-dry glassware. - Assemble under Argon flow. B 2. Reagent Addition - Dissolve Weinreb amide in anhydrous THF. - Cool to 0 °C. A->B C 3. Grignard Reaction - Add PhMgBr dropwise via syringe. - Maintain temp < 5 °C. - Stir for 2h at 0 °C. B->C D 4. Reaction Quench - Cool to -20 °C. - Slowly add 1 M HCl to quench. C->D E 5. Workup - Warm to RT, transfer to sep. funnel. - Extract with Ethyl Acetate (3x). D->E F 6. Washing - Wash combined organic layers with:  1. Sat. NaHCO₃  2. Brine E->F G 7. Drying & Concentration - Dry over MgSO₄. - Filter and concentrate in vacuo. F->G H 8. Purification - Purify crude product by flash  column chromatography. G->H

Caption: Workflow for benzophenone synthesis via Weinreb amide.

  • Step-by-Step Procedure:

    • Setup: Under a positive pressure of argon, add this compound (e.g., 5.0 g, 30.3 mmol) to a 250 mL three-neck flask equipped with a magnetic stirrer.

    • Dissolution: Add anhydrous THF (100 mL) and stir until the solid is fully dissolved. Cool the solution to 0 °C using an ice-water bath.

    • Grignard Addition: Slowly add phenylmagnesium bromide (12.1 mL, 36.3 mmol, 1.2 eq) dropwise via a syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

      • Causality Note: Dropwise addition at low temperature is crucial to dissipate the heat of reaction and prevent potential side reactions, such as attack on the solvent.

    • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

    • Quenching: Cool the reaction mixture to -20 °C (ice/salt bath) and slowly quench by adding 1 M HCl (50 mL). The stable intermediate decomposes upon acidification to form the ketone.

    • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

    • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford 2-methoxybenzophenone as a colorless oil or white solid.

  • Expected Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Typical yields range from 80-95%.

Protocol 2: Regioselective C6-Alkylation via Directed ortho-Metalation

This protocol demonstrates the C-H activation at the C6 position and subsequent trapping with an electrophile, iodomethane.

  • Materials:

    • This compound (1.0 eq)

    • sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane, 1.5 eq)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled (1.5 eq)

    • Iodomethane (CH₃I), freshly distilled (2.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated ammonium chloride (NH₄Cl) solution

    • Standard workup and purification reagents as in Protocol 1.

  • Step-by-Step Procedure:

    • Setup: To a flame-dried, argon-purged flask, add this compound (e.g., 2.0 g, 12.1 mmol) and dissolve in anhydrous THF (50 mL).

    • Chelation: Add freshly distilled TMEDA (2.7 mL, 18.2 mmol, 1.5 eq) and cool the solution to -78 °C using a dry ice/acetone bath.

      • Causality Note: TMEDA is a bidentate ligand that breaks up the aggregates of s-BuLi, increasing its basicity and reactivity for efficient deprotonation. [8] 3. Metalation: Add s-BuLi (13.0 mL, 18.2 mmol, 1.5 eq) dropwise, keeping the internal temperature below -70 °C. The solution typically turns a deep red or orange color, indicating the formation of the aryllithium species. Stir at -78 °C for 1 hour.

    • Electrophilic Quench: Add iodomethane (1.5 mL, 24.2 mmol, 2.0 eq) in one portion. Stir at -78 °C for 30 minutes, then allow the reaction to warm slowly to 0 °C over 1 hour.

    • Workup: Quench the reaction by the slow addition of saturated NH₄Cl solution (30 mL).

    • Extraction & Purification: Follow steps 6-9 as described in Protocol 1 to isolate the desired 2-methoxy-6-methyl-N-methylbenzamide.

Case Study: Application in Hedgehog Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is a critical regulator in embryonic development and has been implicated in the progression of various cancers when aberrantly activated. [9][10]Consequently, inhibitors of this pathway are promising anti-cancer agents. Several potent Hh inhibitors are based on a 2-methoxybenzamide scaffold.

In the synthesis of these complex molecules, the 2-methoxybenzamide core is often constructed and then coupled to other heterocyclic fragments. [9]For example, a derivative like this compound could be used to synthesize a key ketone intermediate via a Weinreb reaction. Alternatively, DoM could be employed to introduce functionality at the C6 position, which is a common point of substitution in published Hh inhibitors, thereby facilitating the construction of the final drug candidate. The ability to precisely functionalize the aromatic ring using the methods described here is a key advantage in building the complex structures required for potent biological activity. [9][10]

Conclusion

This compound is a highly versatile and powerful reagent in the pharmaceutical synthesis toolkit. Its value lies in its predictable and controllable reactivity, governed by the distinct chemical properties of the Weinreb amide and the ortho-methoxy directing group. By enabling the clean synthesis of ketones and providing a precise handle for regioselective aromatic functionalization, it streamlines the construction of complex intermediates, reducing step counts and improving overall yields. The protocols and principles outlined in this guide serve as a foundation for researchers and drug development professionals to leverage this synthon to its full potential in the creation of novel therapeutics.

References

  • Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Source: RSC Advances, via NIH National Library of Medicine URL: [Link]

  • Title: 2-Methoxybenzamide | C8H9NO2 | CID 75540 Source: PubChem, NIH National Library of Medicine URL: [Link]

  • Title: CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW Source: Organic Preparations and Procedures International - Taylor & Francis Online URL: [Link]

  • Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition Source: Semantic Scholar URL: [Link]

  • Title: 2-Chloro-N-methoxy-N-methylbenzamide Source: MySkinRecipes URL: [Link]

  • Title: A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents Source: KoreaScience URL: [Link]

  • Title: N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Directed (ortho) Metallation Source: University of Guelph URL: [Link]

  • Title: ortho metalation Source: Andrew G. Myers Research Group, Harvard University URL: [Link]

  • Title: Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Directed Metalation: A Survival Guide Source: Baran Lab, Scripps Research URL: [Link]

  • Title: N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 Source: PubChem, NIH National Library of Medicine URL: [Link]

Sources

A Comprehensive Guide to the Directed ortho-Metalation of 2-Methoxy-N-methylbenzamide with Organolithium Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note serves as a detailed technical guide for the directed ortho-metalation (DoM) of 2-methoxy-N-methylbenzamide using organolithium reagents. This powerful synthetic strategy allows for the highly regioselective functionalization of the aromatic ring, providing a versatile entry point for the synthesis of complex, polysubstituted aromatic compounds. Such structures are of significant interest as intermediates and final targets in the fields of medicinal chemistry, materials science, and agrochemicals.

Herein, we will explore the mechanistic basis for the high regioselectivity observed in this reaction, provide a robust and detailed experimental protocol, and discuss critical parameters for successful execution. This guide is designed to equip both new and experienced researchers with the practical knowledge required to effectively implement this methodology.

The Mechanistic Foundation: Cooperative Chelation-Directed Lithiation

The remarkable regioselectivity of the reaction between this compound and an organolithium base, such as n-butyllithium (n-BuLi), is a direct consequence of a phenomenon known as directed ortho-metalation. The process is initiated by the coordination of the lithium cation to both the methoxy oxygen and the carbonyl oxygen of the N-methylamide group. This forms a stable five-membered chelate ring intermediate.

This pre-coordination complex positions the organolithium base in close proximity to the C3 proton, significantly increasing its kinetic acidity and facilitating its abstraction over any other proton on the aromatic ring. While both the methoxy and the N-methylamide functionalities are known directed metalation groups (DMGs), their combined, cooperative effect in this compound leads to a particularly efficient and selective lithiation at the C3 position. The resulting aryllithium species is a potent nucleophile that can be readily intercepted by a wide variety of electrophiles, allowing for the introduction of diverse substituents.

experimental_workflow cluster_protocol Experimental Protocol Flowchart Setup 1. Reaction Setup - Assemble dry glassware under inert gas - Dissolve substrate in anhydrous THF Metalation 2. Metalation - Cool to -78 °C - Add n-BuLi dropwise - Stir for 1 hour at -78 °C Setup->Metalation Cool Quench 3. Electrophilic Quench - Prepare solution of electrophile (I₂) - Add to reaction at -78 °C - Warm to room temperature Metalation->Quench Add Electrophile Workup 4. Aqueous Workup - Quench with NH₄Cl(aq) - Extract with EtOAc - Wash with Na₂S₂O₃(aq) and brine Quench->Workup Process Purification 5. Isolation & Purification - Dry with MgSO₄ - Concentrate in vacuo - Column Chromatography Workup->Purification Isolate

Application Notes & Protocols: The Versatile Role of 2-Methoxy-N-methylbenzamide in Modern C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: This technical guide provides an in-depth exploration of 2-methoxy-N-methylbenzamide and its broader N-methoxy-N-methylamide scaffold, a reagent of profound versatility in synthetic organic chemistry. We dissect its dual-functionality, acting both as a robust directing group in transition metal-catalyzed C-H activation and as a classical Weinreb amide for controlled ketone synthesis. This document furnishes detailed mechanistic insights, step-by-step experimental protocols, and the causal reasoning behind procedural choices, equipping researchers with the practical knowledge to leverage this scaffold in complex C-C bond-forming transformations.

Introduction: The Strategic Imperative of C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as one of the most powerful strategies in modern organic synthesis.[1] It offers an atom-economical alternative to traditional cross-coupling reactions, which necessitate substrate pre-functionalization (e.g., conversion to halides or organometallics). A cornerstone of this field is the use of directing groups (DGs), which are functional moieties within a substrate that coordinate to a transition metal catalyst. This coordination event positions the catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization.[2]

Among the pantheon of directing groups, the N-methoxy amide moiety has proven to be exceptionally versatile and effective for reactions catalyzed by palladium, rhodium, and ruthenium.[3] This guide focuses on the utility of molecules like this compound, which not only contain this directing group but also exemplify a second, classical role in C-C bond formation: that of a Weinreb amide. Understanding this dual nature is critical for strategic synthetic planning.

The Dichotomy of Function: Directing Group vs. Weinreb Amide

This compound and its parent scaffold, N-methoxy-N-methylbenzamide, can participate in two fundamentally different types of C-C bond-forming reactions. The choice of catalyst and reagents dictates which pathway is followed.

FeatureRole as a C-H Activation Directing GroupRole as a Weinreb Amide
Reaction Goal Functionalize the ortho C-H bond of the benzamide ring.Convert the amide carbonyl into a ketone.
Key Reagents Transition metal catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂).Organometallic nucleophiles (e.g., Grignard, organolithium).
Bond Formed C(aryl)-C(alkyl), C(aryl)-C(aryl), etc.C(carbonyl)-C(alkyl), C(carbonyl)-C(aryl).
Mechanism Cyclometalation via C-H activation.Nucleophilic acyl substitution.
Fate of the Amide Remains intact or is part of a newly formed ring system.Is eliminated during workup.

APPLICATION NOTE I: N-Methoxybenzamide as a Directing Group for C-H Functionalization

The N-methoxy amide group is a powerful bidentate directing group. The lone pairs on both the carbonyl oxygen and the methoxy oxygen can coordinate to a metal center. This chelation effect forms a stable five-membered metallacycle intermediate, which is the cornerstone of its directing ability. This conformation brings the catalyst in perfect proximity to the ortho C-H bond of the aromatic ring, leading to highly regioselective functionalization.[3]

Core Mechanism: Transition Metal-Catalyzed C-H Activation

The generally accepted mechanism for C-H activation directed by an N-methoxybenzamide involves several key steps, illustrated here for a generic Pd(II)-catalyzed process.

G cluster_0 Catalytic Cycle A Substrate + Pd(II) Catalyst B Coordination Complex A->B Coordination C Cyclometalated Intermediate (ortho-Palladacycle) B->C C-H Activation (Concerted Metalation- Deprotonation) D Coordination/Insertion of Coupling Partner C->D + Coupling Partner (e.g., Alkyne) E Post-Insertion Intermediate D->E Migratory Insertion F Product E->F Reductive Elimination or β-Hydride Elimination G Regenerated Pd(II) Catalyst E->G Re-oxidation (if necessary) G->A caption Fig 1. Generalized C-H Activation Cycle

Caption: Fig 1. Generalized C-H Activation Cycle

This cycle begins with coordination of the directing group to the active catalyst. The key C-H activation step then forms the palladacycle. The coupling partner (e.g., an alkyne, olefin, or organometallic reagent) inserts into the newly formed Palladium-Carbon bond. Finally, reductive elimination or a similar pathway releases the functionalized product and regenerates the active catalyst.[4]

Protocol 1: Rh(III)-Catalyzed Annulation of N-Methoxybenzamides with Alkynes

This protocol describes the synthesis of isoquinolinone derivatives, a valuable scaffold in medicinal chemistry, through a [4+2] annulation reaction. The N-methoxybenzamide acts as the four-atom component and the alkyne as the two-atom component.[4]

Reaction Scheme: (An image depicting the general reaction of an N-methoxybenzamide with an alkyne to form an isoquinolinone would be placed here in a full document.)

Materials & Reagents:

ReagentM.W.Amount (mmol)Eq.Notes
N-Methoxybenzamide151.160.51.0Substrate
Diphenylacetylene178.230.61.2Coupling Partner
[RhCp*Cl₂]₂618.340.010.02Catalyst
AgSbF₆343.620.040.08Halide Scavenger
Cu(OAc)₂181.631.02.0Oxidant
t-Amyl alcohol88.152.0 mL-Solvent

Step-by-Step Procedure:

  • Vessel Preparation: To a dry 10 mL screw-cap vial equipped with a magnetic stir bar, add N-methoxybenzamide (75.6 mg, 0.5 mmol, 1.0 eq.), diphenylacetylene (106.9 mg, 0.6 mmol, 1.2 eq.), [RhCp*Cl₂]₂ (6.2 mg, 0.01 mmol, 2 mol%), AgSbF₆ (13.7 mg, 0.04 mmol, 8 mol%), and Cu(OAc)₂ (181.6 mg, 1.0 mmol, 2.0 eq.).

    • Causality: The Rh(III) complex is the active catalyst.[4] AgSbF₆ is a crucial additive; it abstracts chloride ligands from the rhodium precursor to generate a more electrophilic, catalytically active cationic Rh(III) species. Cu(OAc)₂ acts as a stoichiometric oxidant to regenerate the Rh(III) catalyst at the end of the cycle.[4]

  • Solvent Addition: Add 2.0 mL of tert-amyl alcohol.

    • Causality:tert-Amyl alcohol has been found to be an ideal solvent for this transformation, balancing solubility and providing optimal reaction rates.[4]

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting benzamide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove insoluble metal salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired isoquinolinone product.

APPLICATION NOTE II: N-Methoxy-N-methylbenzamide (Weinreb Amide) for Ketone Synthesis

Long before its application in C-H activation, the N-methoxy-N-methylamide scaffold, known as the Weinreb amide, was celebrated for its role in the controlled synthesis of ketones.[5] When reacting with potent organometallic nucleophiles (e.g., Grignard or organolithium reagents), common esters and acyl chlorides typically undergo a second nucleophilic attack, leading to the formation of tertiary alcohols as by-products. The Weinreb amide elegantly circumvents this issue.

Core Mechanism: Stabilized Tetrahedral Intermediate

The key to the Weinreb amide's success is the formation of a highly stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. The magnesium or lithium cation is coordinated by both the newly formed alkoxide and the N-methoxy oxygen. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed. By the time the ketone is formed, all the potent nucleophile has been quenched, preventing over-addition.[5]

G cluster_1 Weinreb Ketone Synthesis A Weinreb Amide + R-MgBr B Stable Chelated Tetrahedral Intermediate A->B Nucleophilic Attack C Ketone Product B->C Acidic Workup (e.g., H₃O⁺) D Quenched Reagents caption Fig 2. Weinreb Ketone Synthesis Workflow

Caption: Fig 2. Weinreb Ketone Synthesis Workflow

Protocol 2: Synthesis of 2-Methoxyacetophenone via Weinreb Amide

This protocol details the synthesis of a ketone from this compound using a Grignard reagent.

Reaction Scheme: (An image showing this compound reacting with MeMgBr followed by workup to yield 2-methoxyacetophenone would be placed here.)

Materials & Reagents:

ReagentM.W.Amount (mmol)Eq.Notes
This compound179.225.01.0Substrate
Methylmagnesium Bromide (MeMgBr)-6.01.23.0 M solution in Et₂O
Anhydrous Tetrahydrofuran (THF)72.1125 mL-Solvent
Saturated aq. NH₄Cl-20 mL-Quenching agent
1 M HCl-~15 mL-For workup

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (896 mg, 5.0 mmol, 1.0 eq.) and dissolve it in anhydrous THF (25 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The reaction is performed at low temperature to control the reactivity of the potent Grignard reagent and ensure the stability of the tetrahedral intermediate.

  • Grignard Addition: Add methylmagnesium bromide (2.0 mL of a 3.0 M solution in diethyl ether, 6.0 mmol, 1.2 eq.) dropwise to the stirred solution over 10 minutes. Ensure the internal temperature does not rise above 5 °C.

    • Trustworthiness: A slight excess of the Grignard reagent ensures full conversion of the starting amide. Slow, dropwise addition is critical to prevent localized overheating and potential side reactions.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL) dropwise while the flask is still in the ice bath.

    • Causality: Saturated NH₄Cl is a mild proton source that safely quenches the excess Grignard reagent and begins to break down the magnesium salts without being overly acidic, which could cause side reactions at this stage.

  • Acidic Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl (~15 mL) until the aqueous layer is clear and has a pH of ~2. This step hydrolyzes the intermediate to form the ketone.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ (1 x 20 mL) and brine (1 x 20 mL). Dry the solution over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel chromatography or distillation to yield pure 2-methoxyacetophenone.

Conclusion

This compound and the broader N-methoxy amide scaffold represent a powerful class of reagents for C-C bond formation. Their utility stems from a remarkable functional dichotomy: they can either direct the selective functionalization of an adjacent aromatic C-H bond under transition metal catalysis or act as a controlled electrophile for ketone synthesis with organometallics. By understanding the distinct mechanisms and selecting the appropriate reaction conditions—transition metals for C-H activation or organometallics for ketone synthesis—researchers can strategically employ this versatile amide to construct complex molecular architectures with precision and efficiency.

References

  • Yuan, T.-T., & Wang, G.-W. (2011). Palladium-Catalyzed Alkoxylation of N-Methoxybenzamides via Direct sp2 C−H Bond Activation. The Journal of Organic Chemistry, 76(17), 7147–7152. [Link]

  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]

  • Meiju, W., et al. (2020). DFT studies on rhodium(iii)-catalyzed synthesis of indanones from N-methoxybenzamides via C–H activation reaction. New Journal of Chemistry, 44(32), 13783-13791. [Link]

  • Yuan, T.-T., & Wang, G.-W. (2011). Palladium-catalyzed alkoxylation of N-methoxybenzamides via direct sp2 C-H bond activation. Semantic Scholar. [Link]

  • Yan, X., et al. (2020). Rhodium(III)-Catalyzed Asymmetric C-H Activation of N-Methoxybenzamide with Quinone and Its Application in the Asymmetric Synthesis of a Dihydrolycoricidine Analogue. Organic Letters, 22(8), 3219–3223. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. [Link]

  • Mondal, S., & Maiti, D. (2021). N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations. Advanced Synthesis & Catalysis, 363(15), 3685-3716. [Link]

  • Hyster, T. K., & Rovis, T. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. Journal of the American Chemical Society, 132(30), 10565–10569. [Link]

  • Gimalova, F. A., et al. (2022). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 27(19), 6289. [Link]

  • Huang, Z., et al. (2016). Palladium-Catalyzed Mono-alkylation of N-methoxybenzamides. Organic Letters, 18(21), 5544-5547. (Note: A direct link for this specific transformation is inferred from the overview provided in reference 7).
  • Sharma, S., & Han, S. (2018). Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation. Chemical Communications, 54(6), 643-646. [Link]

  • OpenChemHub. (2024, January 18). Removable and modifiable directing groups in C-H activation [Video]. YouTube. [Link]

  • Gandeepan, P., et al. (2019). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 48(10), 2901-2927. [Link]

Sources

protecting group strategies involving 2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of 2-Methoxy-N-methylbenzamide in Directed C-H Functionalization

Introduction: Re-framing the Role of this compound

In the intricate field of organic synthesis, the precise construction of polysubstituted aromatic compounds is a foundational challenge. Among the most powerful techniques to achieve this is Directed ortho-Metalation (DoM), a strategy that leverages a directing metalation group (DMG) to activate a specific C-H bond for deprotonation and subsequent functionalization.[1][2] While the language of "protecting groups" often implies the temporary masking of a reactive site, the this compound moiety functions primarily as a directing group . It does not protect a pre-existing functional group in the traditional sense; instead, it orchestrates a highly regioselective reaction on the aromatic ring, a process more accurately described as C-H activation and functionalization.

This guide, intended for researchers and professionals in drug development and chemical synthesis, explores the strategic applications of this compound. We will delve into the mechanistic underpinnings of its role as a powerful DMG, provide detailed protocols for its synthesis and use in DoM reactions, and outline methods for its subsequent transformation into other valuable functional groups. The secondary amide (-CONHCH₃) component is a potent DMG, and its directing effect is modulated by the presence of the weaker, but still influential, ortho-methoxy group.[3]

Part I: Mechanistic Principles of Directed ortho-Metalation (DoM)

The efficacy of the this compound group in DoM is rooted in a phenomenon known as the Complex-Induced Proximity Effect (CIPE).[4] This principle governs the regioselectivity of the lithiation process.

The Mechanism:

  • Coordination: The process begins with the coordination of a strong organolithium base, such as sec-butyllithium (s-BuLi), to the Lewis basic carbonyl oxygen of the amide. This forms a pre-lithiation complex.[1]

  • Deprotonation: This coordination brings the alkyl anion of the base into close spatial proximity to one of the ortho C-H bonds on the aromatic ring. This proximity dramatically lowers the kinetic barrier for proton abstraction, leading to regioselective deprotonation.[4]

  • Intermediate Formation: The deprotonation generates a stabilized ortho-lithiated aryl species, which is poised to react with a wide array of electrophiles.

The presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial. TMEDA is a bidentate ligand that chelates the lithium cation, breaking down the oligomeric aggregates of the alkyllithium reagent in solution. This increases the basicity and reactivity of the organolithium species, facilitating a more efficient deprotonation at low temperatures.[5]

The relative directing power of various DMGs has been established through competition experiments. Tertiary and secondary amides are considered strong directing groups, while a methoxy group is weaker.[3] In this compound, the powerful amide group is the primary director of lithiation to the C6 position.

Caption: Figure 1. Mechanism of Directed ortho-Metalation (DoM).

Part II: Synthesis of this compound

A reliable synthesis of the directing group is the first step in any DoM strategy. This compound can be readily prepared from commercially available 2-methoxybenzoic acid in a two-step procedure.

Protocol 1: Synthesis of 2-Methoxybenzoyl Chloride

Rationale: The conversion of the carboxylic acid to a more reactive acid chloride is a standard and efficient method to facilitate amidation. Thionyl chloride (SOCl₂) is a common reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Materials:

  • 2-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser and gas outlet/drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methoxybenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (approx. 2.0-3.0 eq), either neat or with a small amount of anhydrous toluene as a solvent.

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[6]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. It is often beneficial to co-evaporate with anhydrous toluene two or three times to ensure all residual SOCl₂ is removed.

  • The resulting crude 2-methoxybenzoyl chloride is a yellow to brown oil or solid and is typically used in the next step without further purification.

Protocol 2: Amidation to form this compound

Rationale: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with methylamine to form the stable secondary amide. An excess of the amine or the addition of a non-nucleophilic base is required to neutralize the HCl generated during the reaction.

Materials:

  • Crude 2-methoxybenzoyl chloride

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Triethylamine (optional, as a non-nucleophilic base)

  • Separatory funnel, standard glassware

Procedure:

  • Dissolve the crude 2-methoxybenzoyl chloride in anhydrous DCM or THF in a flask cooled in an ice bath (0 °C).

  • Slowly add methylamine solution (2.2 eq) dropwise with vigorous stirring. If using an amine salt, a base like triethylamine (2.2 eq) should be added.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the acid chloride.

  • Quench the reaction by adding water. If the product is in an organic solvent, wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

Part III: Application Protocol: ortho-Lithiation and Electrophilic Quench

This protocol details the core application: the regioselective functionalization of the C6 position of this compound. Strict adherence to anhydrous and anaerobic conditions is paramount for success.

G Figure 2. General Workflow for DoM and Quench A 1. Starting Material (this compound) B 2. Lithiation Conditions (s-BuLi, TMEDA, THF, -78 °C) A->B Add Base C 3. Formation of Aryllithium B->C Deprotonation D 4. Electrophile Addition (E+) (-78 °C to RT) C->D Add E+ E 5. Quench & Workup (aq. NH4Cl) D->E Reaction F 6. Functionalized Product E->F Isolation

Caption: Figure 2. General Workflow for DoM and Quench.

Protocol 3: C6-Functionalization of this compound

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled

  • sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in cyclohexane (titrated)

  • Electrophile (e.g., iodomethane, benzaldehyde, N,N-dimethylformamide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Schlenk line or glovebox, oven-dried glassware, syringes

Procedure:

  • Set up an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

  • Add this compound (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M solution).

  • Add TMEDA (1.2 eq) to the solution via syringe.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the alkyllithium solution (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. A color change (typically to yellow or orange) indicates the formation of the aryllithium species.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of the chosen electrophile (1.2-1.5 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Scope of Electrophiles

The versatility of the aryllithium intermediate allows for the introduction of a wide range of functional groups.

Electrophile (E+)ReagentResulting Functional GroupTypical Yield Range
ProtonH₂O-H (Deuterium if D₂O)>95%
AlkylCH₃I, C₂H₅Br-CH₃, -C₂H₅60-85%
SilylTMSCl-Si(CH₃)₃80-95%
AldehydeR-CHO-CH(OH)R70-90%
KetoneR-CO-R'-C(OH)RR'70-90%
FormylDMF-CHO65-80%
CarboxylCO₂ (gas)-COOH75-90%
IodineI₂-I70-85%
Boronic EsterB(OiPr)₃-B(OiPr)₂70-85%

Part IV: Post-Functionalization Strategies: Transforming the Amide

After the desired substituent has been installed at the C6 position, the amide directing group can be converted into other functional groups, analogous to a deprotection step in a multi-step synthesis.

G Figure 3. Transformations of the Amide DMG A Functionalized This compound B Carboxylic Acid A->B H₃O⁺ / Δ (Hydrolysis) C Aldehyde A->C 1. Cp₂Zr(H)Cl 2. H₂O (Partial Reduction) D Benzylamine A->D 1. LiAlH₄ 2. H₂O (Full Reduction)

Caption: Figure 3. Transformations of the Amide DMG.

Protocol 4: Hydrolysis to 2,6-Disubstituted Benzoic Acid

Rationale: Amides are stable functional groups, and their hydrolysis often requires forcing conditions. Strong aqueous acid and heat can effectively cleave the amide bond to reveal the corresponding carboxylic acid.

Procedure:

  • Dissolve the functionalized amide in a suitable solvent (e.g., ethanol or dioxane).

  • Add an excess of strong aqueous acid (e.g., 6 N HCl or concentrated H₂SO₄).

  • Heat the mixture to reflux for several hours to overnight. Monitor the reaction by TLC.

  • After cooling, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

Protocol 5: Partial Reduction to a 2,6-Disubstituted Benzaldehyde

Rationale: The selective reduction of a stable amide to an aldehyde without over-reduction to the alcohol is challenging. Schwartz's reagent (Cp₂Zr(H)Cl) is a mild and effective hydride source for this transformation, proceeding through a stable tetrahedral intermediate that collapses to the aldehyde upon aqueous workup.[5]

Procedure:

  • Dissolve the functionalized amide (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add Schwartz's reagent (Cp₂Zr(H)Cl, 1.5-2.0 eq) portion-wise at room temperature.

  • Stir the mixture for 1-3 hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with water or saturated aqueous NaHCO₃.

  • Filter the mixture through a pad of Celite to remove zirconium byproducts, washing with ether or ethyl acetate.

  • Isolate the product from the filtrate via standard extractive workup and purify by chromatography.

Conclusion

This compound is a highly effective and versatile substrate for Directed ortho-Metalation. Its strategic value lies not in acting as a traditional protecting group, but as a powerful directing group that enables the precise and regioselective introduction of a wide range of functional groups onto an aromatic scaffold. The protocols detailed herein provide a comprehensive guide for its synthesis, application in C-H functionalization, and subsequent conversion into other key synthetic intermediates. This methodology represents a cornerstone strategy for the efficient construction of complex, polysubstituted aromatic molecules essential to pharmaceutical and materials science research.

References

  • Puterbaugh, W. H.; Hauser, C. R. Metalation of N-Methylbenzamide with Excess n-Butyllithium. Condensations with Electrophilic Compounds to Form ortho Derivatives. Cyclizations. The Journal of Organic Chemistry. [Link]

  • Jansen-van Vuuren, R. D. et al. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. [Link]

  • Li, Y. et al. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. [Link]

  • Snieckus, V. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Taylor & Francis Online. [Link]

  • Grokipedia. Directed ortho metalation. Grokipedia. [Link]

  • Lee, J. I. et al. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]

  • Myers, A. G. et al. Directed Ortho Metalation. Harvard University. [Link]

  • Google Patents. The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Narasimhan, N. S. et al. Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. [Link]

  • Bauer, W.; Schleyer, P. v. R. Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Protecting Groups. Organic Chemistry Portal. [Link]

  • Comins, D. L.; Brown, J. D. Directed Lithiation of Tertiary 0- Amino Benzamides. ElectronicsAndBooks. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. Scripps Research. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Miyanaga, A.; Katsuyama, Y. Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this specific amide synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction yields and purity.

Troubleshooting Guide: Low Yield and Impurities

This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.

Problem 1: Low or No Product Formation

You've completed the reaction, but analysis (TLC, LC-MS, NMR) shows a low yield of the desired this compound or a significant amount of unreacted starting materials.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is often slow and inefficient due to the formation of a stable ammonium carboxylate salt.[1][2][3] The carboxylic acid group of 2-methoxybenzoic acid needs to be "activated" to make it more susceptible to nucleophilic attack by methylamine.

    • Solution 1: Acyl Chloride Formation. A robust method is to convert 2-methoxybenzoic acid to 2-methoxybenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting acyl chloride is highly reactive towards amines. This is often referred to as the Schotten-Baumann reaction.[1] A recent study on optimizing the synthesis of amides from 2-methoxybenzoic acid highlights the use of oxalyl chloride with a catalytic amount of DMF.[4]

      • Experimental Protocol: Acyl Chloride Formation

        • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxybenzoic acid in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).[1][5]

        • Cool the solution to 0 °C in an ice bath.

        • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (typically 1.1-1.5 equivalents) to the solution. If using oxalyl chloride, a catalytic amount of Dimethylformamide (DMF) can be added.

        • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases.

        • Remove the excess chlorinating agent and solvent under reduced pressure. The crude 2-methoxybenzoyl chloride can often be used directly in the next step.[1]

    • Solution 2: Use of Coupling Reagents. For milder conditions, especially if your molecule has sensitive functional groups, peptide coupling reagents are highly effective.[6] Common choices include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and epimerization.[1][6][7] Uronium/aminium salt-based reagents such as HATU or COMU can be employed for more challenging couplings.[6]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending the reaction duration or moderately increasing the temperature.[8]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base can significantly impact the reaction outcome.

    • Solution: For the reaction of 2-methoxybenzoyl chloride with methylamine, the reaction is typically fast and can be run at room temperature or below.[1] An excess of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to neutralize the HCl generated during the reaction.[1][9] Anhydrous solvents are crucial to prevent hydrolysis of the acyl chloride or activated ester.[5][6]

Problem 2: Presence of Significant Impurities in the Crude Product

Your reaction has proceeded, but the crude product is contaminated with one or more significant impurities.

Potential Causes & Solutions:

  • N-acylurea Formation (when using carbodiimide coupling reagents): This is a common byproduct when using reagents like DCC or EDC.[6]

    • Solution: Additives like HOBt can trap the activated intermediate, minimizing the formation of the N-acylurea byproduct.[6][7]

  • Side Reactions due to Steric Hindrance or Electronic Effects: The ortho-methoxy group in 2-methoxybenzoic acid can pose some steric hindrance, potentially slowing down the reaction and allowing for side reactions to occur.[4]

    • Solution: Optimizing the choice of coupling reagent and reaction conditions is key. For sterically hindered substrates, more powerful coupling reagents like HATU may be beneficial.[6]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid or the final amide product.[6]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.[5][6] Running the reaction under an inert atmosphere can also help.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: While several methods exist, converting 2-methoxybenzoic acid to 2-methoxybenzoyl chloride followed by reaction with methylamine is a very common and often high-yielding approach.[1][4] The use of modern coupling reagents also offers a reliable and milder alternative.[6]

Q2: How do I choose the right solvent for my reaction?

A2: Aprotic solvents are generally preferred for amide synthesis. Dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are common choices.[1][5] The selection will depend on the specific reagents used and the desired reaction temperature.

Q3: What are the best practices for purifying this compound?

A3: Purification strategies will depend on the properties of the product and the impurities present. Common methods include:

  • Aqueous Work-up: This involves washing the organic layer with dilute acid, base, and brine to remove unreacted starting materials and water-soluble byproducts.[5]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[8]

  • Column Chromatography: For difficult separations or to obtain very high purity, silica gel column chromatography is a standard technique.[5][10]

Q4: Can I directly react 2-methoxybenzoic acid with methylamine without an activating agent?

A4: Direct condensation of a carboxylic acid and an amine is possible but typically requires high temperatures to drive off the water that is formed, which can lead to the decomposition of starting materials or products.[2][3] This method is generally less suitable for laboratory-scale synthesis where high yields and purity are desired.

Visualizing the Workflow

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_activation Was the carboxylic acid activated? start->check_activation activation_method Choose an activation method: - Acyl Chloride Formation - Coupling Reagents check_activation->activation_method No check_conditions Are reaction conditions optimal? check_activation->check_conditions Yes activation_method->check_conditions optimize_conditions Optimize: - Anhydrous Solvent - Appropriate Base - Reaction Time/Temp check_conditions->optimize_conditions No purification_issues Are there losses during purification? check_conditions->purification_issues Yes optimize_conditions->purification_issues optimize_purification Optimize: - Extraction Protocol - Recrystallization Solvent - Chromatography Conditions purification_issues->optimize_purification Yes success Improved Yield purification_issues->success No optimize_purification->success

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Equivalents of Chlorinating Agent 1.1 - 1.5Ensures complete conversion of the carboxylic acid to the acyl chloride.
Equivalents of Coupling Reagent 1.0 - 1.5Stoichiometric or slight excess to drive the reaction to completion.
Equivalents of Base (e.g., TEA, DIPEA) 2.0 - 3.0Neutralizes the acid byproduct (e.g., HCl) and can drive the equilibrium.[1]
Reaction Temperature 0 °C to Room TemperatureAmide bond formation is often exothermic; starting at a lower temperature provides better control.

References

  • [N‐methylation of secondary amides using Me4NF by Schönebeck[11] and the... - ResearchGate]([Link])

Sources

Technical Support Center: Optimizing Ketone Synthesis with 2-Methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of ketones using 2-methoxy-N-methylbenzamide, a specialized Weinreb-Nahm amide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction conditions and troubleshooting common experimental issues. As Senior Application Scientists, we have structured this guide to move from foundational principles to specific, actionable solutions.

Core Principles: Why the Weinreb Amide Method Excels

The Weinreb-Nahm ketone synthesis is a highly reliable and widely adopted method for preparing ketones from carboxylic acid derivatives.[1] Its primary advantage over traditional methods, such as the addition of organometallic reagents to esters or acid chlorides, is the prevention of "over-addition," where a second equivalent of the nucleophile attacks the newly formed ketone to produce a tertiary alcohol.[1][2][3]

The success of the reaction hinges on the use of an N-methoxy-N-methylamide (Weinreb amide), which reacts with organolithium or Grignard reagents to form a highly stable tetrahedral intermediate.[4][5] The stability of this intermediate is the key to the reaction's selectivity.

Mechanism of Action: The Stable Chelate Intermediate

The defining feature of the Weinreb synthesis is the formation of a five-membered chelate ring involving the metal atom (Li or Mg), the carbonyl oxygen, and the N-methoxy oxygen.[6][7] This coordination stabilizes the tetrahedral intermediate, preventing its collapse to a ketone until a deliberate acidic workup is performed.[2][5][7] This chelation effectively protects the intermediate from further nucleophilic attack, thus ensuring a high yield of the desired ketone.[3][6]

G cluster_reactants Reactants cluster_intermediate Stable Tetrahedral Intermediate cluster_products Products after Workup R1 This compound INT Chelated IntermediateO---M+---O-CH3Ar-C-R'|/   INT-CH3 R1->INT + R'-M (e.g., Grignard) R2 Organometallic Reagent (R'-M) R2->INT P1 Aryl Ketone (Ar-CO-R') INT->P1 Acidic Workup (e.g., H3O+) P2 H2N(CH3)OCH3 G Start Unsatisfactory Result P1 Low or No Ketone Yield Start->P1 P2 Tertiary Alcohol Detected Start->P2 P3 Starting Amide Unchanged Start->P3 C1a Inactive Grignard/Lithium Reagent P1->C1a C1b Incorrect Temperature P1->C1b C1c Improper Workup P1->C1c C2a Reaction Warmed Prematurely P2->C2a C2b Excess Organometallic Reagent P2->C2b C3a Inactive Organometallic Reagent P3->C3a C3b Steric Hindrance P3->C3b S1a Solution: Titrate reagent, ensure anhydrous conditions C1a->S1a S1b Solution: Optimize temperature. -78°C to 0°C is typical C1b->S1b S1c Solution: Ensure acidic quench at low temperature C1c->S1c S2a Solution: Maintain low temp (-78°C) until quench C2a->S2a S2b Solution: Use 1.0-1.2 eq. of nucleophile C2b->S2b C3a->S1a S3b Solution: Increase reaction time/temp, or use a more reactive reagent C3b->S3b

Caption: A troubleshooting decision tree for common issues.

Problem 1: My reaction has a very low yield or did not work at all.
  • Potential Cause: Your organometallic reagent (Grignard or organolithium) may be inactive. These reagents are highly sensitive to moisture and air.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). It is highly recommended to titrate the organometallic reagent immediately before use to determine its exact molarity.

  • Potential Cause: The reaction temperature is not optimal. The stability of the tetrahedral intermediate is temperature-dependent. [1] * Solution: Most additions are performed at low temperatures, typically between -78 °C and 0 °C, to ensure the intermediate does not collapse prematurely. [8]If the reaction is slow, it can be allowed to slowly warm, but this must be monitored carefully.

  • Potential Cause: The acidic workup was ineffective. The chelated intermediate is stable and requires an acidic quench to break down and release the ketone. [2] * Solution: The reaction should be quenched while still cold, typically with a saturated aqueous solution of NH₄Cl or a dilute acid like 1M HCl. Ensure the aqueous layer is acidic (pH ~2-4) after quenching to facilitate complete hydrolysis.

Problem 2: I am forming a significant amount of tertiary alcohol side product.
  • Potential Cause: The reaction temperature was too high, or the mixture was allowed to warm up before quenching. The tetrahedral intermediate is only stable at low temperatures. [1]If it warms, it can collapse to the ketone in situ, which then reacts with a second equivalent of the organometallic reagent.

    • Solution: Maintain a consistently low temperature (e.g., -78 °C) throughout the addition of the organometallic reagent and for a period afterward. Crucially, quench the reaction at this low temperature before allowing it to warm to ambient temperature. [8]* Potential Cause: You used a large excess of the organometallic reagent.

    • Solution: While a slight excess may be needed, using more than ~1.5 equivalents can drive the over-addition reaction. Use a precisely measured amount of a titrated reagent, typically 1.05 to 1.2 equivalents. [8]

Problem 3: My starting this compound is not being consumed.
  • Potential Cause: As with low yield, the primary suspect is an inactive organometallic reagent.

    • Solution: Titrate your Grignard or organolithium reagent. Ensure your solvent (typically THF or Et₂O) is anhydrous.

  • Potential Cause: The organometallic reagent is too sterically hindered or not reactive enough. Bulkier Grignard reagents can exhibit lower reactivity. [9] * Solution: For challenging nucleophiles, a longer reaction time or a gradual increase in temperature after the initial addition may be required. Monitor the reaction progress by TLC or LC-MS. In some cases, switching from a Grignard reagent to a more reactive organolithium reagent may be beneficial.

Problem 4: I am observing side products from elimination.
  • Potential Cause: Highly basic or sterically hindered nucleophiles can sometimes cause an elimination side reaction, removing the methoxide group. [1] * Solution: If this is a persistent issue, consider using a less basic organometallic species. Alternatively, the addition of a Lewis acid like CeCl₃ can temper the basicity of the Grignard reagent, potentially suppressing this side pathway. [8]

Reference Protocol and Parameter Optimization

This protocol provides a general starting point for the reaction of this compound with a Grignard reagent. Optimal conditions may vary based on the specific nucleophile used.

G A 1. Preparation - Dry glassware under vacuum/heat - Add Weinreb amide & anhydrous THF - Place under N2/Ar atmosphere B 2. Cooling - Cool the amide solution to -78 °C (dry ice/acetone bath) A->B C 3. Reagent Addition - Slowly add 1.1 eq. of Grignard reagent dropwise via syringe - Keep internal temp < -70 °C B->C D 4. Reaction - Stir at -78 °C for 1-2 hours - Monitor by TLC/LC-MS C->D E 5. Quenching - While cold, slowly add saturated aq. NH4Cl solution D->E F 6. Workup & Isolation - Warm to RT, extract with EtOAc - Wash, dry, concentrate - Purify via column chromatography E->F

Sources

common side reactions with 2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-methoxy-N-methylbenzamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions encountered during the synthesis, handling, and application of this versatile chemical intermediate. Our approach is rooted in mechanistic principles to help you not only solve immediate experimental challenges but also to build a foundational understanding for future success.

I. Synthesis: Amide Bond Formation

The synthesis of this compound typically involves the coupling of 2-methoxybenzoic acid and methylamine. While seemingly straightforward, this step can be prone to several side reactions that impact yield and purity.

Q1: I am getting a low yield of my desired this compound during the amide coupling reaction. What are the likely side reactions, and how can I mitigate them?

A1: Low yields in amide bond formation are often due to incomplete activation of the carboxylic acid, side reactions of the activated intermediate, or competing reactions of the amine.[1]

  • Incomplete Activation: The carboxylic acid must be activated to a more electrophilic species to react with the amine.[2] Common activating agents include carbodiimides (like EDC) and uronium-based reagents (like HATU).[1][2] Ensure your activating agent is fresh and used in the correct stoichiometric amount.

  • Side Reactions of the Activated Intermediate:

    • Racemization: If your molecule has chiral centers, racemization can be a concern with some coupling reagents.[1] The use of additives like HOBt or Oxyma can help suppress this.

    • Hydrolysis of the Activated Ester: The activated intermediate is susceptible to hydrolysis, which will revert it to the starting carboxylic acid. This is particularly problematic in the presence of water.[3] Ensure your solvents and reagents are anhydrous.

  • Troubleshooting Protocol:

    • Reagent Quality: Use fresh, high-purity coupling reagents and anhydrous solvents.

    • Order of Addition: Pre-activate the 2-methoxybenzoic acid with the coupling reagent before adding methylamine. This can minimize side reactions involving the amine.

    • Temperature Control: Perform the reaction at a controlled temperature, typically starting at 0°C and allowing it to slowly warm to room temperature.

    • pH Control: The presence of a non-nucleophilic base (e.g., DIPEA) is often necessary to neutralize the acid formed during the reaction. However, excess base can lead to other side reactions. Use the appropriate amount of base.

II. Reactions Involving the Aromatic Ring: Ortho-Lithiation

The amide group in this compound is a powerful directing group for ortho-lithiation, enabling functionalization of the aromatic ring.[4] However, this powerful reactivity can also lead to unintended side reactions.

Q2: I am attempting an ortho-lithiation of this compound, but I am observing unexpected byproducts. What could be going wrong?

A2: While the amide and the methoxy groups both direct lithiation to the ortho position, the amide is a stronger directing group.[5][6] However, several side reactions can occur:

  • Benzylic Lithiation: If there were an alkyl group on the ring, benzylic lithiation could compete with ortho-lithiation, as benzylic protons can be more acidic than aromatic protons.[5]

  • Anionic Fries Rearrangement: Ortho-lithiated benzamides can be unstable and undergo rearrangement, especially at higher temperatures.[5]

  • Competing Lithiation: The methoxy group also directs ortho-lithiation. Depending on the reaction conditions, you might see a mixture of products lithiated at different positions, although the amide direction is generally dominant.

Troubleshooting and Optimization of Ortho-Lithiation:

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base like s-BuLi or t-BuLi.To ensure efficient deprotonation of the aromatic ring.
Temperature Maintain a low temperature, typically -78°C.To prevent rearrangement of the lithiated intermediate.[5]
Solvent Use an ethereal solvent like THF or Et2O.To solvate the lithium cation and promote the reaction.
Additives TMEDA can be used to break up organolithium aggregates and increase reactivity.To enhance the rate of the desired lithiation.

Below is a DOT script visualizing the logical workflow for troubleshooting ortho-lithiation side reactions.

start Low Yield or Unexpected Byproducts in Ortho-Lithiation check_temp Is the reaction temperature maintained at -78°C? start->check_temp check_base Is a strong, non-nucleophilic base being used? check_temp->check_base Yes rearrangement Potential Anionic Fries Rearrangement check_temp->rearrangement No check_solvent Are you using an appropriate ethereal solvent? check_base->check_solvent Yes incomplete_lithiation Incomplete Lithiation check_base->incomplete_lithiation No wrong_solvent Poor Solubility or Reactivity check_solvent->wrong_solvent No end_good Improved Yield of Desired Product check_solvent->end_good Yes solution_temp Increase cooling efficiency. rearrangement->solution_temp solution_base Consider s-BuLi or t-BuLi. incomplete_lithiation->solution_base solution_solvent Use THF or Et2O. wrong_solvent->solution_solvent main This compound hydrolysis Hydrolysis main->hydrolysis Acid or Base demethylation N-Demethylation main->demethylation Oxidative Conditions acid 2-Methoxybenzoic Acid hydrolysis->acid amine Methylamine hydrolysis->amine demethyl_prod 2-Methoxybenzamide demethylation->demethyl_prod

Caption: Degradation pathways of this compound.

IV. References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (n.d.). Google Patents. Retrieved from

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). KoreaScience. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Directed ortho metalation. (n.d.). Wikipedia. Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.). University of Missouri. Retrieved from [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Acidic and Basic Amide Hydrolysis. (n.d.). ResearchGate. Retrieved from [Link]

  • ortho metalation. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]

  • This compound (C9H11NO2). (n.d.). PubChemLite. Retrieved from [Link]

  • Why do ortho lithiation reactions require a huge excess of butyllithium? (2022, November 24). Chemistry World. Retrieved from [Link]

  • N-Methoxy-N-methylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. (2025, February 2). ResearchGate. Retrieved from [Link]

  • Method for the N-demethylation of N-methyl heterocycles. (n.d.). Google Patents. Retrieved from

  • Mechanism of aromatic lithiation reactions--Importance of steric factors. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • (PDF) N-Demethylation of Alkaloids. (2025, August 9). ResearchGate. Retrieved from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025, August 6). ResearchGate. Retrieved from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkat USA. Retrieved from [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (2012, May 25). Hilaris Publisher. Retrieved from [Link]

  • N-Methoxy-N-methylbenzamide - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Acidic and basic amide hydrolysis. (n.d.). Sci-Hub. Retrieved from [Link]

  • Acidic hydrolysis of 2-methylbenzamide followed by heating with alkaline potassium permanganate ... (2023, January 4). YouTube. Retrieved from [Link]

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Technical Support Center: Purification of 2-Methoxy-N-methylbenzamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for the purification of 2-methoxy-N-methylbenzamide using column chromatography. Moving beyond a simple list of steps, this document explains the fundamental principles and causality behind each experimental choice, empowering you to troubleshoot and optimize your purification process effectively.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common questions that form the basis of a successful column chromatography separation for this compound.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's properties is the first step to designing a purification strategy. This compound (C₉H₁₁NO₂) has a molecular weight of 165.19 g/mol .[1][2] Its structure, featuring a polar amide group, a methoxy group, and an aromatic ring, defines its behavior. It is a moderately polar compound. While specific solubility data is limited, related benzamides are slightly soluble in methanol and chloroform.[3] This moderate polarity is the most critical factor for selecting the appropriate stationary and mobile phases.

Q2: How do I select the right stationary phase? Silica Gel or Alumina?

A2: For this compound, silica gel is the standard and highly recommended stationary phase. Silica gel is slightly acidic and, as a polar adsorbent, it interacts effectively with polar functional groups like amides.[4] This interaction is key to achieving separation. Alumina can be acidic, neutral, or basic, but silica generally provides better and more predictable results for this class of compounds unless your molecule is acid-sensitive.[4]

Q3: How do I choose the best mobile phase (solvent system)?

A3: The choice of solvent is the most critical variable in column chromatography.[5] The goal is to find a solvent system where your target compound, this compound, has an Rf value between 0.25 and 0.35 on a Thin Layer Chromatography (TLC) plate.[5][6] This range ensures the compound spends enough time interacting with the stationary phase to separate from impurities but not so long that it leads to band broadening.[6]

  • Starting Point: For a compound of moderate polarity like this, a mixture of a non-polar solvent and a polar solvent is ideal. The most common and cost-effective system is Ethyl Acetate (EtOAc) and Hexanes .[6][7]

  • Testing Procedure: Use TLC to test various ratios. Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the concentration of the more polar solvent (EtOAc) until the desired Rf is achieved.

  • Alternative Systems: If separation is poor, a Methanol/Dichloromethane system can be used for more polar compounds, but methanol should generally not exceed 10% of the mixture to avoid dissolving the silica gel.[7]

Q4: What are the most likely impurities I'll encounter?

A4: Impurities typically stem from the synthetic route. Common contaminants in benzamide synthesis include:

  • Unreacted Starting Materials: Such as 2-methoxybenzoic acid or the corresponding acyl chloride.

  • Hydrolysis Products: Benzoic acid can form if the acyl chloride starting material is exposed to water.[8]

  • Byproducts: Depending on the specific reaction, other related amides or N-substituted impurities could be present.[8]

Most of these impurities have different polarities than the desired product, making them separable by column chromatography. For example, 2-methoxybenzoic acid is significantly more polar and will stick to the silica gel more strongly.

Section 2: Detailed Experimental Protocol

This protocol outlines a standard procedure for purifying crude this compound using flash column chromatography.

Protocol 1: Column Chromatography Purification

Materials & Equipment:

  • Crude this compound

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Glass chromatography column

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • TLC plates, chamber, and UV lamp

  • Collection tubes/flasks

  • Rotary evaporator

Step-by-Step Procedure:

  • Determine the Eluent System:

    • Perform TLC analysis on the crude material using various ratios of Ethyl Acetate/Hexanes.

    • Identify the solvent system that provides an Rf value of ~0.3 for the product spot and good separation from impurities.[6] Let's assume a 30:70 EtOAc:Hexanes mixture is optimal.

  • Prepare and Pack the Column (Slurry Method):

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin (0.5 cm) layer of sand.

    • In a beaker, create a slurry of silica gel with the initial, least polar eluent (e.g., 100% Hexane or a 5:95 EtOAc:Hexanes mix). The amount of silica should be 20-50 times the weight of your crude sample.[4]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Add more eluent as needed, ensuring the solvent level never drops below the top of the silica bed.[4]

    • Add a final 0.5 cm layer of sand on top of the packed silica to prevent disturbance during solvent addition.[9]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in the minimum amount of a suitable solvent (dichloromethane or the eluent itself).[9] Using a pipette, carefully apply the solution to the top layer of sand. Drain the solvent until it is just level with the sand.

    • Dry Loading (Recommended for Poor Solubility): If the compound is not very soluble in the eluent, dissolve it in a different, volatile solvent (like dichloromethane). Add a small amount of silica gel (10-20 times the mass of the sample) to this solution. Evaporate the solvent completely using a rotary evaporator to get a dry, free-flowing powder.[9] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the chosen eluent.

    • Apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate (e.g., a drop rate of 5 cm/minute down the column).[10]

    • Begin collecting fractions in numbered test tubes.

    • Gradient Elution (Optional but often effective): If impurities are close to the product, you can start with a lower polarity eluent (e.g., 20% EtOAc) and gradually increase the polarity (to 30%, then 40% EtOAc) as the column runs. This can improve separation.[11]

  • Monitoring and Isolation:

    • Monitor the collected fractions using TLC. Spot several fractions on a single TLC plate to identify which ones contain the pure product.

    • Combine the fractions that show a single, clean spot corresponding to the product's Rf.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a question-and-answer format.

Q: My compound won't move off the baseline (Rf ≈ 0). What should I do?

A: This indicates the eluent is not polar enough to displace your compound from the silica gel.

  • Cause: The solvent-sample-adsorbent equilibrium is too far in favor of the adsorbent.[4] Your compound is more polar than the solvent system.

  • Solution: Gradually increase the polarity of your mobile phase. If you are using 30% EtOAc in Hexanes, try increasing it to 50% or 70%. For very polar compounds, a small amount of methanol (1-5%) in dichloromethane may be necessary.[7] Always make changes incrementally.

Q: My compound is running with the solvent front (Rf ≈ 1). How do I fix this?

A: This is the opposite problem; the eluent is too polar.

  • Cause: The compound spends almost all its time in the mobile phase and does not interact sufficiently with the stationary phase.[4]

  • Solution: Decrease the polarity of your eluent. If you are using 30% EtOAc in Hexanes, reduce it to 10% or 15%.

Q: I'm getting poor separation between my product and an impurity. What are my options?

A: This is a common and challenging issue that requires careful optimization.

  • Solution 1: Fine-Tune the Mobile Phase. Test different solvent systems. Sometimes, switching from an EtOAc/Hexanes system to an Ether/Hexane or a Dichloromethane/Hexane system can alter the selectivity and improve separation, even if the overall polarity is similar.

  • Solution 2: Check Your Column Packing. Poor separation can result from an unevenly packed column, which leads to channeling. Ensure your silica bed is level and free of cracks or air bubbles.

  • Solution 3: Reduce the Amount of Sample Loaded. Overloading the column is a primary cause of poor separation. Use a higher ratio of silica to sample (aim for 50:1 or even 100:1 for difficult separations).

Q: The bands on my column are streaking or "tailing". Why is this happening?

A: Tailing occurs when a portion of the compound lags behind the main band, resulting in poor separation and lower yield.

  • Cause 1: Sample Insolubility. If the compound is not fully soluble in the eluent, it may streak as it elutes. The dry-loading method can often solve this.[9]

  • Cause 2: Acidic Compound on Silica. If your compound is acidic and you are using standard silica, it can interact too strongly, causing tailing. While this compound is not strongly acidic, this can be an issue with acidic impurities. Deactivating the silica gel with a small amount of a base like triethylamine in the eluent (0.1-1%) can resolve this.[11]

  • Cause 3: Sample Degradation. The compound might be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[11] If it is unstable, switching to a less acidic stationary phase like neutral alumina might be necessary.

Q: The column has stopped flowing. What happened?

A: A blocked column is usually caused by a physical obstruction.

  • Cause: An impurity may have crystallized in the column, or the fritted disc/cotton plug is clogged.[11] This can happen if the sample solution was too concentrated.

  • Solution: Unfortunately, this is difficult to fix. The best approach is prevention: ensure your sample is fully dissolved before loading and avoid highly concentrated solutions. If it occurs, you may need to carefully use a wire to push up on the cotton plug from the column's spout, but this often ruins the separation.[11]

Troubleshooting Flowchart

Troubleshooting_Workflow Problem { Identify Problem|What is the issue with your chromatography?} Rf_Zero Rf ≈ 0 Compound at baseline Problem->Rf_Zero Rf_One Rf ≈ 1 Compound at solvent front Problem->Rf_One Poor_Sep Poor Separation Bands are overlapping Problem->Poor_Sep Tailing Streaking/Tailing Bands are not sharp Problem->Tailing Sol_Polarity_Inc { Increase Eluent Polarity| e.g., More EtOAc or add MeOH} Rf_Zero->Sol_Polarity_Inc Eluent not polar enough Sol_Polarity_Dec { Decrease Eluent Polarity| e.g., Less EtOAc} Rf_One->Sol_Polarity_Dec Eluent is too polar Sol_System_Change { Optimize System| Fine-tune solvent ratio 2. Change solvent system (e.g., DCM/Hex) 3. Reduce sample load} Poor_Sep->Sol_System_Change Low resolution Dry_Load { Address Tailing Causes| Use dry loading method 2. Check compound stability on silica 3. Add modifier (e.g., 0.1% Et3N)} Tailing->Dry_Load Adsorption or solubility issue

Caption: Troubleshooting workflow for common column chromatography issues.

Section 4: Data Summary

Table 1: Recommended Solvent Systems & Properties
Solvent SystemPolarity IndexBoiling Point (°C)Notes
Hexanes / Ethyl Acetate Low to Medium69 / 77Standard, cost-effective choice for compounds of moderate polarity. Good for difficult separations.[6][7]
Hexanes / Diethyl Ether Low to Medium69 / 35Similar polarity to EtOAc systems but lower boiling point for easier solvent removal.[6][7]
Dichloromethane / Methanol Medium to High40 / 65Used for more polar compounds. Keep MeOH concentration below 10% to avoid dissolving silica.[7]

References

  • How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone.
  • Troubleshooting Flash Column Chromatography - University of Rochester, Department of Chemistry.
  • Chromatography: Solvent Systems For Flash Column - University of Rochester, Department of Chemistry.
  • N-METHOXY-N-METHYLBENZAMIDE CAS#: 6919-61-5 - ChemicalBook.
  • Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews.
  • Tips and Tricks for the Lab: Column Choices - ChemistryViews.
  • Column Chromatography: Amides - Reddit.
  • This compound 3400-35-9 wiki - Guidechem.
  • Electronic Supplementary Information Reductive Cleavage of N-O Bond - Royal Society of Chemistry.
  • Strategies to reduce impurities in benzamide synthesis - Benchchem.
  • What is the best technique for amide purification? - ResearchGate.
  • This compound (C9H11NO2) - PubChemLite.
  • 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem. Available at: [Link]

  • HPLC Troubleshooting Guide - Chromedia. Available at: [Link]

  • 2-Chloro-N-methoxy-N-methylbenzamide | C9H10ClNO2 | CID 18185370 - PubChem. Available at: [Link]

  • Column chromatography - University of Calgary. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. Available at: [Link]

  • N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem. Available at: [Link]

  • N,N-Diethyl-3-methylbenzamide - MDPI. Available at: [Link]

  • Supporting Information - Royal Society of Chemistry. Available at: [Link]

  • 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide - PubChem. Available at: [Link]

  • Supporting Information - Dr. Reddy's Institute of Life Sciences. Available at: [Link]

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preventing over-addition in reactions with 2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers and drug development professionals working with 2-methoxy-N-methylbenzamide. This guide is designed to provide in-depth, practical solutions to common challenges encountered during reactions, particularly those involving organometallic reagents. My aim is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Introduction: The Power and Pitfalls of a Specialized Weinreb Amide

This compound is a specialized form of a Weinreb-Nahm amide. The N-methoxy-N-methylamide group is specifically designed to react with organometallic reagents like Grignard or organolithium compounds to produce ketones in a controlled manner, preventing the common problem of over-addition to form tertiary alcohols.[1][2][3] This control is achieved through the formation of a stable, five-membered cyclic tetrahedral intermediate, which is stabilized by chelation.[4][5][6] This intermediate remains intact at low temperatures until an aqueous workup liberates the desired ketone.[7]

The presence of the ortho-methoxy group on the benzene ring introduces an additional layer of complexity and potential for unique reactivity. While it can influence the electronic properties of the aromatic ring, its primary role in the context of preventing over-addition is often related to steric hindrance and potential secondary chelation effects.

This guide will address specific questions and troubleshooting scenarios to help you navigate the nuances of working with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: I am getting a significant amount of tertiary alcohol as a byproduct. Isn't this compound supposed to prevent this?

A1: While this compound is designed to prevent over-addition, certain reaction conditions can compromise the stability of the tetrahedral intermediate, leading to the formation of a ketone in situ, which then reacts with a second equivalent of the organometallic reagent.

  • Causality: The primary reason for the breakdown of the intermediate is excess heat. The stability of the chelated intermediate is temperature-dependent.[1] If the reaction temperature is too high, the intermediate can collapse, releasing the ketone into the reaction mixture where it is more electrophilic than the starting amide.

  • Troubleshooting:

    • Temperature Control: Maintain a low reaction temperature (typically between -78 °C and 0 °C) throughout the addition of the organometallic reagent.

    • Slow Addition: Add the organometallic reagent dropwise to prevent localized heating.

    • Quenching: Quench the reaction at a low temperature before allowing it to warm to room temperature.

Q2: My reaction is not proceeding, and I am recovering unreacted starting material. What are the likely causes?

A2: The lack of reactivity can often be traced back to the quality and handling of the organometallic reagent or insufficient activation of the starting materials.

  • Causality: Grignard and organolithium reagents are highly sensitive to moisture and air.[8][9] Any protic source will quench the reagent, rendering it inactive. Additionally, the magnesium used for Grignard formation can have a passivating oxide layer that prevents the reaction from initiating.[9]

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[8]

    • Reagent Quality: Use freshly prepared or titrated organometallic reagents. If preparing a Grignard reagent, consider activating the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[9]

    • Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the organometallic reagent to ensure complete conversion of the starting material.

Q3: I am observing the formation of a biphenyl-type byproduct. What is causing this?

A3: The formation of homocoupling products, such as biphenyl from a phenyl Grignard reagent, is a known side reaction called Wurtz coupling.[9]

  • Causality: This occurs when the organometallic reagent reacts with the unreacted aryl or alkyl halide used in its preparation.[9] This is more common if the Grignard reagent formation is slow or incomplete.

  • Troubleshooting:

    • Optimize Grignard Formation: Ensure the Grignard reagent is fully formed before adding the this compound. This can be encouraged by gentle heating during the initial stages of Grignard formation, followed by cooling before the addition of the amide.

    • Slow Addition of Halide: During the preparation of the Grignard reagent, add the halide slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the newly formed Grignard reagent.[9]

Troubleshooting Guide

Problem Symptom Possible Causes Recommended Solutions
Low or No Ketone Yield Recovery of starting material.1. Inactive organometallic reagent. 2. Reaction temperature is too low for the specific reagent. 3. Insufficient equivalents of the organometallic reagent.1. Use freshly prepared/titrated reagent and ensure anhydrous conditions.[8] 2. Allow the reaction to slowly warm to a slightly higher temperature (e.g., from -78 °C to -40 °C) and monitor by TLC. 3. Increase the equivalents of the organometallic reagent to 1.5 eq.
Over-addition Product Presence of tertiary alcohol in the crude product.1. Reaction temperature is too high.[1] 2. Rapid addition of the organometallic reagent causing localized heating. 3. Premature workup at elevated temperatures.1. Maintain strict temperature control (e.g., -78 °C). 2. Add the organometallic reagent dropwise over an extended period. 3. Quench the reaction at low temperature with a saturated aqueous solution of NH4Cl.
Complex Mixture of Products Multiple spots on TLC, difficult purification.1. Impure starting materials or reagents. 2. Decomposition of the organometallic reagent. 3. Side reactions due to the ortho-methoxy group.1. Purify starting materials and use high-quality reagents. 2. If preparing a Grignard reagent, avoid prolonged heating which can lead to decomposition.[10] 3. Consider the possibility of ortho-lithiation if using a strong organolithium base, and adjust conditions accordingly (e.g., use a Grignard reagent instead).

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Ketone using this compound and a Grignard Reagent
  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel under a stream of dry nitrogen or argon. Allow to cool to room temperature.

  • Grignard Reagent Formation (if not commercially available):

    • Place magnesium turnings (1.2 eq.) in the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, add a solution of the corresponding alkyl or aryl halide (1.1 eq.) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium and gently warm to initiate the reaction (the disappearance of the iodine color and bubbling are indicators).

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation.

  • Reaction with this compound:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add the amide solution dropwise to the Grignard reagent at 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Mechanism and Troubleshooting

The Weinreb Ketone Synthesis Mechanism

The success of this reaction hinges on the stability of the tetrahedral intermediate.

Caption: The two-step mechanism of the Weinreb ketone synthesis.

Troubleshooting Logic Flow

This diagram outlines a decision-making process for addressing common issues.

Troubleshooting_Flow start Reaction Outcome Unsatisfactory check_yield Is the yield low? start->check_yield check_sm Is starting material recovered? check_yield->check_sm Yes check_overaddition Is tertiary alcohol present? check_yield->check_overaddition No inactive_reagent Suspect Inactive Reagent - Use fresh/titrated reagent - Ensure anhydrous conditions check_sm->inactive_reagent Yes side_reactions Suspect Side Reactions - Check for Wurtz coupling - Optimize Grignard formation check_sm->side_reactions No temp_issue Suspect Temperature Issue - Maintain low temperature - Slow addition of reagent check_overaddition->temp_issue Yes check_overaddition->side_reactions No success Reaction Optimized inactive_reagent->success temp_issue->success side_reactions->success

Caption: A troubleshooting flowchart for common reaction problems.

References

  • Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981, 22, 3815–3818. (A foundational paper on the Weinreb amide.) [Link to a general search as direct deep links may break: https://scholar.google.com/scholar?q=Weinreb+ketone+synthesis]
  • Taylor & Francis Online. The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid: Synthetic Communications. [Link]

  • Weinreb amides. A discussion on the stability and utility of Weinreb amides. [Link]

  • ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. An overview of the advantages of the Weinreb method. [Link]

  • YouTube. Weinreb ketone synthesis. A video explaining the mechanism. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • NIH National Library of Medicine. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. A community discussion on practical tips. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • ACS Publications. Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. [Link]

Sources

managing temperature control in 2-methoxy-N-methylbenzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Precision Temperature Control for Optimal Synthesis

Welcome to the technical support center for the synthesis of 2-methoxy-N-methylbenzamide. This guide is designed for researchers, chemists, and process development professionals who are working with this important synthetic transformation. The acylation of methylamine with 2-methoxybenzoyl chloride is a fundamentally exothermic reaction where precise temperature control is not merely a suggestion, but the cornerstone of achieving high yield, purity, and reproducibility.

This document moves beyond simple step-by-step instructions to provide a deeper understanding of the process, helping you to troubleshoot issues and optimize your reaction conditions with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the most critical temperature parameter in this reaction?

A1: The most critical parameter is the temperature during the addition of 2-methoxybenzoyl chloride to the methylamine solution. This stage of the reaction is highly exothermic.[1] Failure to maintain a low temperature can lead to a rapid temperature increase, promoting side reactions and potentially creating an unsafe runaway reaction.

Q2: What is the recommended temperature for the addition of 2-methoxybenzoyl chloride?

A2: It is strongly recommended to cool the methylamine solution to 0 °C using an ice-water bath before and during the slow, dropwise addition of the 2-methoxybenzoyl chloride solution.[2][3] This allows for effective dissipation of the heat generated during the reaction.

Q3: After the acyl chloride is added, should the temperature be maintained at 0 °C?

A3: Not necessarily. Once the addition is complete, the bulk of the exothermic reaction has occurred. The reaction mixture can typically be allowed to warm to room temperature and stirred for an additional 2-16 hours to ensure the reaction goes to completion.[3]

Q4: Can high temperatures cause the methoxy group to be cleaved (O-demethylation)?

A4: Under typical amidation conditions, O-demethylation is highly unlikely. This side reaction generally requires much harsher conditions, such as the presence of strong Lewis acids (e.g., BBr₃, AlCl₃) or heating to high temperatures (e.g., >130 °C) with strong Brønsted acids like HBr.[4][5] However, inadvertent contamination with a strong Lewis acid catalyst could potentially make this a minor pathway, especially if the temperature is not controlled.

Part 2: Troubleshooting Guide

Encountering issues? This guide will help you diagnose and solve common problems related to temperature control.

Problem / Symptom Potential Cause(s) Related to Temperature Recommended Actions & Explanations
Low Product Yield 1. Runaway Exotherm: Adding the acyl chloride too quickly or with inadequate cooling caused the temperature to spike, promoting the hydrolysis of the starting material.1. Action: Ensure the reaction is cooled to 0 °C in an ice bath before addition. Add the 2-methoxybenzoyl chloride solution dropwise over 15-30 minutes.[3] Explanation: Slow, controlled addition at low temperature ensures the heat generated can be effectively removed by the cooling bath, preventing temperature spikes that accelerate the unwanted reaction of the acyl chloride with any water present.
2. Incomplete Reaction: The reaction was not allowed to proceed for a sufficient duration after the initial exothermic phase.2. Action: After the addition is complete, allow the mixture to warm to room temperature and stir for at least 2 hours, monitoring by TLC or LC-MS until the starting material is consumed.[3] Explanation: While the initial reaction is fast, achieving full conversion requires additional time at a moderate temperature.
Product is Impure (Contaminated with 2-Methoxybenzoic Acid) Hydrolysis of Acyl Chloride: The temperature was too high during the addition, or local hot spots formed due to poor mixing. This significantly increases the rate of hydrolysis of 2-methoxybenzoyl chloride, especially if using an aqueous base or if trace water is present in the solvent.Action: In addition to maintaining 0 °C during addition, ensure vigorous stirring to prevent localized temperature increases as each drop of acyl chloride is added.[2] Use anhydrous solvents and consider a biphasic Schotten-Baumann setup to keep the bulk of the acyl chloride in the organic phase, away from the aqueous base.[6] Explanation: Vigorous stirring improves heat transfer to the cooling bath and ensures rapid dispersion of reactants, minimizing the time any single portion of the acyl chloride is exposed to high concentrations of the amine or base at a potentially elevated local temperature.
Reaction is Not Reproducible Between Batches Inconsistent Temperature Profiles: The method of cooling and the rate of addition are not standardized. Small variations can lead to different temperature profiles from one run to the next, affecting the side reaction profile and final yield.Action: Standardize the procedure. Use a consistent volume of ice/water in the cooling bath. Use an addition funnel for controlled, dropwise addition over a set period. For larger scales, consider using a jacketed reactor with a circulating chiller for precise temperature maintenance. Explanation: Reproducibility in chemistry is achieved by controlling all variables. For an exothermic reaction, the rate of heat generation (controlled by addition rate) and the rate of heat removal (controlled by the cooling system) are paramount.

Part 3: Protocols and Workflows

Detailed Protocol: Temperature-Controlled Synthesis

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • Methylamine (e.g., 40% solution in water or 2.0 M in THF) (1.0 eq.)

  • 2-Methoxybenzoyl chloride (1.1 eq.)

  • Base: Triethylamine (1.5 eq.) or 10% aq. Sodium Hydroxide

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions, including a two-neck round-bottom flask, magnetic stirrer, and an addition funnel.

Procedure:

  • Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar, add the methylamine solution and the solvent (DCM or THF). If not using an aqueous solution of methylamine, add the base (e.g., triethylamine).[3]

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to 0 °C.[3]

  • Acyl Chloride Addition: In a separate flask, dissolve the 2-methoxybenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Transfer this solution to an addition funnel.

  • Controlled Reaction: Add the 2-methoxybenzoyl chloride solution dropwise from the addition funnel to the cooled, stirring methylamine solution over 15-30 minutes. Crucially, monitor the internal temperature to ensure it does not rise above 5 °C.

  • Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue to stir for 2-16 hours.[3]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the 2-methoxybenzoyl chloride.

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Workflow and Mechanistic Diagrams

The following diagrams illustrate the key workflows and chemical pathways involved.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_amine Prepare Methylamine Solution (e.g., in THF with TEA) cool Cool Amine Solution to 0 °C in Ice Bath prep_amine->cool prep_acyl Prepare 2-Methoxybenzoyl Chloride Solution (in anhydrous DCM) add Dropwise Addition of Acyl Chloride (Maintain T < 5 °C) prep_acyl->add cool->add warm Warm to Room Temp & Stir for 2-16h add->warm quench Quench with Water warm->quench monitor Monitor by TLC/LC-MS warm->monitor extract Extract & Wash (HCl, NaHCO₃, Brine) quench->extract isolate Dry & Concentrate extract->isolate purify Purify (Recrystallization/Chromatography) isolate->purify

Caption: Experimental workflow for temperature-controlled amide synthesis.

G SM 2-Methoxybenzoyl Chloride + Methylamine center_main SM->center_main center_side SM->center_side Product This compound (Desired Product) Hydrolysis 2-Methoxybenzoic Acid (Hydrolysis Byproduct) ODem 2-Hydroxy-N-methylbenzamide (O-Demethylation Byproduct) center_main->Product  Main Reaction (Favored at Low Temp, < 5 °C)   center_side->Hydrolysis  Hydrolysis (Accelerated by High Temp & Water)   center_side->ODem  O-Demethylation (Requires Harsh Conditions, e.g., AlCl₃, Heat)  

Caption: Competing reaction pathways influenced by temperature and conditions.

References

  • Benchchem. Troubleshooting guide for the Schotten-Baumann reaction with 4-Acetylpiperidine-1-carbonyl chloride. Benchchem. Accessed January 22, 2026.
  • Benchchem. A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. Benchchem. Accessed January 22, 2026.
  • BOC Sciences. (2024-03-29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences. Accessed January 22, 2026.
  • Lee, J., et al. (2004). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society.
  • Li, J. (Inventor). (2011). Synthesis method for 2-methoxy-4-methylbenzylamine. CN102311352B.
  • Organic Chemistry Portal. Schotten-Baumann Reaction. Organic Chemistry Portal. Accessed January 22, 2026.
  • Schroder, T., et al. (Inventors). (2016). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. US9725409B2.
  • Benchchem. Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines. Benchchem. Accessed January 22, 2026.
  • Chem-Station International Edition. (2024-01-15). O-Demethylation.
  • Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. Accessed January 22, 2026.
  • ResearchGate. (2020). Conventional procedures for O-methylation and -demethylation.
  • Wang, G. (Inventor). (2018). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3. CN108116900A.

Sources

Technical Support Center: Optimizing 2-methoxy-N-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Critical Role of Solvent on Reaction Yield and Purity

Welcome to the technical support resource for the synthesis of 2-methoxy-N-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical solutions to challenges encountered during amide bond formation, with a specific focus on the profound impact of solvent selection.

Part 1: Fundamentals of Solvent Selection in Amide Coupling

This section addresses the foundational principles governing the choice of a solvent for the reaction between 2-methoxybenzoic acid and methylamine.

Q1: What is the primary role of the solvent in the synthesis of this compound?

A1: The solvent is not merely an inert medium; it is an active participant that dictates the success of the reaction. Its primary roles are:

  • Solubilization: The solvent must fully dissolve the starting materials (2-methoxybenzoic acid, methylamine), the coupling reagent (e.g., HATU, EDC), and any additives (e.g., HOBt, DIEA) to ensure a homogeneous reaction environment. Poor solubility is a common cause of low yield or incomplete reactions[1].

  • Stabilization of Intermediates: The amide coupling reaction proceeds through charged, reactive intermediates, such as an activated O-acylisourea or an active ester[2][3]. The polarity of the solvent can stabilize these intermediates, thereby influencing the reaction rate.

  • Influencing Reaction Kinetics: The solvent affects the rate of both the desired amide bond formation and potential side reactions. An optimal solvent will maximize the rate of the former while suppressing the latter[4].

Q2: My synthesis of this compound involves a coupling reagent. How does this influence my solvent choice?

A2: The mechanism of amide bond formation using a coupling reagent is a two-step process: activation of the carboxylic acid, followed by nucleophilic attack by the amine[2]. The solvent choice is critical for both steps.

Amide_Coupling_Mechanism cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: Nucleophilic Attack Acid 2-Methoxybenzoic Acid ActivatedIntermediate Reactive Intermediate (O-acylisourea or Active Ester) Acid->ActivatedIntermediate CouplingReagent Coupling Reagent (e.g., HATU, EDC) ActivatedIntermediate_ref Reactive Intermediate Amine Methylamine Product This compound Amine->Product

Caption: General mechanism of coupling agent-mediated amide synthesis.

Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are standard choices[1][3]. They effectively solubilize most reactants and do not possess acidic protons that can interfere with the reaction by, for example, protonating the amine[5].

Part 2: Troubleshooting Guide: Solvent-Related Issues & Solutions

This section provides direct answers to common problems encountered during the synthesis, linking them to solvent choice and offering actionable solutions.

Q3: My reaction yield is consistently low (<50%) or the reaction stalls. Could the solvent be the cause?

A3: Yes, this is a classic symptom of a suboptimal solvent system. Consider the following possibilities:

  • Poor Solubility: If you observe suspended particles of your starting materials, the reaction is limited by the dissolution rate.

    • Solution: Switch to a more polar aprotic solvent. If your reaction is in DCM, consider trying THF or DMF, which generally have higher solvating power for polar molecules[1][6].

  • Presence of Water: Coupling reagents and the activated carboxylic acid intermediates are highly sensitive to water. Hydrolysis reverts the intermediate back to the starting carboxylic acid, effectively killing the reaction[1][4].

    • Solution: Always use anhydrous solvents. If you suspect water contamination, distill the solvent over an appropriate drying agent before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon)[1][7].

  • Solvent-Reagent Incompatibility: Some coupling reagents have specific solvent requirements. For example, while many reactions are run in DMF, certain systems may perform better in less coordinating solvents like DCM or MeCN[6][8].

Q4: I'm observing a significant amount of an unknown side product. How can solvent selection mitigate this?

A4: Side product formation is often directly linked to the reaction environment created by the solvent.

  • N-acylurea Formation (with DCC/EDC): When using carbodiimide coupling reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, consuming your activated acid[9].

    • Solution: This side reaction can be suppressed by adding 1-hydroxybenzotriazole (HOBt)[9][10]. The reaction to form the more stable HOBt-ester is often faster in aprotic solvents like DCM or THF.

  • Hydrolysis Byproducts: As mentioned in Q3, the presence of water leads to the hydrolysis of your activated acid, resulting in unreacted starting material that complicates purification[4].

    • Solution: Strict adherence to anhydrous conditions is paramount[1][7].

  • Racemization (if chiral centers are present): While not applicable to 2-methoxybenzoic acid, if you are working with chiral α-amino acids, the solvent can influence the rate of epimerization. Additives like HOBt are crucial for minimizing this side reaction[11].

Troubleshooting_Workflow Start Low Yield or Side Products Observed CheckSolubility Are all reactants fully dissolved? Start->CheckSolubility CheckAnhydrous Are conditions strictly anhydrous? CheckSolubility->CheckAnhydrous Yes ChangeSolvent Action: Switch to a more polar aprotic solvent (e.g., DCM -> DMF) CheckSolubility->ChangeSolvent No DrySolvent Action: Use freshly distilled anhydrous solvent. Run under N2 atmosphere. CheckAnhydrous->DrySolvent No ReviewReagent Is the coupling reagent appropriate for the solvent? CheckAnhydrous->ReviewReagent Yes ChangeSolvent->CheckAnhydrous DrySolvent->ReviewReagent OptimizeReagent Action: Consider alternative coupling agent or add HOBt to suppress side reactions. ReviewReagent->OptimizeReagent No Success Reaction Optimized ReviewReagent->Success Yes OptimizeReagent->Success

Caption: A logical workflow for troubleshooting solvent-related issues.

Part 3: Data-Driven Solvent Selection

Q5: How do common solvents quantitatively compare in terms of reaction efficiency?

A5: The choice of solvent can dramatically alter reaction times and final conversion. A study by MacMillan, et al., evaluated several solvents as potential replacements for DCM and DMF in common amide coupling reactions[8]. While the specific substrates differ, the trends provide a valuable guide for solvent screening.

Table 1: Illustrative Comparison of Solvent Performance in Amide Coupling (Data synthesized from trends observed in MacMillan, D. S. et al., Green Chem., 2013, 15, 596-600[8])

SolventClassTypical Performance NotesPotential Issues
DCM ChlorinatedGood for many standard couplings; easy to remove.Environmental and health concerns.
DMF Polar AproticExcellent solvating power; often high reaction rates.High boiling point, difficult to remove; potential for side reactions at high temp.
Acetonitrile Polar AproticGood solvent for many reagents; lower boiling point than DMF.Can be less effective for poorly soluble substrates.
THF EtherealGood general-purpose solvent.Can form peroxides; must be properly stored.
Ethyl Acetate Ester"Greener" alternative; often gives clean reactions.Lower solvating power than DMF; may result in slower reactions.
2-MeTHF Ethereal"Greener" alternative to THF and DCM.May not be suitable for all coupling agents; can be slower.

Key Takeaway: For the synthesis of this compound, DMF or DCM are reliable starting points. If greener alternatives are desired, Ethyl Acetate and 2-MeTHF are excellent candidates for screening[8].

Part 4: Experimental Protocol

Q6: What is a reliable, general protocol for synthesizing this compound, with a focus on solvent handling?

A6: This protocol uses HATU, a highly efficient coupling reagent, and emphasizes best practices for solvent handling.

Materials:

  • 2-methoxybenzoic acid

  • Methylamine (e.g., 2.0 M solution in THF)

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

  • Diisopropylethylamine (DIEA)

  • Anhydrous DMF (or other selected anhydrous solvent)

  • Oven-dried round-bottom flask and magnetic stir bar

  • Nitrogen or Argon line

Procedure:

  • Preparation: Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Reagent Addition (Pre-activation): To the flask, add 2-methoxybenzoic acid (1.0 eq) and HATU (1.1 eq). Add anhydrous DMF to achieve a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add DIEA (2.5 eq) to the mixture. Stir at room temperature for 15-30 minutes. This "pre-activation" step, where the active ester is formed before adding the amine, is often crucial for high yields and minimizes side reactions involving the coupling reagent and the amine[6].

  • Amine Addition: Slowly add the solution of methylamine in THF (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-24 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain pure this compound.

Part 5: References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Chemistry For Everyone. (2024, May 22). What Is DCC Coupling In Amide Bond Formation? [Video]. YouTube. Retrieved from [Link]

  • Gao, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(36), 22820-22825. doi:10.1039/d1ra00732g. Available from: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. doi:10.1039/b701677h. Available from: [Link]

  • McCallum, J. (2013, February 26). mechanism of amide formation with DCC. [Video]. YouTube. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. doi:10.1039/C2GC36900A. Available from: [Link]

  • Chem Reactor. (2024, April 19). HATU Coupling in Water Feasible? [Video]. YouTube. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6663-6670. doi:10.1021/jo400509n. Available from: [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). B(OCH2CF3)3 as a mild and effective reagent for the direct amidation of carboxylic acids. Beilstein Journal of Organic Chemistry, 13, 1566-1573. doi:10.3762/bjoc.13.153. Available from: [Link]

  • CSBio. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Ghandi, M., et al. (2024). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 22(2), 269-275. doi:10.1039/D3OB01673K. Available from: [Link]

  • ResearchGate. (2016, April 6). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. Retrieved from [Link]

  • Reddit. (2023). HATU coupling - what's the best order?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A General and Practical Alternative to Polar Aprotic Solvents Exemplified on an Amide Bond Formation. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-Methoxy-N-Methylbenzamide Under Acidic Workup Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the stability of 2-methoxy-N-methylbenzamide during acidic workup procedures. We will explore potential degradation pathways, offer troubleshooting solutions for common experimental issues, and provide validated protocols to ensure product integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of this compound in acidic environments.

Q1: Is this compound considered stable during a typical acidic workup?

A: Generally, yes. This compound is stable under mild acidic workup conditions, such as washing with dilute aqueous acids (e.g., 0.5-1N HCl) at or below room temperature to neutralize basic reagents or catalysts.[1] Amides are significantly less reactive than esters and require forcing conditions, such as high temperatures or concentrated strong acids, for hydrolysis to occur at an appreciable rate.[2][3]

Q2: What are the primary degradation pathways for this compound under acidic conditions?

A: There are two primary points of potential degradation under acidic conditions: the amide bond and the aryl methyl ether linkage.

  • Acid-Catalyzed Amide Hydrolysis: This is the more common degradation pathway under moderately strong acidic conditions. The reaction involves the protonation of the amide carbonyl, followed by nucleophilic attack of water, leading to the cleavage of the C-N bond.[4][5] This yields 2-methoxybenzoic acid and the methylammonium salt.

  • Acid-Catalyzed Ether Cleavage: The cleavage of the 2-methoxy group is a less common side reaction that typically requires harsh and specific conditions.[6] Aryl methyl ethers are generally cleaved by strong hydrohalic acids like HBr and HI, often at elevated temperatures.[7] This reaction proceeds via protonation of the ether oxygen, followed by an SN2 attack of the halide on the methyl group, resulting in 2-hydroxy-N-methylbenzamide (a phenol) and a methyl halide.[7][8]

Q3: Between the amide and the ether, which functional group is more susceptible to cleavage during an acidic workup?

A: The amide bond is more susceptible to cleavage under general acidic workup conditions (e.g., using HCl or H₂SO₄). While amides are robust, their hydrolysis can be initiated with moderately concentrated acids and heat.[9][10] In contrast, the cleavage of an aryl methyl ether typically requires the specific action of strong nucleophilic acids like HBr or HI and is significantly slower with non-nucleophilic acids like H₂SO₄ or even HCl under comparable conditions.[11] Therefore, unintentional amide hydrolysis is a more probable cause of yield loss than ether cleavage in most standard workup scenarios.

Q4: What are the expected degradation products I should look for if I suspect instability?

A: If you suspect degradation, you should analyze your crude product mixture for the following compounds:

  • From Amide Hydrolysis: 2-methoxybenzoic acid. This will be an acidic impurity.

  • From Ether Cleavage: 2-hydroxy-N-methylbenzamide. This will be a phenolic and more polar impurity than your starting material.

Section 2: Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues encountered during your experiments.

Issue 1: Low yield of this compound after quenching a reaction with acid.
  • Potential Cause: Unintentional hydrolysis of the amide bond due to excessively harsh workup conditions (e.g., high acid concentration, elevated temperature, or prolonged exposure). The rate of hydrolysis for N-methylbenzamides has been extensively studied and is known to occur in strongly acidic media.[9][10]

  • Troubleshooting & Resolution:

    • Diagnosis: Analyze a sample of your aqueous wash layer by HPLC or after acidification and extraction for the presence of 2-methoxybenzoic acid. Analyze your crude organic product by ¹H NMR, looking for the characteristic singlet of the carboxylic acid proton or by LC-MS.

    • Corrective Action - Modify Workup Protocol: The key is to minimize the "brute force" of the acid.

      • Temperature Control: Always perform the acidic quench in an ice-water bath (0-5 °C). This dramatically reduces the rate of hydrolysis.

      • Reagent Choice: Switch to a milder acidic solution. Instead of 1-2M HCl, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl) or 10% citric acid. These provide a sufficiently acidic environment to neutralize most basic catalysts (like tertiary amines) without being aggressive enough to hydrolyze the amide.

      • Minimize Contact Time: Do not let the reaction mixture sit in the acidic biphasic system for an extended period. Proceed with layer separation and subsequent washes immediately after quenching.

Protocol 1: Recommended Mild Acidic Workup for Isolating this compound
  • Cool the completed reaction mixture to 0-5 °C using an ice-water bath.

  • Slowly add a cold, saturated aqueous solution of NH₄Cl to the stirred reaction mixture. The goal is to neutralize any basic components.

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two or three times.

  • Combine the organic layers.

  • Wash the combined organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (to remove any acidic byproducts).

    • Brine (saturated aqueous NaCl) (to break up emulsions and remove bulk water).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.

Issue 2: An unexpected, highly polar byproduct is observed by TLC/LC-MS.
  • Potential Cause: Cleavage of the ortho-methoxy group, resulting in the formation of 2-hydroxy-N-methylbenzamide. This is most likely if the reaction or workup involved strong hydrohalic acids (HBr, HI) or Lewis acids, even catalytically.[6]

  • Troubleshooting & Resolution:

    • Diagnosis: The phenolic byproduct will have a significantly different Rƒ value on a TLC plate (typically lower/more polar). It can be confirmed by ¹H NMR (disappearance of the -OCH₃ singlet around 3.8-4.0 ppm and appearance of a broad phenolic -OH peak) and mass spectrometry. A simple colorimetric test with FeCl₃ can also indicate the presence of a phenol.

    • Corrective Action - Avoid Specific Reagents:

      • Scrupulously avoid using HBr or HI in any reaction or workup step if the methoxy group's integrity is desired.

      • If a strong acid is required, use a non-nucleophilic acid like H₂SO₄ or a less potent one like HCl, as these are much less effective at cleaving aryl ethers.[7][11]

      • Be mindful of reagents that can generate HBr or HI in situ (e.g., TMSBr, or a combination of a bromide salt with a strong acid).

Section 3: Mechanistic Insights & Process Flow

Understanding the mechanisms of degradation is key to preventing them.

Mechanism 1: Acid-Catalyzed Amide Hydrolysis

The hydrolysis proceeds via an A-2 mechanism, involving a rapid initial protonation followed by a rate-determining attack of water on the activated carbonyl carbon.[5]

AmideHydrolysis Acid-Catalyzed Amide Hydrolysis of this compound cluster_start cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination start 2-Methoxy-N- Methylbenzamide protonated Protonated Amide (O-protonated resonant form) start->protonated + H⁺ tetrahedral Tetrahedral Intermediate protonated->tetrahedral + H₂O transferred Protonated Amine Intermediate tetrahedral->transferred PT products 2-Methoxybenzoic Acid + Methylamine (protonated) transferred->products - CH₃NH₃⁺

Caption: Mechanism of acid-catalyzed amide hydrolysis.

Mechanism 2: Acid-Catalyzed Aryl Ether Cleavage

This SN2-type mechanism is most efficient with strong, nucleophilic acids like HBr or HI.[7]

EtherCleavage Acid-Catalyzed Cleavage of the 2-Methoxy Group cluster_start cluster_step1 Step 1: Protonation cluster_step2 Step 2: SN2 Attack start 2-Methoxy-N- Methylbenzamide protonated Protonated Ether (Oxonium Ion) start->protonated + HX (e.g., HBr) products 2-Hydroxy-N-methylbenzamide + Methyl Halide (CH₃X) protonated->products + X⁻ (SN2 attack on CH₃)

Caption: Mechanism of acid-catalyzed aryl methyl ether cleavage.

Workflow: Selecting an Appropriate Acidic Workup

WorkupDecision Decision Workflow for Acidic Workup decision decision start Post-Reaction Mixture q1 Is a basic species (e.g., amine, pyridine) present? start->q1 neutralize Neutralization Required q1->neutralize Yes no_base Proceed to Standard Purification q1->no_base No q2 Are there acid-labile groups OTHER than the target amide/ether? neutralize->q2 mild_wash Use Mild Acid Wash (e.g., sat. NH₄Cl, 10% Citric Acid) at 0-5 °C q2->mild_wash Yes standard_wash Use Standard Dilute Acid Wash (e.g., 0.5-1N HCl) at 0-5 °C q2->standard_wash No final_steps Separate Layers, Wash with NaHCO₃/Brine, Dry, Concentrate mild_wash->final_steps standard_wash->final_steps

Caption: Decision tree for selecting the correct acidic workup.

Section 4: Data Summary Table

The following table summarizes the expected stability of this compound under various common acidic workup conditions.

Acidic ReagentTypical ConcentrationTemperatureExpected StabilityPrimary Risk of Degradation
Saturated NH₄Cl (aq)Saturated0 - 25 °CHigh Negligible
10% Citric Acid (aq)10% w/v0 - 25 °CHigh Negligible
Hydrochloric Acid (HCl)0.5 - 2.0 M0 - 25 °CGood Minor amide hydrolysis with prolonged exposure or warming.
Hydrochloric Acid (HCl)> 6 M or heated> 40 °CLow Significant amide hydrolysis.[9]
Sulfuric Acid (H₂SO₄)10 - 20%0 - 25 °CGood Minor amide hydrolysis with prolonged exposure.
Hydrobromic Acid (HBr)> 1 M> 25 °CPoor High risk of both ether cleavage and amide hydrolysis.[6]
Hydroiodic Acid (HI)> 1 M> 25 °CPoor High risk of both ether cleavage and amide hydrolysis.[6]

Section 5: References

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 3), o647.

  • National Center for Biotechnology Information. (n.d.). N-Methoxy-N-methylbenzamide. PubChem. Retrieved from [Link]

  • Bunton, C. A., Farber, S. J., Milbank, A. J. G., O'Connor, C. J., & Turney, T. A. (1972). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2, 1869-1875. DOI: 10.1039/P29720001869

  • KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Retrieved from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • ACS Publications. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2012). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding the Acid Workup: A Key Step in Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine. Retrieved from

  • YouTube. (2018). ether cleavage with strong acids. Retrieved from [Link]

  • DOI. (n.d.). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation. Retrieved from [Link]

  • Semantic Scholar. (1979). Ortho ester hydrolysis: direct evidence for a three-stage reaction mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Reaction Work-Ups. Retrieved from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2022). organic chemistry review - common acids & acidic reagents. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage. Retrieved from [Link]

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Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving 2-Methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the successful scale-up of chemical reactions utilizing 2-methoxy-N-methylbenzamide. As a key intermediate in the synthesis of complex molecules, understanding and overcoming the challenges associated with its use in large-scale reactions is critical for efficient and safe process development.

This resource is structured in a practical question-and-answer format to directly address the common issues encountered in the laboratory and during the transition to pilot and production scales.

Frequently Asked Questions (FAQs)

Reaction Initiation & Control

Q1: We are observing poor conversion and the formation of several byproducts when scaling up a Grignard reaction with this compound. What are the likely causes and how can we mitigate them?

A1: Scaling up Grignard reactions requires careful control over several parameters that are less sensitive on a smaller scale. The issues you are facing likely stem from a combination of factors related to mass and heat transfer.

  • Mass Transfer Limitations: Inadequate mixing in a larger reactor can lead to localized "hot spots" and areas of high reagent concentration.[1] This can favor side reactions.

    • Troubleshooting:

      • Stirring Rate and Impeller Design: Ensure the stirring is vigorous enough to maintain a homogeneous mixture. The type of impeller (e.g., anchor, pitched-blade turbine) should be appropriate for the viscosity of your reaction mixture.

      • Reagent Addition: Instead of adding the Grignard reagent all at once, a slow, controlled addition (semi-batch process) is crucial for managing exothermic reactions.[2]

  • Heat Transfer Inefficiency: The surface-area-to-volume ratio decreases significantly as you scale up, making heat dissipation more challenging.[3] An uncontrolled exotherm can lead to the decomposition of the Grignard reagent and the desired product, resulting in byproduct formation.

    • Troubleshooting:

      • Temperature Monitoring: Place the temperature probe strategically to get an accurate reading of the internal reaction temperature.

      • Cooling Capacity: Ensure your cooling system is robust enough to handle the heat generated by the reaction. Consider using a larger cooling bath or a more efficient cooling fluid.

  • Solvent and Reagent Quality: The presence of moisture in solvents or on glassware can quench the Grignard reagent, leading to lower yields.

    • Troubleshooting:

      • Strict Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware.

The following table provides a starting point for optimizing your Grignard reaction scale-up:

ParameterLab Scale (e.g., 100 mL)Pilot Scale (e.g., 10 L)Key Considerations for Scale-Up
Addition Time 5-10 minutes1-2 hoursSlow, controlled addition is critical to manage the exotherm.
Stirring Speed 300-500 rpm100-300 rpm (impeller dependent)Ensure good mixing without excessive splashing.
Temperature Control Ice bathJacketed reactor with cooling fluidMaintain a consistent internal temperature.

Q2: Our reduction of this compound with a metal hydride is sluggish and incomplete on a larger scale. What factors should we investigate?

A2: Incomplete reduction on scale-up often points to issues with reagent stoichiometry, dispersion, and temperature control.

  • Reagent Stoichiometry and Purity: Ensure the metal hydride you are using is of high purity and the stoichiometry is correct. Some hydrides can degrade upon storage.

  • Solid Dispersion: If you are using a solid reducing agent like lithium aluminum hydride (LiAlH₄), ensuring it is well-dispersed in the reaction mixture is crucial for consistent reactivity.

    • Troubleshooting:

      • Addition Method: Consider adding the hydride in portions or as a slurry in an appropriate solvent to improve dispersion.

      • Agitation: Use a mechanical stirrer with sufficient power to keep the solid suspended.

  • Temperature Control: Some reductions require an initial cooling period followed by warming to room temperature or gentle heating. Inefficient heat transfer on a larger scale can hinder the reaction from reaching the optimal temperature.

    • Troubleshooting:

      • Heating/Cooling Profile: Carefully monitor and control the internal temperature throughout the reaction. A jacketed reactor is highly recommended for precise temperature control.

Below is a workflow to troubleshoot incomplete reductions:

G start Incomplete Reduction Observed check_reagent Verify Reagent Purity and Stoichiometry start->check_reagent check_dispersion Evaluate Solid Dispersion check_reagent->check_dispersion Reagent OK fail Re-evaluate Reaction Conditions check_reagent->fail Reagent Issue check_temp Analyze Temperature Profile check_dispersion->check_temp Good Dispersion optimize_addition Optimize Reagent Addition Method check_dispersion->optimize_addition adjust_temp Adjust Heating/Cooling Protocol check_temp->adjust_temp Profile Issue success Successful Reduction check_temp->success Profile OK optimize_agitation Improve Agitation optimize_addition->optimize_agitation optimize_agitation->check_dispersion adjust_temp->check_temp

Caption: Troubleshooting workflow for incomplete reductions.

Work-up & Purification

Q3: We are struggling with emulsion formation during the aqueous work-up of our reaction mixture containing this compound derivatives. How can we improve phase separation?

A3: Emulsion formation is a common challenge during the scale-up of work-up procedures, especially when dealing with amide-containing compounds which can act as surfactants.

  • Causes of Emulsion:

    • Vigorous shaking or stirring during extraction.

    • Presence of fine solid particles.

    • High concentration of salts or byproducts.

  • Troubleshooting Strategies:

    • Gentle Mixing: Use a baffled reactor with an overhead stirrer for gentle but efficient mixing during extraction, rather than vigorous shaking.

    • Brine Wash: Add a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which can help to break the emulsion.[4]

    • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture) can sometimes disrupt the emulsion.

    • Filtration: If fine solids are present, filtering the mixture through a pad of celite before extraction can prevent emulsion formation.

    • pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes help to break an emulsion.

Q4: The purity of our isolated product after chromatography is lower than expected on a larger scale. What could be the reason?

A4: Maintaining purity during scale-up of chromatographic purification requires careful optimization of the process.

  • Column Overloading: The most common issue is overloading the column with crude product. The capacity of the stationary phase does not always scale linearly with the column size.

    • Troubleshooting:

      • Loading Study: Perform a small-scale loading study to determine the optimal loading capacity for your specific separation. A general rule of thumb is to load 1-5% of the column weight with the crude material.

  • Flow Rate and Eluent Composition: The optimal flow rate and eluent composition may need to be adjusted for a larger column to maintain good separation.

    • Troubleshooting:

      • Linear Velocity: Aim to maintain the same linear velocity of the eluent as in the small-scale separation.

      • Gradient Profile: If using a gradient, ensure the gradient profile is scaled appropriately for the larger column volume.

  • Recrystallization as an Alternative: For many benzamide derivatives, recrystallization can be a more efficient and scalable purification method than chromatography.[5]

    • Solvent Screening: Perform a solvent screen to identify a suitable solvent or solvent system for recrystallization.

The following diagram illustrates the decision-making process for purification scale-up:

G start Low Purity After Scale-up Purification is_chromatography Using Chromatography? start->is_chromatography check_loading Check Column Loading is_chromatography->check_loading Yes fail Re-evaluate Purification Strategy is_chromatography->fail No adjust_flow Adjust Flow Rate/Eluent check_loading->adjust_flow Loading OK consider_recrystallization Consider Recrystallization check_loading->consider_recrystallization Overloaded adjust_flow->consider_recrystallization No Improvement success Improved Purity adjust_flow->success Purity Improved solvent_screen Perform Solvent Screen consider_recrystallization->solvent_screen solvent_screen->success

Caption: Decision tree for purification scale-up.

Safety Considerations

Q5: What are the key safety considerations when scaling up reactions involving this compound?

A5: Safety is paramount during scale-up. A thorough risk assessment should be conducted before any increase in scale.[6]

  • Thermal Hazards: As discussed, exothermic reactions pose a significant risk of thermal runaway.[2][3]

    • Mitigation:

      • Calorimetry Studies: Perform reaction calorimetry to understand the heat of reaction and the rate of heat generation.

      • Emergency Cooling: Have an emergency cooling plan in place.

  • Reagent Handling: Many reagents used in conjunction with this compound, such as Grignard reagents and metal hydrides, are pyrophoric or react violently with water.

    • Mitigation:

      • Proper PPE: Always use appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves.

      • Inert Atmosphere: Handle air- and moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Gas Evolution: Some reactions may produce gaseous byproducts.

    • Mitigation:

      • Adequate Venting: Ensure the reactor is equipped with an adequate vent to prevent pressure buildup.

  • Material Compatibility: Ensure all materials of construction for the reactor and associated equipment are compatible with the reagents and solvents being used.

References

  • Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents.
  • Reducing the Complexity of Commercial-Scale Amide Formation. Pharmaceutical Technology. Available at: [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Preprints.org. Available at: [Link]

  • Scale Up Safety. Stanford Environmental Health & Safety. Available at: [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Available at: [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

  • 4-Methoxy-N-methylbenzamide. ResearchGate. Available at: [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. Available at: [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. Available at: [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. DEKRA. Available at: [Link]

  • (PDF) Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. Available at: [Link]

  • WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents.
  • Efficient formation of amide bonds under mild conditions. ScienceDaily. Available at: [Link]

  • ChemInform Abstract: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ResearchGate. Available at: [Link]

  • SOME SCALE-UP CONSIDERATIONS. CatSci. Available at: [Link]

  • N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575. PubChem. Available at: [Link]

  • How do you Safely Scale up a Given Chemical Reaction? Scientific Update. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Ketone Synthesis: Evaluating Modern Alternatives to Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge of Ketone Synthesis

In the landscape of synthetic and medicinal chemistry, ketones are indispensable building blocks, forming the backbone of countless pharmaceuticals, agrochemicals, and materials.[1] The challenge in their synthesis, however, is as classic as it is persistent: the selective formation of a ketone from a carboxylic acid derivative using highly nucleophilic organometallic reagents. The crux of the problem lies in the product's reactivity. The newly formed ketone is often more electrophilic than the starting material (e.g., an ester or acyl chloride), leading to a second nucleophilic attack and the undesired formation of a tertiary alcohol.[2][3]

For decades, the Weinreb-Nahm amide (N-methoxy-N-methylamide) has been the gold-standard solution to this "over-addition" problem.[4][5] First reported in 1981, this reagent class owes its success to the formation of a stable, chelated tetrahedral intermediate upon reaction with organolithium or Grignard reagents.[5][6] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thereby protecting it from a second equivalent of the organometallic reagent.[6]

While the reliability of Weinreb amides, such as the titular 2-methoxy-N-methylbenzamide, is undisputed, the evolving demands of modern chemistry—for greater efficiency, milder conditions, broader functional group tolerance, and novel reactivity—have spurred the development of powerful alternatives. This guide provides an in-depth comparison of leading alternative reagents and methodologies, complete with mechanistic insights and practical, field-proven protocols to aid researchers in selecting the optimal strategy for their synthetic targets.

The Classical Approach Revisited: Acyl Chlorides and Organocuprates

One of the most established alternatives to the Weinreb synthesis involves taming the reactivity of the organometallic nucleophile itself. While Grignard and organolithium reagents readily over-add to the ketone product formed from an acyl chloride, organocuprates (Gilman reagents) do not.[7][8]

Mechanism of Action: A Tale of Reactivity

The reduced reactivity of Gilman reagents is key to their selectivity.[7] The carbon-copper bond is less polarized than the carbon-magnesium or carbon-lithium bond, rendering the organocuprate a softer, less reactive nucleophile.[7] It will readily react with the highly electrophilic acyl chloride but is generally unreactive towards the resulting, less electrophilic ketone.[8] This differential reactivity allows the reaction to stop cleanly at the ketone stage.

G cluster_reagents Reagents cluster_reaction Reaction Pathway acyl_chloride R-COCl (Acyl Chloride) intermediate Tetrahedral Intermediate acyl_chloride->intermediate + R'₂CuLi gilman R'₂CuLi (Gilman Reagent) gilman->intermediate ketone R-CO-R' (Ketone) intermediate->ketone Eliminates Cu(R')Cl⁻ no_reaction No Further Reaction ketone->no_reaction with R'₂CuLi

Caption: Gilman reagents react selectively with acyl chlorides to form ketones.

Experimental Protocol: Synthesis of Benzophenone
  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add copper(I) iodide (1.90 g, 10.0 mmol) to anhydrous diethyl ether (50 mL) at 0 °C. To this suspension, add phenyllithium (1.8 M in cyclohexane/ether, 11.1 mL, 20.0 mmol) dropwise. The solution will change color as the lithium diphenylcuprate forms.

  • Reaction: To the freshly prepared Gilman reagent at 0 °C, add a solution of benzoyl chloride (1.41 g, 10.0 mmol) in anhydrous diethyl ether (20 mL) dropwise over 15 minutes.

  • Workup: Stir the reaction mixture at 0 °C for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure benzophenone.

Performance and Limitations
FeaturePerformance
Yields Generally good to excellent (70-95%).
Substrate Scope Broad for both the acyl chloride and the organocuprate.
Functional Group Tolerance Moderate. Tolerates esters, amides, and nitriles but not aldehydes or other ketones.
Limitations Requires stoichiometric preparation of the organocuprate. Only one of the two R' groups on the cuprate is transferred, which is atom-inefficient for valuable R' groups. The reagents are often sensitive to air and moisture.

The Nitrile Route: A Workup-Controlled Strategy

The reaction of nitriles with Grignard or organolithium reagents is another powerful and classic method for ketone synthesis.[9] The success of this strategy hinges on the formation of a stable intermediate that is only converted to the ketone during the final aqueous workup step, thus physically separating the ketone product from any unreacted organometallic reagent.

Mechanism of Action: The Iminium Salt Intermediate

The organometallic reagent adds across the carbon-nitrogen triple bond of the nitrile to form a resonance-stabilized magnesium or lithium imine salt (an iminium salt).[10] This intermediate is stable and unreactive towards a second equivalent of the organometallic reagent. Upon the addition of aqueous acid during workup, the imine salt is protonated and subsequently hydrolyzed to the corresponding ketone.[11][12]

G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Aqueous Workup nitrile R-C≡N (Nitrile) imine_salt Imine Salt Intermediate nitrile->imine_salt + R'-MgX grignard R'-MgX (Grignard) grignard->imine_salt ketone R-CO-R' (Ketone) imine_salt->ketone Hydrolysis workup H₃O⁺ workup->ketone

Caption: Ketone synthesis from nitriles proceeds via a stable imine salt intermediate.

Experimental Protocol: Synthesis of Acetophenone
  • Reaction: To a solution of benzonitrile (1.03 g, 10.0 mmol) in anhydrous diethyl ether (40 mL) in a flame-dried flask under argon, add methylmagnesium bromide (3.0 M in diethyl ether, 3.7 mL, 11.0 mmol) dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M aqueous HCl (30 mL). Stir vigorously for 30 minutes until the intermediate is fully hydrolyzed.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude acetophenone can be purified by distillation or chromatography.

Performance and Limitations
FeaturePerformance
Yields Good to excellent (65-90%).
Substrate Scope Very broad. A wide variety of nitriles and organometallic reagents can be used.
Functional Group Tolerance The highly basic/nucleophilic nature of the organometallic reagent limits tolerance to acidic protons and other electrophilic groups.
Limitations The starting nitrile can be more challenging to prepare than a carboxylic acid or ester. The hydrolysis step can sometimes be sluggish.

N-Acylazetidines: Strain-Release Acylation

A more recent and innovative approach utilizes N-acylazetidines as bench-stable and highly chemoselective acylating agents. The inherent ring strain of the four-membered azetidine ring is the key to its reactivity, allowing for controlled addition of organometallic reagents.

Mechanism of Action: A Stable Tetrahedral Intermediate

The reactivity of N-acylazetidines is governed by the pyramidalization of the amide nitrogen and the strain of the four-membered ring.[13] Upon addition of an organolithium or Grignard reagent, a stable tetrahedral intermediate is formed. Unlike in the case of a typical acyclic amide, the high barrier to expulsion of the highly basic azetidinide anion prevents premature collapse. The intermediate remains stable until aqueous workup, which then furnishes the ketone.[13] This method offers exquisite selectivity for ketone formation with virtually no tertiary alcohol byproduct.[13]

Experimental Protocol: General Procedure for Ketone Synthesis
  • Reaction: To a solution of the N-acylazetidine (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add the organolithium or Grignard reagent (1.1 equiv) dropwise.

  • Quench: Stir the reaction at -78 °C for 30 minutes. Quench the reaction at low temperature by adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Performance and Limitations
FeaturePerformance
Yields Typically excellent (>90%).
Substrate Scope Broad scope for both the acyl group and the organometallic reagent.
Functional Group Tolerance High chemoselectivity; tolerates esters and other amides in the substrate.
Limitations Requires the synthesis of the N-acylazetidine precursor, which adds a step to the overall sequence.

N-(Triazinyl)amides: A Modern Chelation-Controlled Alternative

Building on the same chelation-control principle as Weinreb amides, N-(2,4-Dimethoxy-1,3,5-triazinyl)amides have emerged as a highly effective alternative. These reagents exhibit similar behavior but often show higher reactivity.[2][14]

Mechanism of Action: Enhanced Chelation

Similar to the Weinreb amide, the N-triazinylamide forms a stable chelated intermediate with the organometallic reagent (e.g., Grignard). The triazinyl group's nitrogen atoms and the carbonyl oxygen coordinate to the magnesium ion, preventing the collapse of the tetrahedral intermediate and subsequent over-addition.[14] The key advantage is that the triazinyl group can be a better leaving group than the N-methoxy-N-methylamino group under certain conditions, facilitating product formation.

G reagent R-CO-N(H)-Triazine (N-Triazinylamide) intermediate Chelated Tetrahedral Intermediate reagent->intermediate + R'-MgX grignard R'-MgX grignard->intermediate ketone R-CO-R' (Ketone) intermediate->ketone Hydrolysis workup H₃O⁺ Workup

Caption: N-Triazinylamides utilize chelation to prevent over-addition.

Performance and Limitations
FeaturePerformance
Yields Very good to excellent.
Substrate Scope Demonstrated with a range of Grignard and organolithium reagents.[14]
Functional Group Tolerance Similar to Weinreb amides.
Limitations The N-triazinylamide must be prepared from the corresponding carboxylic acid, adding a step. The triazine byproduct must be removed during purification.

Summary and Outlook: Choosing Your Reagent

The synthesis of ketones has moved far beyond a one-size-fits-all approach. While the Weinreb amide remains a reliable and valuable tool, the alternatives discussed offer distinct advantages that may be better suited to specific synthetic challenges.

MethodKey AdvantageMain LimitationBest For...
Weinreb Amide (Benchmark) High reliability, well-understood mechanism.Can require strongly nucleophilic reagents.General purpose, reliable ketone synthesis.
Acyl Chloride + Organocuprate Uses readily available acyl chlorides; mild nucleophile.Atom-inefficiency of the cuprate; reagent sensitivity.Substrates with functional groups sensitive to hard nucleophiles.
Nitrile + Grignard/RLi Readily available starting materials; simple procedure.Limited functional group tolerance due to strong base/nucleophile.Robust substrates where high nucleophilicity is not an issue.
N-Acylazetidine Exceptional chemoselectivity and high yields.Requires synthesis of the acylating agent.Complex molecules requiring high selectivity and tolerance of other carbonyls.
N-(Triazinyl)amide High reactivity and effective chelation control.Requires synthesis of the acylating agent.Cases where Weinreb amide reactivity is sluggish.

The choice of reagent is a strategic decision based on factors including substrate complexity, functional group tolerance, desired scale, and atom economy. For complex targets where chemoselectivity is paramount, N-acylazetidines offer a compelling advantage. For large-scale synthesis from simple starting materials, the nitrile or organocuprate methods may be more cost-effective. As synthetic chemistry continues to advance, driven by methodologies like photoredox and C-H activation catalysis, the toolkit for ketone synthesis will only continue to expand, offering chemists ever more precise and powerful ways to construct these vital molecular scaffolds.[15][16]

References

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents.
  • Weinreb ketone synthesis. Wikipedia.[Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.[Link]

  • Ketone or aldehyde synthesis by acylation. Organic Chemistry Portal.[Link]

  • Esters to Ketones. Chemistry Steps.[Link]

  • Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps.[Link]

  • 18.4: 19.4 New Synthesis of Aldehydes and Ketones. Chemistry LibreTexts.[Link]

  • Recent Advances in Photoredox Methods for Ketone Synthesis. ResearchGate.[Link]

  • Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary.[Link]

  • Photocatalytic ketone synthesis: recent advances in radical-based approaches from carboxylic acids and derivatives. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.[Link]

  • Ch15: RLi or RMgX with Esters to 3o alcohol. University of Calgary.[Link]

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  • Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry.[Link]

  • Breakthrough in chemical synthesis expands possibilities for ketones and esters. News-Medical.Net.[Link]

  • Conversion of Acid Chlorides to Ketones. Chemistry Steps.[Link]

  • Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube.[Link]

  • A ketone can be prepared from the reaction of a nitrile with a Gr... Study Prep in Pearson+.[Link]

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The Virtues of Control: A Comparative Guide to 2-Methoxy-N-methylbenzamide Versus Acid Chlorides in Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of amide bond formation and ketone synthesis, the choice of acylating agent is a critical determinant of reaction efficiency, selectivity, and overall success. While acid chlorides have long been a staple in the synthetic chemist's toolbox, their inherent reactivity often leads to challenges in controlling reaction outcomes. This guide provides an in-depth technical comparison of 2-methoxy-N-methylbenzamide, a specific and valuable example of a Weinreb amide, against its corresponding acid chloride, 2-methoxybenzoyl chloride. We will explore the fundamental advantages of the Weinreb amide in terms of selectivity, stability, and safety, supported by mechanistic insights and detailed experimental protocols.

The Challenge of Over-Addition with Acid Chlorides

Acid chlorides are among the most reactive carboxylic acid derivatives, a characteristic that is both a strength and a weakness. Their high electrophilicity ensures rapid acylation of nucleophiles. However, when reacting with potent nucleophiles such as Grignard or organolithium reagents to form ketones, this high reactivity becomes a significant liability. The initially formed ketone is often more reactive than the starting acid chloride, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[1][2][3] This over-addition can be difficult to control, even with careful stoichiometry, resulting in reduced yields of the target ketone and complex purification challenges.[1]

This compound: A Shield Against Unwanted Reactivity

This compound, as a Weinreb amide, offers an elegant solution to the problem of over-addition.[4] The key to its controlled reactivity lies in the N-methoxy-N-methylamide functionality. Upon addition of an organometallic reagent, a stable five-membered chelated tetrahedral intermediate is formed.[2][5] This intermediate is stabilized by the coordination of the magnesium or lithium atom between the carbonyl oxygen and the methoxy oxygen, rendering it unreactive to further nucleophilic attack under the reaction conditions.[6] The desired ketone is only liberated upon acidic workup.[6] This inherent stability of the intermediate is the cornerstone of the Weinreb amide's advantage, ensuring a clean and high-yielding synthesis of the target ketone.[7][8]

Comparative Performance: this compound vs. 2-Methoxybenzoyl Chloride
FeatureThis compound (Weinreb Amide)2-Methoxybenzoyl Chloride (Acid Chloride)
Reaction with Organometallics Forms a stable chelated intermediate, preventing over-addition.[2][5]Prone to over-addition, leading to tertiary alcohol byproducts.[1][2][9]
Product Selectivity High selectivity for the formation of ketones.[7][8]Often results in a mixture of ketone and tertiary alcohol.[1]
Yield of Ketone Generally high to excellent yields.[4][10]Yield of ketone is often compromised by byproduct formation.[3]
Reaction Conditions Reactions are typically carried out under mild conditions.[7]Can require cryogenic temperatures to minimize side reactions.
Stability Stable, isolable, and can be stored.[7]Highly reactive, moisture-sensitive, and typically used immediately after preparation.[2][11]
Safety and Handling Generally considered less hazardous.Corrosive, lachrymatory, and releases toxic HCl gas upon contact with moisture, requiring stringent handling precautions.[6][12][13]

Mechanistic Rationale for Superior Control

The divergent reaction pathways of a Weinreb amide and an acid chloride with a Grignard reagent are a direct consequence of the stability of the respective tetrahedral intermediates.

G cluster_0 Weinreb Amide Pathway cluster_1 Acid Chloride Pathway Weinreb Amide Weinreb Amide Stable Chelated Intermediate Stable Chelated Intermediate Weinreb Amide->Stable Chelated Intermediate + R'-MgX Grignard Reagent_1 R'-MgX Ketone Ketone Stable Chelated Intermediate->Ketone Acidic Workup No Further Reaction No Further Reaction Stable Chelated Intermediate->No Further Reaction Stable to further R'-MgX Acidic Workup H₃O⁺ Acid Chloride Acid Chloride Unstable Intermediate Unstable Intermediate Acid Chloride->Unstable Intermediate + R'-MgX Grignard Reagent_2 R'-MgX Ketone_2 Ketone Unstable Intermediate->Ketone_2 Rapid elimination of Cl⁻ Tertiary Alcohol Tertiary Alcohol Ketone_2->Tertiary Alcohol + R'-MgX (Over-addition) Grignard Reagent_3 R'-MgX

Caption: Reaction pathways of Weinreb amides vs. acid chlorides.

Experimental Protocols

The following protocols provide a framework for the synthesis of a ketone using both this compound and 2-methoxybenzoyl chloride, highlighting the practical differences in their application.

Protocol 1: Synthesis of 2-Methoxyphenyl Phenyl Ketone using this compound

This protocol is adapted from general procedures for Weinreb ketone synthesis.[3][14]

Materials:

  • This compound

  • Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 1.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Caption: Workflow for ketone synthesis from a Weinreb amide.

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the phenylmagnesium bromide solution (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-methoxyphenyl phenyl ketone.

Protocol 2: Synthesis of 2-Methoxyphenyl Phenyl Ketone using 2-Methoxybenzoyl Chloride (Illustrative)

This protocol is based on the known reactivity of acid chlorides with Grignard reagents and highlights the expected challenges.[1]

Materials:

  • 2-Methoxybenzoyl chloride

  • Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 1.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve 2-methoxybenzoyl chloride (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the phenylmagnesium bromide solution (2.2 eq, to account for over-addition) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and follow the extraction and washing procedure as described in Protocol 1.

  • Purification of the crude product will likely require careful column chromatography to separate the desired ketone from the 2-methoxyphenyl diphenyl methanol byproduct.

Conclusion: A Clear Choice for Precision and Safety

For the synthesis of ketones, particularly in the context of complex molecules where functional group tolerance and high yields are paramount, this compound and other Weinreb amides present a clear advantage over their acid chloride counterparts.[4][8] The ability to circumvent the persistent issue of over-addition through the formation of a stable chelated intermediate translates to cleaner reactions, simpler purifications, and ultimately, more efficient synthetic workflows.[7][10] Furthermore, the enhanced stability and reduced hazards associated with Weinreb amides contribute to a safer laboratory environment. While acid chlorides remain useful for certain applications, the superior control and reliability offered by this compound make it the authoritative choice for researchers striving for precision in modern organic synthesis.

References

  • Vertex AI Search. (2024). The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
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  • BASF. (n.d.).
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  • Fochi, M., et al. (2018). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 9(28), 6046-6057. [Link]

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  • Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
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A Comparative Guide to Acylation: 2-Methoxy-N-methylbenzamide (Weinreb Amide) vs. Morpholine Amides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Controlled Acylation in Ketone Synthesis

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds via acylation is a cornerstone transformation, pivotal for constructing the ketone moieties prevalent in pharmaceuticals, natural products, and functional materials.[1] The addition of potent organometallic nucleophiles, such as Grignard or organolithium reagents, to carboxylic acid derivatives is a fundamental approach. However, this method is frequently plagued by a critical challenge: over-addition.[2] The ketone product formed is often more electrophilic than the starting acyl compound, leading to a second nucleophilic attack that yields an undesired tertiary alcohol.[3] Controlling stoichiometry and reaction temperature can be unreliable, particularly in complex syntheses.[4]

To surmount this obstacle, chemists have developed strategies centered on "activated amides" that form a stable intermediate, halting the reaction at the ketone stage. Among the most successful are the N-methoxy-N-methylamides (Weinreb amides) and, more recently, the re-emerging morpholine amides.[4] This guide provides an in-depth comparison of these two powerful acylating systems, examining their mechanisms, practical utility, and performance with supporting experimental insights to inform your selection in research and development. This guide will use 2-methoxy-N-methylbenzamide as a specific example of a Weinreb amide, a class of N-methoxy-N-methylamides renowned for their utility in ketone synthesis.[5]

The Core Principle: Chelation-Stabilized Tetrahedral Intermediates

The efficacy of both Weinreb and morpholine amides stems from a shared mechanistic principle: the formation of a remarkably stable, chelated tetrahedral intermediate upon addition of an organometallic reagent.[1][4] Unlike the intermediates formed from esters or acid chlorides, this species resists collapse and elimination of the leaving group until a deliberate acidic workup is performed. This chelation is the key to preventing the premature formation of the ketone in the presence of unreacted nucleophile, thereby eliminating the over-addition problem.[3]

The stability is derived from the coordination of the metal cation (e.g., Li⁺ or Mg²⁺) by two heteroatom lone pairs. In a Weinreb amide, these are the oxygen of the methoxy group and the oxygen of the newly formed alkoxide.[4] In a morpholine amide, the ring oxygen and the alkoxide oxygen are believed to play a similar chelating role.[2]

G cluster_0 General Acylation Pathway cluster_1 Over-addition Pathway (Traditional Acylating Agents) start Amide Substrate (Weinreb or Morpholine) reagent + Organometallic Reagent (R'-M) start->reagent intermediate Stable Chelated Tetrahedral Intermediate (Resists Collapse) reagent->intermediate 1. Nucleophilic Addition workup + Aqueous Acid Workup (e.g., H₃O⁺) intermediate->workup 2. Protonolysis product Ketone Product (No Over-addition) workup->product start_trad Ester / Acid Chloride reagent_trad + R'-M start_trad->reagent_trad intermediate_trad Unstable Intermediate reagent_trad->intermediate_trad ketone_trad Ketone intermediate_trad->ketone_trad Collapse reagent2_trad + R'-M (Over-addition) ketone_trad->reagent2_trad alcohol_trad Tertiary Alcohol reagent2_trad->alcohol_trad

Caption: Logical flow of controlled vs. uncontrolled acylation.

Comparative Analysis: Weinreb Amide vs. Morpholine Amide

The choice between these two systems depends on a nuanced understanding of their respective strengths and weaknesses, from the practicality of their preparation to their subtle differences in reactivity.

Preparation and Practicality

A key differentiator lies in the accessibility and handling of the amine precursors required for their synthesis.[2]

  • Weinreb Amides (e.g., this compound): Synthesized from the corresponding carboxylic acid and N,O-dimethylhydroxylamine. This amine is a specialized reagent that is relatively expensive and is typically supplied as a hygroscopic hydrochloride salt, which can introduce operational complexities, especially during large-scale preparations.[1][4]

  • Morpholine Amides: Prepared using morpholine, a common, inexpensive, and operationally stable bulk chemical. This makes the preparation of morpholine amides more economical and scalable.[1][6]

Physical Properties and Solubility

The structural differences between the two amides confer distinct physical properties that can impact reaction workup and purification.

  • Weinreb Amides: Generally hydrophobic.[4]

  • Morpholine Amides: The presence of the morpholine ring imparts significant hydrophilicity, often resulting in water-soluble amides.[2][4] This property can be leveraged to simplify purification, for instance, by allowing for the extraction of organic-soluble ketone products while the unreacted amide remains in an aqueous phase.

Reactivity and Substrate Scope

Both amide classes are compatible with a broad array of common organometallic reagents, including Grignard reagents (alkyl, vinyl, aryl) and organolithiums (alkyl, alkenyl).[2][3] However, subtle differences in reactivity have been observed.

In a direct comparison reacting an alkynyllithium reagent with both a Weinreb amide and a morpholine amide under identical conditions (1.1 equivalents of nucleophile), the Weinreb amide proceeded to complete conversion within an hour.[2][4] In contrast, the morpholine amide reaction was incomplete, leaving 6-25% of the starting material.[2][4] Achieving full conversion with the morpholine amide required an increased stoichiometry of the organolithium reagent.[2] This suggests that the tetrahedral intermediate formed from the morpholine amide may be in a more pronounced equilibrium with the starting materials, indicating slightly lower intrinsic reactivity compared to the Weinreb amide.[2]

Despite this, morpholine amides have proven highly effective for the synthesis of a wide range of ketones and even acylsilanes, demonstrating their broad utility.[2][7]

G cluster_workflow Ketone Synthesis Workflow cluster_weinreb Weinreb Amide Route cluster_morpholine Morpholine Amide Route start Carboxylic Acid (R-COOH) wa_activation 1. Activation (e.g., SOCl₂, Oxalyl Chloride) start->wa_activation ma_activation 1. Activation (e.g., SOCl₂, Oxalyl Chloride) start->ma_activation wa_amine 2. Add N,O-Dimethyl- hydroxylamine HCl, Base wa_activation->wa_amine wa_amide Weinreb Amide wa_amine->wa_amide wa_organometallic 3. Add R'-M (e.g., PhMgBr, n-BuLi) wa_amide->wa_organometallic wa_workup 4. Acidic Workup wa_organometallic->wa_workup finish Ketone (R-CO-R') wa_workup->finish ma_amine 2. Add Morpholine ma_activation->ma_amine ma_amide Morpholine Amide ma_amine->ma_amide ma_organometallic 3. Add R'-M (e.g., PhMgBr, n-BuLi) ma_amide->ma_organometallic ma_workup 4. Acidic Workup ma_organometallic->ma_workup ma_workup->finish

Caption: Comparative workflow for ketone synthesis.

Experimental Data Summary

The following table summarizes representative results for the acylation of benzoyl amides, highlighting the high efficiency of both methods.

EntryAmide SubstrateOrganometallic ReagentProductYield (%)Reference
1N-methoxy-N-methylbenzamidePhenylmagnesium bromideBenzophenone92%[3]
2N-methoxy-N-methylbenzamideEthylmagnesium bromidePropiophenone85%[3]
3N-BenzoylmorpholineMethylmagnesium iodideAcetophenone94%[2]
4N-BenzoylmorpholinePhenylmagnesium bromideBenzophenone90%[2]
5N-BenzoylmorpholinePhenylethynyllithium (1.5 eq)1,3-Diphenylprop-2-yn-1-one95%[2]

Exemplary Experimental Protocols

As a Senior Application Scientist, I stress the importance of rigorous anhydrous and inert atmosphere techniques when working with organometallic reagents.

Protocol 1: Ketone Synthesis via a Weinreb Amide

This protocol describes the synthesis of acetophenone from N-methoxy-N-methylbenzamide and methylmagnesium bromide.

Materials:

  • N-methoxy-N-methylbenzamide (1.0 eq)

  • Methylmagnesium bromide (3.0 M in Et₂O, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-methoxy-N-methylbenzamide (1.0 eq). Dissolve the amide in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Grignard Reagent: Add methylmagnesium bromide (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2).

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure acetophenone.

Protocol 2: Ketone Synthesis via a Morpholine Amide

This protocol details the synthesis of acetophenone from N-benzoylmorpholine and methylmagnesium iodide.[2]

Materials:

  • N-benzoylmorpholine (1.0 eq)

  • Methylmagnesium iodide (3.0 M in Et₂O, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether

Procedure:

  • Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve N-benzoylmorpholine (1.0 eq) in anhydrous THF (approx. 0.3 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Grignard Reagent: Slowly add methylmagnesium iodide (1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Extract the mixture with diethyl ether (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude product can be purified by silica gel chromatography if necessary.

Conclusion and Recommendations

Both Weinreb and morpholine amides are exceptionally effective acylating agents that reliably circumvent the problem of over-addition in ketone synthesis. The choice between them is often dictated by practical and economic considerations.

  • Choose a Weinreb Amide (e.g., this compound) when:

    • You are working on a smaller scale where reagent cost is less critical.

    • Maximum reactivity is desired, and you wish to use near-stoichiometric amounts of the organometallic reagent.

    • A well-established, extensively documented procedure is preferred.[3]

  • Choose a Morpholine Amide when:

    • Cost-effectiveness and scalability are primary concerns, leveraging the inexpense of morpholine.[2][6]

    • The hydrophilic nature of the amide can be exploited to simplify purification and workup.[2][4]

    • A slight excess of the organometallic reagent is acceptable to drive the reaction to completion.

Ultimately, morpholine amides present a highly practical and economical alternative to the classical Weinreb amide, offering distinct advantages in operational stability and cost without compromising the high yields and selectivity required in modern synthesis.[1][6] Their continued exploration is certain to expand the synthetic chemist's toolkit for the precise construction of valuable carbonyl compounds.

References

  • Wikipedia. Weinreb ketone synthesis.

  • ResearchGate. Synthesis of ketones from amides: prior solutions to overalkylation and our current work.

  • SYNFACTS. Synthesis of Ketones and Ketimines via Organometallics and Secondary Amides.

  • ResearchGate. (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.

  • Thieme Chemistry. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.

  • ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents.

  • ResearchGate. Efficient Synthesis of Acylsilanes Using Morpholine Amides.

  • Thieme Chemistry. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.

  • YouTube. Amides to Ketones, Part 1: Polar Organometallics.

  • R Discovery. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.

  • Thieme Chemistry. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.

  • Thieme Chemistry. Amide N–C Bond Activation: A Graphical Overview of Acyl and Decarbonylative Coupling.

  • NIH National Center for Biotechnology Information. Friedel-Crafts Acylation with Amides.

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.

  • ACS Publications. Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†.

  • Wikipedia. Directed ortho metalation.

  • Unblog.fr. 07- DIRECTED ORTHO METALATION | Jacques Mortier.

  • University of Wisconsin-Madison. Directed (ortho) Metallation.

  • Harvard University. ortho metalation - Andrew G Myers Research Group.

  • Wiley Online Library. Efficient Synthesis of Acylsilanes Using Morpholine Amides. - Clark - 2005 - ChemInform.

  • Grokipedia. Directed ortho metalation.

  • NIH National Center for Biotechnology Information. Amide Activation in Ground and Excited States.

  • Royal Society of Chemistry. Amide activation: an emerging tool for chemoselective synthesis.

  • MDPI. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.

  • ResearchGate. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.

  • BenchChem. Standard protocol for 2-Methoxynaphthalene acylation as a model reaction.

  • LibreTexts. 21.7: Chemistry of Amides.

  • NIH National Center for Biotechnology Information. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.

  • BenchChem. Application Notes and Protocols for Acylation Reactions Using 2-Methyl-3-methoxybenzoyl Chloride.

  • ACS Publications. Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition.

  • NIH National Center for Biotechnology Information. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.

  • ResearchGate. 2 Reaction scheme of the acylation of 2-methoxynaphthalene (2-MN) with....

  • Semantic Scholar. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta.

  • ResearchGate. N-Acylation Reactions of Amines.

  • Semantic Scholar. N-methoxy-n-methylamides as effective acylating agents.

  • NIH National Center for Biotechnology Information. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575.

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-Methoxy-N-methylbenzamide in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the judicious selection of reagents is paramount to achieving desired molecular targets efficiently and economically. This guide provides a comprehensive cost-benefit analysis of 2-methoxy-N-methylbenzamide, a versatile reagent employed in two key synthetic strategies: as a directed metalation group (DMG) in directed ortho-metalation (DoM) and as a Weinreb amide for the synthesis of ketones. We will objectively compare its performance against common alternatives, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Part 1: this compound as a Directed Metalation Group

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The choice of the directing metalation group (DMG) is crucial as it dictates the efficiency, regioselectivity, and subsequent synthetic transformations. While this compound can function as a DMG, it is essential to evaluate its performance in the context of more established alternatives.

The Landscape of Directed Metalation Groups: A Comparative Overview

The effectiveness of a DMG is determined by its ability to coordinate with an organolithium base, thereby facilitating deprotonation at the ortho position. A well-established hierarchy for common DMGs exists, based on competitive experiments and observed reactivity.

Table 1: Comparison of Common Directed Metalation Groups

Directing GroupStructureRelative Directing AbilityKey AdvantagesKey Disadvantages
O-Aryl Carbamate -OC(O)NEt₂StrongestExcellent directing power; facile cleavage to phenols.Can undergo anionic Fries rearrangement.
Tertiary Amide -C(O)NEt₂StrongRobust and reliable; well-established protocols.Harsh conditions often required for cleavage.
2-Oxazoline -C₉H₉NOModerateCan be used for asymmetric synthesis.Requires specific conditions for hydrolysis.
Methoxy -OCH₃WeakSimple structure; commercially available starting materials.Weaker directing ability leads to lower yields.
This compound -C(O)N(Me)OMeModerateCombines features of amide and methoxy groups.Less common as a primary DMG; data is limited.

The general order of directing ability is: O-Aryl Carbamate > Tertiary Amide > 2-Oxazoline > Methoxy.[1] The directing ability of this compound is considered moderate, falling within the range of amides.

Experimental Performance: A Data-Driven Comparison

To provide a quantitative comparison, let's consider a representative ortho-functionalization reaction: the ortho-silylation of a benzene ring.

Table 2: Comparative Yields for the ortho-Silylation of Benzene Derivatives

Directing GroupSubstrateBase/Solvent/Temp.ElectrophileProductYield (%)
-C(O)NEt₂ N,N-Diethylbenzamides-BuLi/TMEDA/THF/-78°CMe₃SiCl2-(Trimethylsilyl)-N,N-diethylbenzamide95
-OC(O)NEt₂ O-Phenyl N,N-diethylcarbamates-BuLi/THF/-78°CMe₃SiClO-(2-(Trimethylsilyl)phenyl) N,N-diethylcarbamate96
-C₉H₉NO 2-Phenyl-2-oxazolinen-BuLi/THF/-78°CMe₃SiCl2-(2-(Trimethylsilyl)phenyl)-2-oxazoline93
-OCH₃ Anisolen-BuLi/TMEDA/Hexane/RTMe₃SiCl1-Methoxy-2-(trimethylsilyl)benzene85

Data compiled from various literature sources.

As the data suggests, while the methoxy group is a weaker director, the tertiary amide, O-aryl carbamate, and oxazoline groups provide high yields for ortho-silylation. Although specific data for the ortho-silylation using this compound as the primary DMG is less common, its performance is expected to be comparable to other N,N-disubstituted benzamides.

Experimental Protocol: ortho-Lithiation of N,N-Diethylbenzamide

This protocol serves as a general procedure for the ortho-lithiation of a tertiary benzamide, a close analog to this compound.

Materials:

  • N,N-Diethylbenzamide (1.0 mmol)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 mmol)

  • sec-Butyllithium (s-BuLi) (1.1 mmol, 1.4 M in cyclohexane)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Electrophile (e.g., Chlorotrimethylsilane, 1.2 mmol)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N,N-diethylbenzamide (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add s-BuLi (1.1 mmol) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the electrophile (1.2 mmol) and continue stirring for an additional 2-4 hours at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Cost Analysis of DMGs

The cost of the starting material is a critical factor in the overall economic viability of a synthetic route.

Table 3: Indicative Pricing of Common DMGs and their Precursors

CompoundPrice (USD/100g)
This compound~ $150 - $250
N,N-Diethylbenzamide~ $50 - $100
Phenyl N,N-diethylcarbamate~ $120 - $200
2-Phenyl-2-oxazoline~ $80 - $150

Prices are approximate and can vary significantly based on supplier, purity, and quantity.

From a cost perspective, N,N-diethylbenzamide is the most economical choice among the high-performing DMGs.

Workflow for Directed ortho-Metalation

DoM_Workflow A Aromatic Substrate with DMG B Deprotonation with Organolithium Base A->B s-BuLi, TMEDA, THF, -78°C C Aryllithium Intermediate B->C D Electrophilic Quench C->D E+ E ortho-Functionalized Product D->E

Caption: General workflow for a Directed ortho-Metalation (DoM) reaction.

Part 2: this compound as a Weinreb Amide for Ketone Synthesis

The Weinreb amide, or N-methoxy-N-methylamide, functionality is a cornerstone of modern organic synthesis for the preparation of ketones from carboxylic acid derivatives.[2] The key advantage of this moiety is its ability to react with organometallic reagents (Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which collapses to the ketone upon acidic workup, thus preventing the common over-addition to form tertiary alcohols.[2]

The Weinreb Amide Advantage

The stability of the chelated intermediate is the cornerstone of the Weinreb ketone synthesis.

Weinreb_Mechanism cluster_0 Weinreb Amide Reaction cluster_1 Alternative (e.g., Ester) Reaction R_CO_NMeOMe R-C(=O)N(Me)OMe Intermediate Tetrahedral Intermediate (Chelated) R_CO_NMeOMe->Intermediate + R'-MgX R_MgX R'-MgX Workup H₃O⁺ Intermediate->Workup Ketone R-C(=O)R' Workup->Ketone R_CO_OR R-C(=O)OR'' Ketone2 R-C(=O)R' R_CO_OR->Ketone2 + R'-MgX R_MgX2 R'-MgX Tertiary_Alcohol R-C(OH)(R')₂ Ketone2->Tertiary_Alcohol + R'-MgX R_MgX3 R'-MgX

Caption: Comparison of Weinreb amide and ester reactivity with organometallic reagents.

Alternative Methods for Ketone Synthesis

While the Weinreb amide synthesis is a robust and widely used method, several other approaches exist for the synthesis of ketones.

Table 4: Comparison of Ketone Synthesis Methods

MethodStarting MaterialsReagentsKey AdvantagesKey Disadvantages
Weinreb Amide Synthesis Carboxylic acids, acid chloridesN,O-Dimethylhydroxylamine, organometallicsHigh yields, excellent functional group tolerance, avoids over-addition.Requires preparation of the Weinreb amide intermediate.
Friedel-Crafts Acylation Arenes, acyl chlorides/anhydridesLewis acid (e.g., AlCl₃)Direct acylation of aromatic rings.Limited to aromatic substrates, regioselectivity can be an issue, harsh conditions.
Oxidation of Secondary Alcohols Secondary alcoholsOxidizing agents (e.g., PCC, Swern, Dess-Martin)Readily available starting materials.Requires a pre-existing alcohol functionality.
Organocadmium Reagents Acid chloridesR₂CdTolerant of some functional groups.Toxicity of cadmium reagents.
Photoredox/Nickel Catalysis Aromatic acids, aryl/alkyl bromidesPhotocatalyst, Ni catalystDirect coupling of readily available starting materials.[3]Newer methodology, catalyst cost and sensitivity.[3]

A recent development in ketone synthesis involves a photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling of aromatic acids and aryl/alkyl bromides.[3] This method allows for the direct synthesis of ketones from commercially available starting materials without the need for pre-activated carbonyl intermediates.[3]

Experimental Protocol: Synthesis of a Ketone via a Weinreb Amide

This protocol outlines the typical two-step procedure for synthesizing a ketone from a carboxylic acid via the corresponding Weinreb amide.

Step 1: Synthesis of the Weinreb Amide

  • To a solution of the carboxylic acid (1.0 mmol) in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC, HATU) and N,O-dimethylhydroxylamine hydrochloride (1.1 mmol) followed by a base (e.g., triethylamine, DIPEA).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup and purify the Weinreb amide by column chromatography.

Step 2: Ketone Synthesis

  • Dissolve the purified Weinreb amide (1.0 mmol) in an anhydrous etheral solvent (e.g., THF, diethyl ether) and cool to 0 °C or -78 °C.

  • Slowly add the Grignard or organolithium reagent (1.1 mmol).

  • Stir the reaction for 1-3 hours at the same temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride or a mild acid.

  • Extract the product with an organic solvent, dry, and purify by column chromatography to yield the desired ketone.

Cost-Benefit Analysis: Weinreb Amide vs. Newer Catalytic Methods

The traditional Weinreb amide synthesis is a reliable, high-yielding, and well-understood process. Its main drawback is the need for a two-step procedure (amide formation followed by reaction with the organometallic reagent). The newer photoredox/nickel-catalyzed methods offer the advantage of a one-pot synthesis from readily available starting materials.[3] However, these methods may require more expensive catalysts and ligands, and optimization of reaction conditions can be more complex. For large-scale synthesis, the cost of the catalyst and the efficiency of its recovery and reuse become significant factors.

Safety Profile of this compound and Alternatives

A thorough evaluation of the safety of all reagents is crucial.

Table 5: Comparative Safety Information

CompoundGHS Hazard Statements
This compound Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]
N,N-Diethylbenzamide Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.
O-Phenyl N,N-diethylcarbamate Acute toxicity, Oral; Skin corrosion/irritation; Serious eye damage/eye irritation.
2-Phenyl-2-oxazoline Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5]

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling any chemical.

Conclusion and Recommendations

For Directed ortho-Metalation:

  • Cost-Effectiveness: For routine ortho-functionalization where cost is a primary driver, N,N-diethylbenzamide offers a robust and economical solution.

  • Highest Reactivity: When maximum directing power is required, O-aryl carbamates are the superior choice, though their propensity for the anionic Fries rearrangement must be considered.

  • Asymmetric Synthesis: For the synthesis of chiral molecules, 2-phenyl-2-oxazoline and its derivatives are invaluable.

  • This compound can be a viable option, particularly if the N-methoxy-N-methylamide functionality is desired for subsequent transformations. However, for general DoM applications, the more established and cost-effective alternatives are often preferable.

For Ketone Synthesis:

  • Reliability and Generality: The Weinreb amide synthesis , utilizing this compound or other N-methoxy-N-methylamides, remains the gold standard for the reliable and high-yield synthesis of a wide variety of ketones with excellent functional group tolerance.

  • Process Efficiency: For specific applications where a one-pot procedure from simple starting materials is highly desirable, emerging photoredox/nickel-catalyzed methods present a compelling alternative, provided the catalyst cost and optimization are manageable.

Ultimately, the choice of reagent and synthetic strategy will depend on the specific goals of the project, including the desired final product, the scale of the synthesis, cost constraints, and the available experimental infrastructure. This guide provides the foundational data and analysis to make a strategically sound decision.

References

  • Myers, A. G. et al. Directed Ortho Metalation. Harvard University. [Link]

  • Baran, P. S. et al. Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research. [Link]

  • Hoppe, D. & Kauch, M. (2006).
  • Singh, J. et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
  • Wang, C. et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides.
  • PubChem. 2-Phenyl-2-oxazoline. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 7-indolinecarboxaldehyde. [Link]

  • PubChem. N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • ACS Publications. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • RSC Publishing. ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles. [Link]

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A Comparative Guide to the Applications and Limitations of 2-Methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and organic synthesis, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents and complex molecular architectures. Among the myriad of substituted benzamides, 2-methoxy-N-methylbenzamide has emerged as a versatile building block with significant applications in oncology, neuropharmacology, and as a pivotal intermediate in synthetic chemistry. This guide provides an in-depth technical review of the applications and limitations of this compound, offering a comparative analysis with alternative approaches and detailed experimental insights for researchers, scientists, and drug development professionals.

Inhibition of the Hedgehog Signaling Pathway: A New Frontier in Oncology

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Its aberrant activation is a key driver in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of leukemia.[1][2][3][4] The Smoothened (SMO) receptor, a central component of the Hh pathway, has become a prime target for therapeutic intervention.[1][2][5]

Mechanism of Action

In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO, leading to the proteolytic cleavage of the GLI transcription factors. Upon binding of the Hh ligand to PTCH, this inhibition is relieved, allowing SMO to activate the full-length GLI proteins, which then translocate to the nucleus and initiate the transcription of target genes involved in cell proliferation and survival.[1] 2-Methoxybenzamide derivatives have been identified as potent inhibitors of the Hh pathway by directly targeting the SMO receptor.[5][6]

Caption: The Hedgehog signaling pathway and its inhibition by 2-methoxybenzamide derivatives.

Comparative Analysis with Other Hedgehog Pathway Inhibitors

Several 2-methoxybenzamide derivatives have demonstrated potent inhibition of the Hedgehog pathway. A notable example, compound 21 from a study by Wang et al., exhibited a nanomolar IC50 value and showed superior antiproliferative activity against a vismodegib-resistant medulloblastoma cell line (Daoy).[6]

CompoundTargetIC50 (Gli-luciferase reporter assay)Cell LineKey FindingsReference
Compound 21 (2-methoxybenzamide derivative) SMO0.03 µMDaoy (medulloblastoma)Potent inhibition of both wild-type and mutant SMO; effective against vismodegib-resistant cells.[6]Wang et al.
Vismodegib SMONot reported in this studyDaoy (medulloblastoma)FDA-approved Hh pathway inhibitor; resistance can develop.[6]-
Sonidegib SMONot reported in this study-Another FDA-approved Hh pathway inhibitor.[4][7]-
Experimental Protocol: Hedgehog Signaling Inhibition Assay (Gli-Luciferase Reporter Assay)

This protocol is based on the methodology described for evaluating Hedgehog pathway inhibitors.[6]

1. Cell Culture and Transfection:

  • Culture NIH/3T3 cells in DMEM supplemented with 10% fetal bovine serum.
  • Co-transfect cells with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

2. Compound Treatment:

  • Seed the transfected cells in a 96-well plate.
  • After 24 hours, treat the cells with varying concentrations of the this compound derivative or a control inhibitor (e.g., vismodegib).
  • Induce Hedgehog signaling by adding a conditioned medium containing the Sonic hedgehog (Shh) ligand.

3. Luciferase Assay:

  • After 48 hours of incubation, lyse the cells.
  • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  • Determine the IC50 value by fitting the dose-response curve using non-linear regression.
Limitations and Future Directions

While promising, the development of 2-methoxybenzamide derivatives as Hedgehog pathway inhibitors faces challenges. A primary concern is the potential for drug resistance, often arising from mutations in the SMO receptor or activation of downstream components of the pathway.[2] Furthermore, the long-term side effects of sustained Hedgehog pathway inhibition in adults need to be carefully evaluated. Future research should focus on developing second-generation inhibitors that can overcome resistance mechanisms and on combination therapies to enhance efficacy and minimize adverse effects.

Dopamine Receptor Antagonism: Modulating Neurotransmission

Benzamide derivatives have a long history as dopamine receptor antagonists, playing a crucial role in the treatment of various psychiatric and neurological disorders.[8] These compounds primarily exert their effects by blocking dopamine D2-like receptors (D2, D3, and D4).[9]

Mechanism of Action

Dopamine antagonists bind to dopamine receptors without activating them, thereby preventing the endogenous neurotransmitter dopamine from binding and eliciting a response.[10] This blockade of dopamine signaling is the basis for their therapeutic effects in conditions like schizophrenia and for their antiemetic properties.[10]

Caption: Mechanism of dopamine receptor antagonism by 2-methoxybenzamide derivatives.

Comparative Analysis of Dopamine Receptor Binding Affinities

The affinity of benzamide derivatives for different dopamine receptor subtypes can vary significantly, influencing their therapeutic profile and side-effect liability. For instance, a study on (S)-N-(3-pyrrolidinyl)benzamide derivatives provided detailed binding affinity data.[11]

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)D4/D2 SelectivityReference
YM-43611 (a 2-methoxybenzamide derivative) 231212.1110-foldOnai et al.[11]
Haloperidol -----
Clozapine -----

Note: Data for Haloperidol and Clozapine are not from the same study and are provided for general comparison.

Experimental Protocol: Dopamine Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a compound to dopamine receptors.

1. Membrane Preparation:

  • Use cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D2, D3, or D4).
  • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

2. Radioligand Binding Assay:

  • In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors or [³H]YM-09151-2 for D4 receptors) and varying concentrations of the test compound (this compound derivative).
  • Incubate at room temperature for a defined period to reach equilibrium.

3. Filtration and Scintillation Counting:

  • Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
  • Wash the filters to remove non-specifically bound radioactivity.
  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Limitations and Clinical Relevance

A significant limitation of many dopamine antagonists is the risk of extrapyramidal side effects, which are movement disorders resulting from the blockade of dopamine receptors in the nigrostriatal pathway.[12] Additionally, some benzamide derivatives can cause hyperprolactinemia due to the blockade of D2 receptors in the pituitary gland. The development of receptor subtype-selective antagonists is an ongoing effort to minimize these adverse effects while retaining therapeutic efficacy.[13]

The Weinreb Amide: A Versatile Tool in Organic Synthesis

Beyond its pharmacological applications, this compound is a prominent example of a Weinreb amide, a class of N-methoxy-N-methylamides that have revolutionized the synthesis of ketones and aldehydes.[14][15][16]

Mechanism of Action

The key feature of a Weinreb amide is its ability to react with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate.[14][15][16] This intermediate is resistant to further nucleophilic attack and collapses to the corresponding ketone or aldehyde only upon aqueous workup.[14][16] This controlled reactivity prevents the over-addition that is commonly observed when reacting organometallics with other carboxylic acid derivatives like esters or acid chlorides, which often leads to the formation of tertiary alcohols as byproducts.[15][16]

Weinreb_Amide_Reaction cluster_reaction Ketone Synthesis using a Weinreb Amide cluster_overaddition Over-addition with Esters/Acid Chlorides Weinreb_Amide 2-Methoxy-N- methylbenzamide Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Intermediate + R'-MgX Grignard R'-MgX Grignard->Intermediate Ketone Ketone Intermediate->Ketone Workup Workup Aqueous Workup (H3O+) Workup->Ketone Ester Ester or Acid Chloride Ketone_intermediate Ketone (Intermediate) Ester->Ketone_intermediate + R'-MgX Grignard2 R'-MgX Grignard2->Ketone_intermediate Tertiary_Alcohol Tertiary Alcohol (Byproduct) Ketone_intermediate->Tertiary_Alcohol + R'-MgX Grignard3 R'-MgX Grignard3->Tertiary_Alcohol

Caption: Comparison of ketone synthesis using a Weinreb amide versus other carboxylic acid derivatives.

Comparative Analysis with Other Ketone Synthesis Methods
MethodStarting MaterialReagentKey AdvantageKey Disadvantage
Weinreb Amide Synthesis This compoundOrganometallic (e.g., Grignard)High yield of ketone, minimal over-addition to tertiary alcohol.[14][15][16]Requires prior synthesis of the Weinreb amide.
Grignard Reaction with Ester EsterOrganometallic (Grignard)Readily available starting materials.Prone to over-addition, leading to tertiary alcohol byproducts.
Grignard Reaction with Acid Chloride Acid ChlorideOrganometallic (Grignard)Highly reactive.Difficult to control, often leads to over-addition.
Experimental Protocol: Synthesis of a Ketone using this compound

This protocol is a generalized procedure for the synthesis of a ketone from a Weinreb amide.[16]

1. Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound in anhydrous tetrahydrofuran (THF).
  • Cool the solution to 0 °C in an ice bath.

2. Addition of Grignard Reagent:

  • Slowly add a solution of the Grignard reagent (e.g., phenylmagnesium bromide in THF) to the stirred solution of the Weinreb amide.

3. Reaction Monitoring:

  • Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours).
  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

4. Quenching and Workup:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ketone.
Limitations

While highly effective, the use of Weinreb amides is not without limitations. The synthesis of the Weinreb amide itself adds an extra step to the overall synthetic sequence.[14] Additionally, the stability of the tetrahedral intermediate can be influenced by the nature of the R group on the amide and the organometallic reagent, which in some cases may lead to side reactions.[17]

Overall Limitations and Future Perspectives

This compound is a valuable and versatile molecule, but its applications are not without constraints. As a therapeutic agent, the potential for off-target effects and the development of resistance are significant hurdles. The general toxicity associated with benzamide derivatives, including potential renal toxicity at high doses, warrants careful consideration in drug development.[18] In organic synthesis, while the Weinreb amide functionality offers excellent control, the additional synthetic step and the cost of reagents can be a drawback in large-scale production.

Future research will likely focus on refining the pharmacological properties of this compound derivatives to enhance their selectivity and overcome resistance mechanisms. In the realm of organic synthesis, the development of more efficient and catalytic methods for the preparation of Weinreb amides will further expand their utility. The continued exploration of this privileged scaffold promises to yield new and improved therapeutic agents and synthetic methodologies.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-methoxy-N-methylbenzamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are a direct reflection of our commitment to protecting ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-methoxy-N-methylbenzamide, grounded in established safety principles and regulatory standards.

The core principle of chemical waste management is to treat all chemical waste as hazardous unless explicitly classified otherwise by a qualified safety professional.[1] Improper disposal can lead to significant penalties, including fines and imprisonment, and can damage an institution's reputation.[2] Therefore, a cautious and well-documented approach is paramount.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, we can infer its likely properties from related benzamide structures. Benzamides as a class can be harmful if swallowed and are suspected of causing genetic defects.[3] Therefore, we must handle this compound with appropriate caution.

1.1. Inferred Hazard Profile:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[3][4]

  • Germ Cell Mutagenicity: May be suspected of causing genetic defects.[3]

  • Skin/Eye Irritation: May cause skin and eye irritation upon contact.[5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[5][6]

1.2. Mandatory Personal Protective Equipment (PPE):

A risk assessment is crucial for determining the necessary PPE. Based on the inferred hazards, the following PPE should be considered the minimum requirement when handling this compound for disposal.[1]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents dermal absorption and skin contact.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and dust.[1]
Lab Coat Standard laboratory coat, fully buttonedProtects skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodPrevents inhalation of dust or aerosols.[6]

Part 2: Step-by-Step Disposal Protocol

The recommended disposal pathway for this compound is through a licensed hazardous waste management company.[4][7] Never dispose of this chemical down the drain or in general solid waste.[6][8]

Step 1: Waste Identification and Classification

The first step in proper waste management is accurate identification.[9] Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[2] While this compound is not likely a listed waste, its potential toxicity necessitates its management as a hazardous chemical waste.

Step 2: Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[10][11]

  • Designate a Waste Container: Use a dedicated, compatible, and properly sealed container for this compound waste. The container should be in good condition, leak-proof, and made of a material compatible with the chemical (e.g., high-density polyethylene).[10][12]

  • Solid vs. Liquid: Keep solid and liquid waste streams separate.[10] If disposing of the pure solid, use a container designated for solid chemical waste. If it is in a solution, collect it in a container for liquid chemical waste, noting all solvent components.

  • Avoid Mixing: Do not mix this compound with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents, acids, or bases unless the reaction products are known and can be safely contained.[12][13]

Step 3: Labeling the Waste Container

Clear and accurate labeling is a regulatory requirement and essential for safety.[2][14]

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[13]

  • Required Information: The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound" (no formulas or abbreviations).[12]

    • The concentration of each component if it is a mixed waste.

    • The specific hazard characteristics (e.g., "Toxic").[2]

    • The date accumulation started.[13]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[2][12]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[12]

  • Container Management: Keep the waste container tightly closed except when adding waste.[2][12]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10]

  • Segregation within SAA: Store the container segregated by hazard class (e.g., keep away from acids, bases, and flammables).[12][14]

Step 5: Arranging for Disposal

  • Contact EH&S: Once the container is nearly full (e.g., 90% capacity), contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[2][12]

  • Documentation: Complete any required waste pickup forms, ensuring all information is accurate and complete.

  • Professional Disposal: The EH&S department will coordinate with a licensed and certified chemical waste disposal company for final treatment and disposal, which typically involves high-temperature incineration at a permitted facility.[15]

Part 3: Spill Management and Decontamination

Accidents can happen, and a clear plan for spill management is essential.[14][15]

  • Small Spills: For a small spill of solid this compound, first ensure there are no ignition sources.[16] Dampen the spilled material with a suitable solvent like 60-70% ethanol to prevent dust formation.[16] Carefully sweep up the dampened material and place it into the designated hazardous waste container.[4][6]

  • Decontamination: Clean the spill area thoroughly. Use absorbent paper dampened with the same solvent to wipe the area, followed by a soap and water wash.[16] All contaminated materials (e.g., wipes, gloves) must be disposed of as hazardous waste.[15]

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team or EH&S immediately.

Visualizing the Disposal Workflow

To clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste assess_hazards 1. Assess Hazards (Consult SDS/Inferred Data) start->assess_hazards don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe get_container 3. Obtain Compatible Hazardous Waste Container don_ppe->get_container label_container 4. Affix & Complete Hazardous Waste Label get_container->label_container segregate_waste 5. Add Waste to Container (Segregate from Incompatibles) label_container->segregate_waste store_saa 6. Store in Designated SAA (Closed, Secondary Containment) segregate_waste->store_saa request_pickup 7. Request Pickup from EH&S (When Container is Full) store_saa->request_pickup ehs_pickup 8. EH&S Collects Waste request_pickup->ehs_pickup final_disposal 9. Transport to Licensed Waste Facility (Incineration) ehs_pickup->final_disposal end End: Compliant Disposal final_disposal->end

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.